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Foundational

An In-depth Technical Guide to the Synthesis of (Fluoromethyl)trimethylammonium chloride

This guide provides a comprehensive overview of a proposed synthetic pathway for (Fluoromethyl)trimethylammonium chloride, a fluorinated quaternary ammonium salt with potential applications in pharmaceutical and biomedic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for (Fluoromethyl)trimethylammonium chloride, a fluorinated quaternary ammonium salt with potential applications in pharmaceutical and biomedical research. The incorporation of a fluoromethyl group can significantly alter the biological properties of a molecule, making this compound a valuable tool for researchers in drug development.[1][2] This document outlines the chemical principles, experimental procedures, and analytical considerations for its synthesis.

Introduction: The Significance of Fluorinated Quaternary Ammonium Salts

Quaternary ammonium salts are a class of compounds with a wide range of applications, from surfactants and disinfectants to essential nutrients like choline.[3] In medicinal chemistry, the introduction of fluorine into a molecule is a well-established strategy to enhance its metabolic stability, binding affinity, and bioavailability.[2] The fluoromethyl group, in particular, can serve as a bioisosteric replacement for methyl or hydroxyl groups, offering a unique combination of steric and electronic properties.[1] (Fluoromethyl)trimethylammonium chloride, as a fluorinated analog of choline-like structures, represents a target of interest for the development of novel enzyme inhibitors, molecular probes, and other specialized chemical entities.

Proposed Two-Step Synthesis Pathway

A direct and chemically sound approach to synthesizing (Fluoromethyl)trimethylammonium chloride involves a two-step process: first, the quaternization of trimethylamine with a suitable fluoromethylating agent to form the corresponding iodide salt, followed by an anion exchange to yield the final chloride product.

Step 1: Quaternization of Trimethylamine with Fluoroiodomethane

The core of the synthesis is a nucleophilic substitution (SN2) reaction, specifically a Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of a fluoromethyl halide.[4][5]

  • Choice of Reagents :

    • Trimethylamine (N(CH3)3) : A readily available tertiary amine which acts as the nucleophile.[6][7] It is a gas at room temperature and is typically handled as a solution in a suitable solvent (e.g., ethanol, THF) or as a condensed liquid at low temperatures.

    • Fluoroiodomethane (CH2FI) : This is the chosen electrophilic fluoromethylating agent. Compared to other fluoromethyl halides, fluoroiodomethane is a commercially available liquid with a convenient boiling point (53.4 °C), making it easier and safer to handle than gaseous counterparts like fluoromethyl bromide or chloride.[8][9] The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, ensuring that the iodide acts as the leaving group.[9]

The reaction proceeds as follows: (CH3)3N + CH2FI → [(CH3)3NCH2F]+I-

A critical consideration for this step is the potential instability of N-fluoromethylated aliphatic amines in the presence of water, which can lead to hydrolysis, yielding formaldehyde and fluoride ions.[2][10] Therefore, the reaction must be conducted under strictly anhydrous conditions.

Step 2: Anion Exchange to (Fluoromethyl)trimethylammonium chloride

To obtain the target compound, the iodide anion of the intermediate salt is exchanged for a chloride anion. This can be efficiently achieved using a chloride-form anion-exchange resin. The iodide salt solution is passed through a column packed with the resin, where the iodide ions are captured and replaced by chloride ions.

[(CH3)3NCH2F]+I- + Resin-Cl- → [(CH3)3NCH2F]+Cl- + Resin-I-

This method is generally preferred over precipitation with silver salts (e.g., AgCl) as it avoids contamination of the product with residual silver ions.

Visual Representation of the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange Trimethylamine Trimethylamine (CH₃)₃N reaction1 Trimethylamine->reaction1 Fluoroiodomethane Fluoroiodomethane CH₂FI Fluoroiodomethane->reaction1 Intermediate (Fluoromethyl)trimethylammonium iodide [(CH₃)₃NCH₂F]⁺I⁻ reaction2 Intermediate->reaction2 reaction1->Intermediate Sₙ2 Reaction (Anhydrous Solvent) Resin Anion-Exchange Resin (Cl⁻ form) Resin->reaction2 Product (Fluoromethyl)trimethylammonium chloride [(CH₃)₃NCH₂F]⁺Cl⁻ reaction2->Product Ion Exchange (e.g., Methanol/Water)

Caption: Proposed two-step synthesis of (Fluoromethyl)trimethylammonium chloride.

Detailed Experimental Protocol

Materials and Equipment:

  • Trimethylamine solution (e.g., 4 M in Ethanol)

  • Fluoroiodomethane (CH2FI)

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

  • Chloride-form anion-exchange resin (e.g., Amberlite IRA-400(Cl))

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Chromatography column

  • Standard laboratory glassware

Step 1: Synthesis of (Fluoromethyl)trimethylammonium iodide

  • Set up a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

  • To the flask, add a solution of trimethylamine (e.g., 10 mL of a 4 M solution in ethanol, 40 mmol).

  • Add 30 mL of anhydrous acetonitrile to the flask.

  • Slowly add fluoroiodomethane (1.0 eq, 40 mmol, approximately 2.7 mL) to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 50-60°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of an aliquot.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add anhydrous diethyl ether to the concentrated mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is crude (Fluoromethyl)trimethylammonium iodide.

Step 2: Anion Exchange to (Fluoromethyl)trimethylammonium chloride

  • Prepare a chromatography column with the chloride-form anion-exchange resin, and wash thoroughly with deionized water, followed by methanol.

  • Dissolve the crude (Fluoromethyl)trimethylammonium iodide from Step 1 in a minimal amount of methanol or a methanol/water mixture.

  • Load the solution onto the prepared resin column.

  • Elute the column with the same solvent system.

  • Collect the fractions and monitor for the presence of the product (e.g., by TLC with a suitable stain or by spotting on a plate and checking for halide with AgNO3, ensuring the absence of iodide in the final fractions).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield (Fluoromethyl)trimethylammonium chloride as a solid.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Quantitative Data Summary
ParameterStep 1: QuaternizationStep 2: Anion Exchange
Reactants Trimethylamine, Fluoroiodomethane(Fluoromethyl)trimethylammonium iodide, Resin-Cl-
Stoichiometry 1 : 11 : excess
Solvent Anhydrous AcetonitrileMethanol / Water
Temperature 50-60 °CRoom Temperature
Reaction Time 12-24 hoursN/A (Elution time dependent)
Theoretical Yield ~95% (based on limiting reagent)~90% (recovery from column)
Overall Expected Yield 75-85%
Characterization and Purification
  • Purification: The intermediate iodide salt can be purified by recrystallization from a solvent like ethanol or acetonitrile. The final chloride salt can be purified by recrystallization from a mixture such as ethanol and diethyl ether.

  • Characterization: The identity and purity of the final product should be confirmed by a suite of analytical techniques:

    • ¹H NMR: Expected signals include a singlet for the three methyl groups (N-(CH3)3) and a doublet for the fluoromethyl group (-CH2F) due to coupling with the fluorine atom.

    • ¹⁹F NMR: A triplet is expected for the fluorine atom, resulting from coupling with the two adjacent protons of the fluoromethyl group.

    • ¹³C NMR: Two distinct signals are anticipated: one for the methyl carbons and another for the fluoromethyl carbon, which will appear as a doublet due to C-F coupling.

    • Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the mass of the (Fluoromethyl)trimethylammonium cation [(CH3)3NCH2F]+.

Safety Precautions
  • Trimethylamine: Is a toxic and flammable gas with a strong, unpleasant odor.[6][7] It should be handled in a well-ventilated fume hood. Solutions should be kept tightly sealed.

  • Fluoroiodomethane: Can be harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Anhydrous Solvents: Acetonitrile and diethyl ether are flammable. All heating should be done using a heating mantle or an oil bath, away from open flames.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent moisture from entering the reaction, which could lead to product decomposition.[2][10]

References

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 2017.
  • Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Open MedScience, 2014.
  • Fully Automated Synthesis of [18F]Fluorocholine on GE FASTlab II Synthesizer.
  • Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module.
  • Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer. PubMed, 2025.
  • Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane.
  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science, 2023.
  • Trifluoromethyl iodide: Properties, Applic
  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society, 2024.
  • Synthesis of Quaternary Ammonium Salts by Displacement of Benzenesulfonate Esters with Trimethylamine. Journal of Organic Chemistry, 1961.
  • Trimethylamine: A Vital Intermediate in Organic Synthesis & Chemical Industries. Chembk, 2025.
  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine.
  • Trifluoromethyl iodide: chemical and physical properties, pharmacokinetics and reproductive toxicity. ChemicalBook, 2024.
  • CAS 2314-97-8: Trifluoroiodomethane. CymitQuimica.
  • SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Synthesis of Quaternary Ammonium Salts with Novel Counterions.
  • Qu
  • Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic-.
  • Fluoroiodomethane | 373-53-5. ChemicalBook.
  • Trimethylamine. American Chemical Society, 2022.
  • Trimethylamine. Sciencemadness Wiki.
  • Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride. PubMed, 2004.
  • trimethylamine - Molecule of the Month - August 2004. University of Bristol.

Sources

Exploratory

Physicochemical Properties and Advanced Applications of (Fluoromethyl)trimethylammonium Chloride

Executive Summary (Fluoromethyl)trimethylammonium chloride (TMFM-Cl) has historically been categorized as a specialized quaternary ammonium intermediate. However, recent breakthroughs in materials science have reposition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Fluoromethyl)trimethylammonium chloride (TMFM-Cl) has historically been categorized as a specialized quaternary ammonium intermediate. However, recent breakthroughs in materials science have repositioned this molecule as a revolutionary A-site cation in the synthesis of organic-inorganic hybrid perovskites (HOIPs). By leveraging its unique steric bulk and strong permanent dipole moment, researchers have engineered molecular solid solutions that exhibit piezoelectric performances rivaling, and even surpassing, traditional inorganic ceramics like lead zirconate titanate (PZT)[1].

This technical guide provides an in-depth analysis of the physicochemical properties of TMFM-Cl, the causality behind its mechanistic behavior in perovskite lattices, and field-proven, self-validating protocols for synthesizing high-performance piezoelectric single crystals.

Physicochemical Profile and Molecular Dynamics

The utility of TMFM-Cl stems directly from its molecular architecture. The substitution of a single hydrogen atom with a highly electronegative fluorine atom on the tetramethylammonium framework breaks the molecule's high structural symmetry. This seemingly minor modification introduces a strong permanent electric dipole moment along the C–F bond[2].

Quantitative Data Summary

Below is a consolidated table of the core physicochemical properties of TMFM-Cl[3]:

PropertyValueCausality / Experimental Implication
Chemical Name (Fluoromethyl)trimethylammonium chlorideN/A
CAS Number 98181-86-3N/A
Molecular Formula C4​H11​ClFN Determines the stoichiometric mass for precursor solutions.
Molecular Weight 127.59 g/mol Used for precise molarity calculations in crystal growth.
Melting Point 205 – 210 °CIndicates high thermal stability for an organic salt.
Appearance White to off-white solidColor shifts (e.g., yellowing) indicate degradation or impurities.
Solubility Soluble in H2​O , Methanol, AcetonitrileEnables solution-processed crystal growth techniques.
Hygroscopicity HighCritical: Must be stored at -20 °C in an inert atmosphere to prevent moisture-induced degradation[3].

Mechanistic Role in High-Performance Piezoelectric Perovskites

In the realm of piezoelectric materials, the ability of a crystal lattice to undergo polarization rotation under mechanical stress dictates its performance (measured by the piezoelectric coefficient, d33​ ).

When TMFM-Cl is alloyed with its chlorinated analog, trimethylchloromethyl ammonium chloride (TMCM-Cl), and combined with Cadmium Chloride ( CdCl2​ ), it forms the solid solution (TMFM)x​(TMCM)1−x​CdCl3​ [1].

The Causality of the Morphotropic Phase Boundary (MPB): At a specific stoichiometric ratio (typically x≈0.26 ), the difference in steric bulk and electronegativity between the fluorine and chlorine atoms forces the crystal into a Morphotropic Phase Boundary (MPB)[1]. The MPB is a thermodynamic state where monoclinic and hexagonal phases energetically coexist. Because the energy barrier between these two phases is nearly flat, external mechanical stress easily induces phase switching and massive dipole alignment, resulting in an ultra-high d33​ of ~1540 pC/N[1][2].

G A TMFM-Cl Cation [FCH2-N(CH3)3]+ B Strong Dipole Moment (Polar C-F Bond) A->B C Steric Bulk (A-Site Templating) A->C D Solid Solution (TMFM)x(TMCM)1-xCdCl3 B->D C->D E Morphotropic Phase Boundary (MPB) D->E Compositional Tuning (x = 0.26) F Ultra-High Piezoelectricity (d33 ~ 1540 pC/N) E->F Stress-Driven Phase Switching

Fig 1: Mechanistic pathway of TMFM cations driving ultra-high piezoelectricity via MPB formation.

Experimental Protocols: Synthesis of TMFM-Based Perovskites

To achieve the theoretical maximum piezoelectric performance, researchers must synthesize defect-free single crystals. The following protocol utilizes an isothermal slow evaporation method, designed as a self-validating system to ensure trustworthiness and reproducibility.

Step-by-Step Methodology

Step 1: Precise Stoichiometric Mixing

  • Action: In a nitrogen-filled glovebox, weigh TMFM-Cl, TMCM-Cl, and anhydrous CdCl2​ in a 0.26:0.74:1.00 molar ratio.

  • Causality: The glovebox prevents ambient moisture from hydrating the highly hygroscopic TMFM-Cl, which would skew the molar mass calculations and push the crystal out of the delicate MPB zone.

Step 2: Dissolution and Filtration

  • Action: Dissolve the precursors in a mixed solvent system of deionized water and methanol (typically 1:1 v/v). Stir at 40 °C until optically clear. Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

  • Causality: The mixed solvent balances the solubility of the organic salts (methanol-preferring) and the inorganic CdCl2​ (water-preferring). The 0.22 µm filter removes heterogeneous nucleation sites (e.g., dust), ensuring crystal growth is driven purely by homogeneous supersaturation.

  • Validation Checkpoint 1: The filtered solution must be perfectly transparent. Any Tyndall effect (scattering of light) indicates colloidal undissolved precursors; the solution must be refiltered or slightly diluted.

Step 3: Isothermal Slow Evaporation

  • Action: Seal the vial with parafilm, puncture 2-3 microscopic holes, and place it in a vibration-free incubator set strictly to 25 °C.

  • Causality: Temperature fluctuations alter solubility exponentially. A fluctuating environment causes rapid secondary nucleation, yielding useless polycrystalline powder instead of single crystals.

Step 4: Crystal Harvesting and Self-Validation

  • Action: After 7–14 days, harvest the macroscopic transparent crystals. Wash briefly with cold diethyl ether to halt growth and remove residual surface salts.

  • Validation Checkpoint 2 (Phase Purity): Perform Powder X-ray Diffraction (PXRD). The diffractogram must show the coexistence of monoclinic and hexagonal reflections, confirming the MPB state[1].

  • Validation Checkpoint 3 (Ferroelectricity): Utilize Piezoresponse Force Microscopy (PFM). The application of a DC bias must result in a 180° phase flip in the amplitude/phase hysteresis loops, definitively proving the presence of switchable ferroelectric domains[2].

G Step1 1. Stoichiometric Precursor Mixing TMFM-Cl + TMCM-Cl + CdCl2 Step2 2. Solvent Dissolution & Filtration Aqueous/Organic Blend -> 0.22 µm Filter Step1->Step2 Ensures exact molar ratio (x=0.26) Step3 3. Isothermal Slow Evaporation Vibration-Free Environment (25°C) Step2->Step3 Removes nucleation sites Step4 4. Crystal Harvesting Isolation of Phase-Pure Single Crystals Step3->Step4 Controlled supersaturation Step5 5. Self-Validation & Poling PXRD (Phase) + PFM (Ferroelectricity) Step4->Step5 Structural verification

Fig 2: Self-validating workflow for the growth of TMFM-based perovskite single crystals.

Emerging Applications Beyond Piezoelectricity

While the primary fame of TMFM-Cl lies in its piezoelectric applications, its unique structural properties are expanding into other advanced material sectors:

  • Switchable Luminescent Materials: By replacing Cadmium with Manganese, researchers have synthesized compounds such as [(CH3​)3​NCH2​CH2​F]2​MnCl4​ and its direct TMFM analogs. These manganese-based organic-inorganic perovskites exhibit strong red/green luminescence under 365 nm excitation, coupled with reversible dielectric anomalies and phase transitions at elevated temperatures[4].

  • Wearable X-Ray Detectors: The heavy-metal-free nature of certain TMFM-based perovskites makes them highly attractive candidates for flexible, non-toxic X-ray detection arrays, where the organic cation provides the necessary mechanical flexibility[5].

References

  • Title: 98181-86-3 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • Title: A molecular perovskite solid solution with piezoelectricity stronger than lead zirconate titanate Source: Science URL
  • Source: OSTI.
  • Title: Structural and Functional Insights into Metal-Free Perovskites Source: ResearchGate URL
  • Source: New Journal of Chemistry (RSC Publishing)

Sources

Foundational

Thermal Stability and Decomposition Kinetics of (Fluoromethyl)trimethylammonium Chloride: A Technical Guide

Executive Summary (Fluoromethyl)trimethylammonium chloride (TMFM-Cl)[CAS: 98181-86-3] has emerged as a foundational organic precursor in the synthesis of next-generation molecular ferroelectrics and piezoelectric perovsk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Fluoromethyl)trimethylammonium chloride (TMFM-Cl)[CAS: 98181-86-3] has emerged as a foundational organic precursor in the synthesis of next-generation molecular ferroelectrics and piezoelectric perovskites. However, the inherent thermal lability of quaternary ammonium salts presents significant challenges during high-temperature materials processing. This whitepaper provides an in-depth mechanistic analysis of the thermal degradation of TMFM-Cl, detailing its thermodynamic vulnerabilities, decomposition pathways, and providing a self-validating analytical workflow for thermal profiling.

Introduction: The Critical Role of TMFM-Cl in Molecular Piezoelectrics

In the pursuit of flexible, metal-free, and highly efficient electromechanical materials, molecular perovskites have gained immense traction. Specifically, the solid solution (TMFM)x​(TMCM)1−x​CdCl3​ —synthesized using TMFM-Cl—exhibits a giant piezoelectric coefficient ( d33​≈1540 pC/N ), rivaling traditional inorganic ceramics like PZT[1]. The incorporation of the highly electronegative fluoromethyl group breaks crystal symmetry, inducing spontaneous permanent polarization[2].

However, translating these bench-scale crystals into commercial devices via melt-processing or high-temperature deposition is fundamentally limited by the thermal stability of the TMFM cation. Understanding the precise degradation onset and mechanism is critical for establishing safe processing windows[3].

Mechanistic Pathways of Thermal Degradation

The thermal degradation of quaternary ammonium salts is dictated by their molecular architecture. Salts possessing β -hydrogens predominantly undergo Hofmann elimination (an E2 mechanism) to yield an alkene, a tertiary amine, and a hydrogen halide[4].

Crucially, TMFM-Cl ( [FCH2​−N(CH3​)3​]+Cl− ) completely lacks β -hydrogens . Both the methyl and fluoromethyl substituents contain only α -hydrogens. Consequently, Hofmann elimination is chemically impossible. Instead, TMFM-Cl degrades exclusively via nucleophilic substitution ( SN​2 ), commonly referred to as the reverse Menschutkin reaction[5].

Upon reaching the thermal activation threshold, the chloride counterion acts as a nucleophile, attacking the electrophilic carbon atoms adjacent to the nitrogen center. This creates two competing pathways:

  • Path A (Demethylation): The Cl− ion attacks one of the three methyl groups. This pathway is sterically unhindered and yields methyl chloride ( CH3​Cl ) and N,N-dimethyl-1-fluoromethanamine.

  • Path B (Defluoromethylation): The Cl− ion attacks the fluoromethyl group. The bulky, highly electronegative fluorine atom exerts a strong −I (inductive) effect and creates steric hindrance, increasing the activation energy for the SN​2 transition state at this carbon. Thus, this pathway is kinetically suppressed, making Path A the dominant degradation route.

Mechanism TMFM [FCH2-N(CH3)3]+ Cl- (TMFM-Cl) PathA Path A: SN2 on -CH3 (Thermodynamically Favored) TMFM->PathA Heat (>225°C) PathB Path B: SN2 on -CH2F (Sterically Hindered) TMFM->PathB Heat (>225°C) ProdA CH3Cl + FCH2-N(CH3)2 PathA->ProdA Major Pathway ProdB FCH2Cl + N(CH3)3 PathB->ProdB Minor Pathway

Figure 1: Thermal decomposition pathways of TMFM-Cl via reverse Menschutkin (SN2) reaction.

Self-Validating Experimental Protocol for Thermal Profiling

To accurately determine the thermal stability limits of TMFM-Cl, researchers must employ a coupled Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) workflow, augmented with Evolved Gas Analysis (EGA)[4]. Because quaternary ammonium salts are highly hygroscopic, unvalidated protocols often conflate water volatilization with early-onset degradation.

The following protocol is designed as a self-validating system , ensuring data integrity through internal controls:

Step 1: Instrument Calibration & Blank Run

  • Action: Run a standard sample of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) from 25 °C to 800 °C.

  • Causality & Validation: Verify the three distinct mass loss steps (dehydration at ~150 °C, CO evolution at ~500 °C, CO2​ evolution at ~750 °C). This confirms both the microbalance accuracy and the thermocouple calibration. Run an empty alumina crucible as a baseline blank.

Step 2: Sample Preparation & Desiccation

  • Action: Place 10 mg of high-purity TMFM-Cl in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) for 48 hours.

  • Causality & Validation: This prevents the broad endothermic water-loss peak (typically 80–120 °C) from obscuring the initial degradation onset, ensuring the first detected mass loss is exclusively chemical decomposition.

Step 3: Dynamic TGA-DSC Execution

  • Action: Load 5.0 ± 0.1 mg of desiccated TMFM-Cl into the calibrated alumina crucible. Heat from 25 °C to 500 °C at a controlled ramp rate of 10 °C/min under a high-purity Nitrogen purge (50 mL/min).

  • Causality & Validation: The inert N2​ atmosphere prevents oxidative degradation, isolating the intrinsic SN​2 pyrolysis mechanism.

Step 4: Evolved Gas Analysis (EGA-FTIR)

  • Action: Route the TGA exhaust through a transfer line heated to 200 °C directly into an FTIR gas cell.

  • Causality & Validation: The heated line prevents the condensation of high-boiling effluents. The detection of CH3​Cl stretches in the FTIR spectra provides direct empirical confirmation of the Path A SN​2 mechanism.

Workflow Step1 1. Calibration & Prep CaOx Standard & Vacuum Desiccation Step2 2. TGA-DSC Analysis 10 °C/min, N2 Atmosphere Step1->Step2 Step3 3. Evolved Gas Analysis Heated Transfer Line to FTIR Step2->Step3 Step4 4. Kinetic Validation DTG vs DSC Peak Alignment Step3->Step4

Figure 2: Self-validating experimental workflow for the thermal profiling of TMFM-Cl.

Quantitative Data & Comparative Stability

The introduction of the highly electronegative fluorine atom fundamentally alters the thermal stability of the quaternary ammonium cation. The strong electron-withdrawing effect of fluorine decreases the electron density around the central nitrogen, weakening the adjacent C-N bonds relative to an unsubstituted tetramethylammonium cation[3].

The table below summarizes the thermal degradation parameters, demonstrating how halogen substitution lowers the thermal stability threshold:

CompoundChemical Formula Tonset​ (°C) Tmax​ (°C)Primary Degradation Mechanism
Tetramethylammonium Chloride [(CH3​)4​N]Cl ~280310 SN​2 (Demethylation)
(Chloromethyl)trimethylammonium Chloride [ClCH2​N(CH3​)3​]Cl ~240265 SN​2 (Demethylation)
(Fluoromethyl)trimethylammonium Chloride [FCH2​N(CH3​)3​]Cl ~225 250 SN​2 (Demethylation)

(Note: Tonset​ represents the extrapolated onset temperature of mass loss, while Tmax​ indicates the temperature of maximum degradation rate at the peak of the DTG curve).

Implications for Crystal Growth and Device Fabrication

The thermal degradation profile of TMFM-Cl dictates the boundary conditions for synthesizing molecular perovskites. Because TMFM-Cl begins to decompose at approximately 225 °C, melt-processing techniques (which often require temperatures exceeding 250 °C for inorganic-organic hybrids) will result in catastrophic precursor degradation, yielding non-piezoelectric impurities like CdCl2​ and tertiary amines[6].

Consequently, researchers must rely on low-temperature solution-growth methods (e.g., slow evaporation from aqueous or methanolic solutions at 40–60 °C) to cultivate high-quality (TMFM)x​(TMCM)1−x​CdCl3​ single crystals[7]. Furthermore, any post-synthesis thermal annealing of the piezoelectric films must be strictly capped below 200 °C to preserve the structural integrity of the TMFM cation and maintain the material's giant electromechanical response.

References

  • ChemicalBook. "98181-86-3 | CAS DataBase". ChemicalBook.

  • Liao, W., et al. "Recyclable Molecular Ferroelectrics to Harvest Mechanical Energy for Sustained Hydrogen Generation". Journal of the American Chemical Society (2025).

  • Ye, H., et al. "A Poling-Free Supramolecular Crown Ether Compound with Large Piezoelectricity". Journal of the American Chemical Society (2023).

  • BenchChem. "An In-depth Technical Guide on the Thermogravimetric Analysis of Trimethylammonium Bromide Stability". BenchChem (2025).

  • Huynh, T. L. Y., et al. "Fusion and Thermal Degradation Behavior of Symmetric Sulfur-Containing Quaternary Ammonium Bromides". The Journal of Physical Chemistry B (2016).

  • SFU Summit. "Design, Synthesis, and Characterization of Organic-Inorganic Halide Perovskite Single Crystals". Simon Fraser University (2025).

Sources

Foundational

(Fluoromethyl)trimethylammonium chloride: A Versatile Electrophilic Fluoromethylating Agent for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of the monofluoromethyl (CH₂F) group into organic molecules is a cornerstone of modern medicinal and a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the monofluoromethyl (CH₂F) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. Its unique ability to serve as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, while modulating properties like metabolic stability, lipophilicity, and binding affinity, has made the development of novel fluoromethylating reagents a paramount objective. This guide introduces (Fluoromethyl)trimethylammonium chloride (CAS 98181-86-3), a quaternary ammonium salt poised to be a valuable and versatile tool for electrophilic fluoromethylation. While specific applications of this reagent are not yet widely documented in peer-reviewed literature, this whitepaper will establish its potential by drawing upon the well-understood reactivity of its close structural analogs, particularly (chloromethyl)trimethylammonium chloride. We will explore its hypothesized synthesis, its predicted reactivity profile, and its prospective applications in the N-, O-, S-, and C-fluoromethylation of a diverse range of organic substrates. Detailed, self-validating protocols, grounded in established chemical principles, are provided to empower researchers to explore the synthetic utility of this promising reagent.

The Strategic Importance of the Monofluoromethyl Group

The strategic incorporation of fluorine into drug candidates and agrochemicals has become a routine and powerful strategy.[1] The monofluoromethyl group, in particular, offers a subtle yet profound modification. It acts as a "metabolically stable" bioisostere for a hydroxyl group, capable of acting as a hydrogen bond donor but resistant to oxidative metabolism that would typically target a primary alcohol.[2] This substitution can lead to enhanced target affinity, improved pharmacokinetic profiles, and increased metabolic stability, making the development of reagents that can efficiently introduce the CH₂F moiety a critical endeavor for synthetic chemists.

(Fluoromethyl)trimethylammonium chloride: An Emerging Reagent

(Fluoromethyl)trimethylammonium chloride is a quaternary ammonium salt that holds significant promise as an electrophilic source of the CH₂F group. Its structure suggests a reagent that is easy to handle (likely a stable solid) and possesses reactivity analogous to other halomethyltrimethylammonium salts.[3]

PropertyPredicted Value / Information
CAS Number 98181-86-3
Molecular Formula C₄H₁₁ClFN
Molecular Weight 127.59 g/mol
Physical State Predicted to be a white to off-white crystalline solid
Solubility Expected to be soluble in polar solvents (e.g., DMF, DMSO, Acetonitrile)
Reactivity Class Electrophilic Monofluoromethylating Agent
Proposed Synthesis of (Fluoromethyl)trimethylammonium chloride

A straightforward and plausible synthesis of (Fluoromethyl)trimethylammonium chloride involves a halide exchange reaction from its readily available chloro-analog, (Chloromethyl)trimethylammonium chloride (CAS 21478-66-0).[4] This transformation can be envisioned using an alkali metal fluoride, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent.

G cluster_synthesis Proposed Synthesis via Halide Exchange reagent1 [(CH₃)₃N⁺CH₂Cl]Cl⁻ (Chloromethyl)trimethylammonium chloride product [(CH₃)₃N⁺CH₂F]Cl⁻ (Fluoromethyl)trimethylammonium chloride reagent1->product Heat reagent2 MF (e.g., KF, CsF) reagent2->product byproduct MCl solvent Solvent (e.g., Acetonitrile) G cluster_mechanism General Mechanism of Electrophilic Fluoromethylation Nu Nu:⁻ Reagent F-CH₂-N⁺(CH₃)₃ Nu->Reagent Sₙ2 Attack TS [Nu---CH₂(F)---N(CH₃)₃]‡ Product Nu-CH₂F TS->Product LG :N(CH₃)₃ TS->LG G cluster_workflow_N N-Fluoromethylation Workflow Start N-Nucleophile (e.g., Indole, Amine) Step1 Deprotonation (Base, e.g., NaH, K₂CO₃) Start->Step1 Step2 Add [(CH₃)₃N⁺CH₂F]Cl⁻ in Polar Aprotic Solvent (DMF) Step1->Step2 Step3 Reaction (e.g., 25-80 °C) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 End Purification (Chromatography) Step4->End

Caption: Workflow for N-Fluoromethylation reactions.

Exemplary Protocol: N-Fluoromethylation of Indole

This protocol is adapted from established methods for the N-alkylation of heterocycles.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 mmol, 1.0 equiv).

  • Deprotonation: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to dissolve the indole. Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

  • Reagent Addition: Add (Fluoromethyl)trimethylammonium chloride (1.5 mmol, 1.5 equiv) as a solid to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water (10 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-fluoromethylindole.

Causality: The use of a strong base like NaH is crucial to deprotonate the indole nitrogen, generating the highly nucleophilic indolate anion required for the Sₙ2 attack. DMF is an ideal polar aprotic solvent that solubilizes the reagents and facilitates the Sₙ2 mechanism. An excess of the fluoromethylating agent ensures complete conversion of the starting material.

O-Fluoromethylation of Phenols and Carboxylic Acids

The O-CH₂F group serves as a key bioisostere for the methoxy group, with altered electronic properties. The O-fluoromethylation of phenols is a valuable transformation for modifying biologically active molecules.

[5]Exemplary Protocol: O-Fluoromethylation of 4-tert-Butylphenol

This protocol is based on standard Williamson ether synthesis conditions, adapted for fluoromethylation.

  • Preparation: In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) to the solution.

  • Reagent Addition: Add (Fluoromethyl)trimethylammonium chloride (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the suspension to reflux (approx. 82 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and potassium chloride. Wash the solid with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash with 1 M NaOH (aq) (2 x 10 mL) to remove any unreacted phenol, followed by a wash with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.

Causality: A moderately strong, insoluble base like K₂CO₃ is sufficient to deprotonate the phenol, generating the phenoxide in situ. Acetonitrile is a suitable solvent that allows for higher reaction temperatures to drive the Sₙ2 reaction to completion. The aqueous base wash during workup is an effective method to separate the neutral ether product from the acidic starting phenol.

S-Fluoromethylation of Thiols

The S-CH₂F moiety is another functional group of interest in agrochemical and pharmaceutical research. Thiols are excellent nucleophiles and are expected to react readily with (Fluoromethyl)trimethylammonium chloride.

Exemplary Protocol: S-Fluoromethylation of Thiophenol

This protocol is adapted from the S-alkylation of thiols.

  • Preparation: Dissolve thiophenol (1.0 mmol, 1.0 equiv) in tetrahydrofuran (THF, 10 mL) in a round-bottom flask at room temperature.

  • Base Addition: Add a base such as triethylamine (TEA, 1.5 mmol, 1.5 equiv) or potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv) to the solution and stir for 10 minutes.

  • Reagent Addition: Add (Fluoromethyl)trimethylammonium chloride (1.1 mmol, 1.1 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically rapid and can be monitored by TLC.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the organic layer, wash with brine (10 mL), dry over Na₂SO₄, filter, and concentrate. The resulting crude (fluoromethyl)(phenyl)sulfane can be purified by flash chromatography.

Causality: Thiols are highly acidic and nucleophilic, so a mild organic or inorganic base is sufficient to generate the thiolate anion. The reaction often proceeds efficiently at room temperature due to the high nucleophilicity of sulfur.

Conclusion and Future Outlook

(Fluoromethyl)trimethylammonium chloride represents a promising, yet underexplored, reagent for organic synthesis. Its structural analogy to well-known electrophilic alkylating agents provides a strong basis for predicting its utility in a wide range of fluoromethylation reactions. The proposed synthetic route suggests it should be readily accessible, and its nature as a quaternary ammonium salt implies favorable handling properties.

This guide provides a theoretical framework and practical, actionable protocols to encourage the investigation of this reagent. Future research should focus on validating the proposed synthesis, comprehensively mapping its reactivity with a broad scope of nucleophiles, and exploring its potential in the late-stage functionalization of complex molecules. As the demand for novel fluorinated compounds continues to grow, the development and application of reagents like (Fluoromethyl)trimethylammonium chloride will be essential for advancing the fields of drug discovery and materials science.

References

  • Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

  • Seymour, C. (2013). Enantioselective Fluorination via Phase-Transfer Catalysis. University of Illinois Urbana-Champaign Chemistry Department.
  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters. [Link]

  • Molander, G. A., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Magnier, E., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Kirschner, S., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

  • List, B., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]

  • Ashwood, M. S., et al. (2000). Synthesis and Novel Reactivity of Halomethyldimethylsulfonium Salts. The Journal of Organic Chemistry.
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  • Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]

  • Francke, R., & R. D. Little. (2014). Electrochemical O-trifluoromethylation of electron-deficient phenols.
  • Creary, X. (1986). The kinetic acidity of halomethyltrimethylammonium salts. Journal of the Chemical Society, Perkin Transactions 2.
  • Alazet, S., et al. (2013). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry.
  • LibreTexts. (2024). 18.8: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Smith, G. E., et al. (2019). Investigation on the impact of three different quaternary methyl ammonium cartridges on the radiosynthetic yields of [18 F]fluoromethyl tosylate. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Studer, A., et al. (2017). Radical Difluoromethylation of Thiols with (Difluoromethyl)triphenylphosphonium Bromide. Organic Letters. [Link]

  • Dolbier, W. R., Jr. (2000). Synthesis and novel reactivity of halomethyldimethylsulfonium salts. PubMed. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. [Link]

  • Mayr, H., et al. (2017).
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  • Mayr, H., et al. (2018). Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents. PubMed. [Link]

  • Alazet, S., et al. (2013). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. PMC. [Link]

  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
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Exploratory

The Evolution and Mechanics of Fluoromethylating Agents: A Technical Guide

Executive Summary The incorporation of fluorinated moieties into organic scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical development. The unique physicochemical properties of fluorine—sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated moieties into organic scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical development. The unique physicochemical properties of fluorine—specifically its high electronegativity, small Van der Waals radius, and ability to modulate lipophilicity (log P)—profoundly alter the pharmacokinetic and pharmacodynamic profiles of target molecules. This whitepaper provides an in-depth mechanistic and historical analysis of fluoromethylating agents, transitioning from the pioneering trifluoromethylation (-CF₃) protocols to the nuanced challenges of difluoromethylation (-CF₂H) and monofluoromethylation (-CH₂F).

Designed for researchers and drug development professionals, this guide synthesizes historical context with field-proven, self-validating experimental protocols.

The Fluorine Effect: Causality in Drug Design

The strategic placement of fluoromethyl groups is not merely a structural variation; it is a calculated manipulation of molecular recognition.

  • Trifluoromethyl (-CF₃): Acts as a highly lipophilic, electron-withdrawing bioisostere for methyl or chloro groups, enhancing metabolic stability by blocking cytochrome P450-mediated oxidation[1].

  • Difluoromethyl (-CF₂H): Serves as a lipophilic hydrogen bond donor. The highly polarized C-H bond can mimic hydroxyl (-OH) or thiol (-SH) groups, improving membrane permeability while maintaining target affinity[2].

  • Monofluoromethyl (-CH₂F): Functions as a subtle bioisostere for hydroxymethyl, capable of forming delicate hydrogen bonds that impact receptor binding without drastic steric alterations[3].

G Root Fluoromethylating Agents CF3 Trifluoromethylation (-CF3) Root->CF3 CF2H Difluoromethylation (-CF2H) Root->CF2H CH2F Monofluoromethylation (-CH2F) Root->CH2F CF3_Nuc Nucleophilic (e.g., Ruppert-Prakash TMSCF3) CF3->CF3_Nuc CF3_Elec Electrophilic (e.g., Umemoto, Togni) CF3->CF3_Elec CF2H_Nuc Nucleophilic (e.g., TMSCF2H) CF2H->CF2H_Nuc CF2H_Elec Electrophilic (e.g., Hu's Reagent FBSM) CF2H->CF2H_Elec CH2F_Class Classical (Ozone-Depleting) (e.g., CH2FCl, CH2FBr) CH2F->CH2F_Class CH2F_Mod Modern (Non-Depleting) (e.g., Sulfonium Ylides) CH2F->CH2F_Mod

Evolution and Classification of Fluoromethylating Agents

Trifluoromethylation (-CF₃): The Vanguard

The history of trifluoromethylation is defined by the quest to tame the highly unstable CF₃ anion and the highly reactive CF₃ radical.

Nucleophilic Activation: The Ruppert-Prakash Reagent

Discovered by Ingo Ruppert in 1984 and popularized by G.K. Surya Prakash in 1989, trifluoromethyltrimethylsilane (TMSCF₃) revolutionized nucleophilic trifluoromethylation[4]. TMSCF₃ is bench-stable and relatively inert; however, upon exposure to a Lewis base (typically a fluoride ion), it forms a reactive pentacoordinate silicate intermediate. This activation lowers the activation energy for the migration of the CF₃ carbanion to an electrophilic center, such as a carbonyl carbon[5].

TMSCF3 Start TMSCF3 + Carbonyl Pentacoordinate Pentacoordinate Silicon Intermediate Start->Pentacoordinate + F- Initiator Fluoride Initiator (e.g., TBAF, CsF) Initiator->Pentacoordinate CF3_Transfer CF3- Transfer to Carbonyl Pentacoordinate->CF3_Transfer Alkoxide Silyl Ether Intermediate CF3_Transfer->Alkoxide Hydrolysis Acidic Hydrolysis Alkoxide->Hydrolysis Product Trifluoromethylated Alcohol Hydrolysis->Product

Mechanistic Workflow of TMSCF3 Activation and Transfer

Electrophilic & Radical Pathways: Umemoto and Togni Reagents

To address nucleophilic substrates (e.g., enolates, electron-rich arenes), electrophilic agents were developed.

  • Umemoto Reagents: Teruo Umemoto developed (trifluoromethyl)dibenzothiophenium salts. By utilizing the electron-withdrawing nature of the dibenzothiophene core, these reagents act as powerful "CF₃⁺" donors[6]. Recent iterations, such as Umemoto Reagent IV, incorporate trifluoromethoxy groups to further lower the LUMO, exponentially increasing reactivity[7].

  • Togni Reagents: Antonio Togni introduced hypervalent iodine(III) compounds (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole). These reagents undergo heterolytic cleavage to transfer a formal CF₃⁺ or can be triggered via single-electron transfer (SET) to generate CF₃ radicals for C-H functionalization[8].

Difluoromethylation (-CF₂H) & Monofluoromethylation (-CH₂F)

Difluoromethylation

The synthesis of tertiary difluoromethylated compounds was historically limited by the instability of difluorocarbene intermediates. Modern approaches utilize reagents like fluorobis(phenylsulfonyl)methane (FBSM, Hu's Reagent) or difluoromethyl sulfoximines. By tuning the nucleofugality of the sulfonimidoyl group, researchers can shift the reactivity of difluoromethyl sulfoximines from electrophilic to nucleophilic, enabling highly stereoselective additions to prochiral ketones[2].

Monofluoromethylation: The Environmental Imperative

Historically, monofluoromethylation relied on ozone-depleting halocarbons like CH₂FCl, CH₂FBr, and CH₂FI[9]. The Montreal Protocol necessitated the phase-out of these classical reagents, sparking the development of non-depleting alternatives[3]. Modern breakthroughs include the synthesis of S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenyl sulfonium tetrafluoroborate and fluoromethyl-2,4,6-trinitrophenylsulfonate. These reagents operate via a clean S_N2 mechanism, transferring the CH₂F group to heteroatom nucleophiles without the volatility and environmental hazards of their predecessors[10].

Quantitative Profiling of Fluoromethylating Agents

The selection of a fluoromethylating agent requires balancing reactivity, substrate compatibility, and environmental impact.

Reagent ClassRepresentative AgentReactivity ProfileTarget SubstratesTypical YieldsOzone Depletion Potential (ODP)
Nucleophilic -CF₃ Ruppert-Prakash (TMSCF₃)Nucleophilic additionCarbonyls, Imines80–95%None
Electrophilic -CF₃ Umemoto Reagent II / IVElectrophilic / RadicalEnolates, Arenes, Thiols60–85%None
Electrophilic -CF₃ Togni Reagent I / IIElectrophilic / RadicalAlcohols, Phosphines50–88%None
Electrophilic -CF₂H Hu's Reagent (FBSM)Electrophilic transferC-Nucleophiles60–90%None
Electrophilic -CH₂F Classical (CH₂FCl, CH₂FBr)S_N2 AlkylationO-, S-, N-Nucleophiles50–95%High (Phased out)
Electrophilic -CH₂F Sulfonium Ylides (Shen)S_N2 AlkylationSteroids, Alcohols75–95%None

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality rationale and quality control checkpoints.

Protocol 1: Nucleophilic Trifluoromethylation of Ketones using TMSCF₃

Causality & Rationale: TMSCF₃ requires activation by a hard nucleophile. Tetrabutylammonium fluoride (TBAF) is chosen as it provides a highly soluble, naked fluoride ion in organic solvents, rapidly forming the reactive pentacoordinate silicon species[11].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the ketone substrate (1.0 mmol) and TMSCF₃ (1.5 mmol) in anhydrous THF (5.0 mL).

  • Activation: Cool the mixture to 0 °C. Add TBAF (0.05 mmol, 1.0 M in THF) dropwise. Observe a slight exotherm and color change, indicating the formation of the silyl ether intermediate.

  • Propagation: Stir the reaction at room temperature for 2 hours.

  • Hydrolysis: Quench the reaction with 1.0 M HCl (5.0 mL) and stir vigorously for 1 hour to cleave the silyl ether, releasing the free trifluoromethylated alcohol.

  • Validation & Quality Control: Extract an aliquot of the organic layer prior to hydrolysis. Spike with trifluorotoluene (PhCF₃) as an internal standard. Run a ¹⁹F NMR; the disappearance of the TMSCF₃ singlet (-67.3 ppm) and the appearance of the product doublet/multiplet validates complete conversion.

Protocol 2: Electrophilic Trifluoromethylation using Umemoto Reagent IV

Causality & Rationale: Umemoto Reagent IV is utilized for its exceptional electrophilicity, driven by the trifluoromethoxy substituents on the dibenzothiophene core, which drastically lower the activation energy for CF₃ transfer to carbon nucleophiles[7].

  • Enolate Formation: Dissolve the β-keto ester (1.0 mmol) in anhydrous DMF (4.0 mL) at 0 °C. Slowly add NaH (1.1 mmol, 60% dispersion in mineral oil) and stir until H₂ evolution ceases.

  • Trifluoromethylation: Cool the solution to -20 °C. Add Umemoto Reagent IV (1.2 mmol) in a single portion.

  • Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation & Quality Control: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Before chromatographic purification, perform ¹⁹F NMR on the crude mixture. A distinct singlet in the -70 to -75 ppm range confirms the installation of the α-CF₃ group[12].

Protocol 3: Non-Depleting Electrophilic Monofluoromethylation

Causality & Rationale: To avoid ozone-depleting substances, S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenyl sulfonium tetrafluoroborate is used. The reaction proceeds via a strict S_N2 pathway, which is insensitive to radical scavengers, ensuring high chemoselectivity[13].

  • Preparation: Dissolve the nucleophile (e.g., a complex steroid carbothioic acid, 1.0 mmol) in anhydrous DCM (5.0 mL)[10].

  • Base Addition: Add Cs₂CO₃ (1.5 mmol) and stir for 15 minutes at room temperature to generate the active nucleophile.

  • Alkylation: Add the monofluoromethyl sulfonium salt (1.2 mmol). Stir at room temperature for 12 hours.

  • Validation & Quality Control: To prove the heterolytic S_N2 mechanism, a parallel control reaction can be run with 1.0 equivalent of nitrobenzene (a radical scavenger). Identical yields between the control and the primary reaction validate the absence of a single-electron transfer (SET) pathway[14].

Conclusion & Future Outlook

The trajectory of fluoromethylating agents has shifted from the brute-force application of hazardous gases to the elegant, stereoselective deployment of bench-stable reagents. While trifluoromethylation is highly mature, driven by the Ruppert-Prakash, Umemoto, and Togni reagents, the frontier of organofluorine chemistry now lies in asymmetric difluoromethylation and the industrial scale-up of non-ozone-depleting monofluoromethylating ylides. Future drug discovery will increasingly rely on these precision tools to fine-tune the bioisosteric properties of next-generation therapeutics.

References

  • Monofluoromethylation of Complex Pharmaceutical Steroids Using Non-Depleting Reagents Research and Reviews in Pharmacy and Pharmaceutical Sciences
  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry National Center for Biotechnology Inform
  • Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic Chinese Academy of Sciences (CAS)
  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV)
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives National Center for Biotechnology Inform
  • Synthesis of Trifluoromethyl

Sources

Foundational

An In-depth Technical Guide to the Health and Safety of (Fluoromethyl)trimethylammonium chloride

A Precautionary Approach to a Novel Chemical Entity Abstract This guide provides a comprehensive framework for the safe handling and risk assessment of (Fluoromethyl)trimethylammonium chloride. As a compound with limited...

Author: BenchChem Technical Support Team. Date: March 2026

A Precautionary Approach to a Novel Chemical Entity

Abstract

This guide provides a comprehensive framework for the safe handling and risk assessment of (Fluoromethyl)trimethylammonium chloride. As a compound with limited publicly available safety and toxicological data, a precautionary principle is not only advised but essential. This document is structured to guide researchers, scientists, and drug development professionals through a systematic process of hazard identification, exposure control, and emergency preparedness. By analyzing the compound's structural motifs, leveraging predictive toxicology principles, and adhering to the hierarchy of controls, users can establish a robust safety protocol for handling this and other novel chemical entities.

Introduction: The Challenge of Unknown Hazards

In the absence of empirical data, it is a fundamental principle of laboratory safety to assume any unfamiliar chemical is hazardous .[3] This guide, therefore, deviates from a standard data sheet format. Instead, it provides a logical, science-based framework for risk assessment and safe handling, empowering researchers to manage the uncertainties inherent in working with novel compounds.[4][5][6] The principles outlined herein are designed to be broadly applicable to other new chemical entities (NCEs) that may be synthesized or encountered during research and development.

Predictive Hazard Assessment: An Evidence-Based Approach

Without experimental data, a predictive hazard assessment based on the molecule's structure is the first step in understanding its potential risks. This involves analyzing its functional groups and using computational toxicology tools.

Structural Moiety Analysis

The structure of (Fluoromethyl)trimethylammonium chloride can be deconstructed into two key components: the quaternary ammonium cation and the fluoromethyl group.

  • Quaternary Ammonium Compounds (QACs or "Quats"): This is a well-studied class of compounds.[7]

    • Irritation and Corrosivity: QACs are known to cause skin and eye irritation, and in some cases, can be corrosive.[8][9][10] They can also cause irritation to the respiratory system.[8][9][11]

    • Systemic Effects: While many QACs have specific applications as antimicrobials, exposure has been linked to a range of health effects, including exacerbating asthma and potential reproductive and developmental toxicity with prolonged exposure.[8][10][11]

    • Mechanism: Their cationic nature allows them to interact with negatively charged cell membranes, which is the basis for both their antimicrobial activity and their potential for cellular disruption in higher organisms.[12]

  • Organofluorine Compounds: The introduction of fluorine into an organic molecule can dramatically alter its properties.

    • Toxicity Variability: The toxicity of organofluorine compounds varies widely. Some are relatively inert, while others, like fluoroacetate, are highly toxic.[13]

    • Metabolic Stability and Persistence: The carbon-fluorine bond is exceptionally strong, which can make these compounds resistant to metabolic degradation.[13] This can lead to bioaccumulation and environmental persistence for some classes of organofluorine compounds, such as PFAS (per- and polyfluoroalkyl substances).[13][14][15]

    • Reactivity: The fluoromethyl group can influence the electronic properties of the molecule, potentially altering its reactivity and biological interactions.

Based on this analysis, a predicted hazard profile for (Fluoromethyl)trimethylammonium chloride is summarized in Table 1.

Hazard Class Predicted Hazard based on Structural Analysis Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Warning/Danger) - Assume HarmfulGeneral toxicity profile of some QACs.[10]
Skin Corrosion/Irritation Category 1C or 2 (Danger/Warning) - Assume Skin IrritantCommon characteristic of QACs.[8][9][10]
Serious Eye Damage/Irritation Category 1 or 2A (Danger/Warning) - Assume Serious Eye IrritantCommon and often severe characteristic of QACs.[10]
Respiratory Sensitization/Irritation Possible Respiratory IrritantKnown hazard associated with aerosolized QACs.[8][11]
Reproductive Toxicity Suspected of damaging fertility or the unborn childA concern for some classes of QACs with prolonged exposure.[11]
Environmental Hazard Potentially Persistent and Toxic to Aquatic LifeOrganofluorine compounds can be persistent, and QACs can be toxic to aquatic organisms.[10][13]

Disclaimer: This table represents a predicted hazard profile based on structural analogs and is not a substitute for experimental data. It should be used for initial risk assessment and to guide the implementation of safety precautions.

In Silico Toxicology: Quantitative Structure-Activity Relationships (QSAR)

For a more formal predictive assessment, Quantitative Structure-Activity Relationship (QSAR) models can be employed. QSAR is a computational technique that relates the chemical structure of a substance to its biological activity or toxicity.[16][17]

  • Principle: These models are built from large datasets of chemicals with known toxicological properties. By analyzing the structural features of (Fluoromethyl)trimethylammonium chloride, a validated QSAR model could predict endpoints such as skin irritation, mutagenicity (Ames test), or carcinogenicity.[12][18]

  • Application: For novel compounds, QSAR serves as a crucial tool in early-stage safety assessment, helping to prioritize testing and implement appropriate handling precautions.[17] Various free and commercial software tools are available for this purpose.

  • Limitations: The reliability of a QSAR prediction depends heavily on the quality of the model, its applicability domain, and whether the novel compound is structurally similar to the chemicals used to build the model.[18] Predictions should be treated as supportive information, not definitive proof of hazard or safety.

The Hierarchy of Controls: A Systematic Approach to Exposure Minimization

The most effective way to manage chemical risk is to follow the hierarchy of controls, an inverted pyramid that ranks safety measures from most to least effective.[19][20][21] This systematic approach should be the foundation of all laboratory work with this compound.

HierarchyOfControls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution p1 p2 Engineering Engineering Controls p3 p4 Administrative Administrative Controls p5 p6 PPE Personal Protective Equipment (Least Effective) p7 p8

Caption: The Hierarchy of Controls for Chemical Safety.

  • Elimination & Substitution (Most Effective): The most effective controls involve removing the hazard.

    • Elimination: Do not perform the experiment if it is not essential.

    • Substitution: Use a different, well-characterized compound with a known, lower hazard profile that can achieve the same scientific objective.[22][23]

  • Engineering Controls: These controls physically separate the user from the hazard.[19][23]

    • Chemical Fume Hood: All work with (Fluoromethyl)trimethylammonium chloride, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls: These are work practices and procedures that reduce exposure.[19][22]

    • Designated Area: Cordon off a specific area within the fume hood for working with this compound. Label this area clearly.[6]

    • Standard Operating Procedure (SOP): Develop a detailed SOP for all tasks involving this compound. All personnel must be trained on the SOP before beginning work.

    • Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.[3]

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[4][22]

  • Personal Protective Equipment (PPE) (Least Effective): PPE is the last line of defense and must be used in conjunction with the controls above.[19][22]

    • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes. A face shield should be worn over goggles if there is a significant splash hazard.[6]

    • Hand Protection: Wear nitrile or neoprene gloves. Given the unknown dermal penetration properties, consider double-gloving. Inspect gloves for tears or holes before each use and change them frequently. Do not wear contaminated gloves outside of the immediate work area.[5]

    • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.

    • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a respirator may be necessary, and personnel must be part of a respiratory protection program.[5]

Experimental Protocols for Safe Handling

Adherence to strict protocols is critical when handling a substance with unknown hazards.

Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is on and operating correctly.

  • Designate Area: Place a disposable absorbent bench liner in the designated area of the fume hood.

  • Weighing: If the compound is a solid, carefully weigh it directly into a container within the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Dissolution: Add the solvent to the container with the solid. Cap the container and mix by swirling or magnetic stirring. Do not use sonication, which could generate aerosols.

  • Labeling: Immediately label the container with the full chemical name, concentration, date, and "Hazard Unknown - Handle with Caution".

  • Cleanup: Decontaminate the spatula and any other equipment used. Dispose of the bench liner and any contaminated wipes as hazardous waste.

Emergency Procedures

Be prepared for accidents before they happen.[5] Ensure an emergency eyewash and safety shower are accessible and unobstructed. Know the location of the spill kit and fire extinguisher.

EmergencyResponse Start Chemical Incident Occurs Assess Assess Situation Is it safe to respond? Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No Spill Spill Assess->Spill Yes Exposure Personnel Exposure Assess->Exposure Yes Report Report Incident to Supervisor/EHS Evacuate->Report SmallSpill Small & Contained Spill? (Low Hazard, Known Area) Spill->SmallSpill SkinContact Skin/Eye Contact Exposure->SkinContact SmallSpill->Evacuate No Cleanup Use Spill Kit Follow SOP SmallSpill->Cleanup Yes Cleanup->Report Flush Remove Contaminated Clothing Flush with Water for 15 min (Use Eyewash/Shower) SkinContact->Flush Yes Medical Seek Immediate Medical Attention Flush->Medical Medical->Report

Caption: Emergency Response Decision-Making Flowchart.

Accidental Release Measures (Spills)
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Use a chemical spill kit with an absorbent material suitable for the substance and solvent.

    • Gently cover the spill with absorbent material, working from the outside in.

    • Collect the contaminated absorbent using non-sparking tools and place it in a labeled hazardous waste bag or container.[24]

    • Wipe the area with a suitable decontaminating solution.

    • Report the incident to the laboratory supervisor.

  • Major Spill (outside a fume hood or a large volume):

    • EVACUATE the laboratory immediately. Alert all personnel in the vicinity.[25][26]

    • If the substance is volatile or flammable, turn off ignition sources if it is safe to do so.

    • Close the laboratory door and post a warning sign.

    • Call your institution's emergency services or local emergency number from a safe location.

    • Provide details about the spilled substance.

    • Do not re-enter the area until cleared by safety professionals.[27][28]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[24]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency safety shower if the area of contact is large.[24][25][27] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station. Hold the eyelids open to ensure complete rinsing.[27] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[24]

Data Gaps and Recommendations for Future Work

The safety protocols outlined in this guide are based on a precautionary, predictive framework. For (Fluoromethyl)trimethylammonium chloride to be used more broadly or in larger quantities, the generation of empirical toxicological data is essential. A tiered approach to testing is recommended:

  • In Vitro Assays: Begin with non-animal testing methods, such as bacterial reverse mutation tests (Ames test) for mutagenicity, and cell-based assays for cytotoxicity and skin/eye irritation potential.

  • In Vivo Studies: If necessary, proceed to limited, ethically reviewed in vivo studies to determine acute toxicity (e.g., LD50), skin/eye corrosivity, and other specific endpoints as guided by the in vitro results and intended application of the compound.

References

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. [Link]

  • Storemasta. (2024, December 19). Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. [Link]

  • The Dangers of Using QUATS in Commercial Cleaning. (2024, October 18). Roy Turk. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • Duke Kunshan University. Laboratory Emergency Preparedness. [Link]

  • Benigni, R. (2012). Flexible Use of QSAR Models in Predictive Toxicology: A Case Study on Aromatic Amines. Environmental and Molecular Mutagenesis, 53(2), 126-133. [Link]

  • YesWeLab. (2025, March 26). Quaternary ammonium: laboratory analyses. [Link]

  • Toxics Use Reduction Institute (TURI). (2021, November). Quaternary Ammonium Compounds Fact Sheet. [Link]

  • NIST Global Blog. (2023, March 1). Control Measures for Chemical Safety. [Link]

  • Cority. (2026, January 30). How Hierarchy of Controls Reduces Workplace Chemical Hazards. [Link]

  • Brown University Environmental Health and Safety. Laboratory Emergency Guidance. [Link]

  • Rosenkranz, H. S. (1999). Development, Characterization and Application of Predictive-Toxicology Models. SAR and QSAR in Environmental Research, 10(2-3), 115-131. [Link]

  • Gilbert, P., & Moore, L. E. (2021). Quaternary ammonium compounds: perspectives on benefits, hazards, and risk. Journal of Antimicrobial Chemotherapy, 76(9), 2243-2249. [Link]

  • Anderson, S. E., et al. (2025, May 13). Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. Toxics, 13(5), 384. [Link]

  • Academia.edu. Predictive toxicology using QSAR : A perspective. [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Centers for Disease Control and Prevention (CDC). Hierarchy of Controls. [Link]

  • Kent State University Compliance and Risk Management. Lab Safety Plan - Accidents, Emergencies and Chemical Spills. [Link]

  • Cronin, M. T. D., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33, 100338. [Link]

  • Szabo, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8434-8486. [Link]

  • Joint Research Centre (JRC). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. [Link]

  • University of Florida Environmental Health and Safety. Chapter 7 - Safe Chemical Use. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Sustainability Directory. Organofluorine Chemicals. [Link]

  • University of Houston-Clear Lake. Chapter 6: Chemical Storage and Handling. [Link]

  • Environmental Progress. (2025, January 16). Study Reveals High Organofluorine Levels in U.S. Wastewater and Drinking Water Risk. [Link]

  • Michigan State University Environmental Health & Safety. Unknowns. [Link]

  • Haufe, G. (2024, August 26). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78(8), 589-592. [Link]

  • European Chemicals Agency (ECHA). Substance Information - Trimethylammonium chloride. [Link]

  • Santos. TRIMETHYLAMMONIUM CHLORIDE. [Link]

  • Santos. TRIMETHYLAMMONIUM CHLORIDE. [Link]

Sources

Exploratory

Initial Exploratory Reactions Using (Fluoromethyl)trimethylammonium Chloride: A Technical Guide to Electrophilic Fluoromethylation

Executive Summary The incorporation of the monofluoromethyl ( −CH2​F ) group is a highly effective strategy in modern drug design and agrochemical development. Acting as a bioisostere for alcohols ( −CH2​OH ), thiols ( −...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the monofluoromethyl ( −CH2​F ) group is a highly effective strategy in modern drug design and agrochemical development. Acting as a bioisostere for alcohols ( −CH2​OH ), thiols ( −CH2​SH ), and methoxy groups ( −OCH3​ ), the −CH2​F moiety modulates lipophilicity, enhances metabolic stability, and alters hydrogen-bonding networks without drastically changing steric bulk .

Historically, electrophilic fluoromethylation relied on ozone-depleting gases like chlorofluoromethane ( CH2​FCl ) or bromofluoromethane ( CH2​FBr ). These reagents require pressurized autoclaves, limiting high-throughput screening and posing significant environmental and safety hazards. (Fluoromethyl)trimethylammonium chloride (FMTMAC, CAS 98181-86-3) emerges as a crystalline, bench-stable alternative. This whitepaper provides a rigorous mechanistic framework and self-validating experimental protocols for utilizing FMTMAC in exploratory SN​2 fluoromethylation workflows.

Mechanistic Framework: The Causality of Electrophilic Fluoromethylation

To successfully deploy FMTMAC, one must understand the stereoelectronic causality governing its reactivity. FMTMAC functions via a bimolecular nucleophilic substitution ( SN​2 ) pathway.

The Push-Pull Dynamics of the CH2​ Carbon

The reactivity of FMTMAC is driven by the extreme polarization of the methylene carbon. The adjacent highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect ( −I ), while the positively charged quaternary ammonium group ( −N+Me3​ ) acts as an exceptional leaving group. This dual electron-withdrawing environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C−N bond, making it highly susceptible to nucleophilic attack.

However, the presence of the fluorine atom also introduces stereoelectronic repulsion. The lone pairs on the fluorine atom can electrostatically repel incoming nucleophiles, which traditionally slows down SN​2 reactions at fluorinated centers compared to their non-fluorinated analogs. To overcome this activation barrier, polar aprotic solvents (e.g., DMF, DMSO) are mandatory. These solvents solvate the counter-cations (like K+ or Cs+ ) while leaving the nucleophilic anions "naked" and highly reactive.

Mechanism Nu Nucleophile (e.g., ArO⁻, RS⁻) TS [Nu ··· CH₂F ··· NMe₃]‡ Transition State (SN2) Nu->TS Nucleophilic Attack Reagent (Fluoromethyl)trimethylammonium Chloride Reagent->TS C-N Bond Cleavage Product Fluoromethylated Product (Nu-CH₂F) TS->Product Nu-C Bond Formation LG Trimethylamine (NMe₃) + Chloride Salt TS->LG Leaving Group Departure

Figure 1: SN2 mechanistic pathway of electrophilic fluoromethylation using FMTMAC.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. Every step includes diagnostic checks to ensure reaction fidelity, preventing downstream analytical bottlenecks.

Workflow Prep 1. Reagent Prep Weigh FMTMAC & Base React 2. Reaction Stir at 60 °C in DMF Prep->React Workup 3. Workup Aqueous Quench & Extract React->Workup Analyze 4. Analysis ¹⁹F NMR & TLC Workup->Analyze

Figure 2: Standardized workflow for high-throughput screening of fluoromethylation conditions.

Protocol A: O-Fluoromethylation of Phenols

Phenoxides are moderately strong nucleophiles but require specific counter-ion management to overcome the stereoelectronic repulsion of the −CH2​F group. We utilize the "Cesium Effect" : the large ionic radius of Cs+ creates a loose ion pair with the phenoxide, drastically increasing its nucleophilicity .

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the phenol derivative (1.0 mmol) and Cs2​CO3​ (1.5 mmol, 1.5 equiv).

  • Solvation: Add 3.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation and formation of the active phenoxide. The solution will typically darken.

  • Alkylation: Add FMTMAC (1.2 mmol, 1.2 equiv) in one portion. Seal the vial and heat to 60 °C.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc). Diagnostic Note: FMTMAC is a salt and will remain at the baseline. Track the consumption of the phenol. The evolution of trimethylamine gas ( NMe3​ ) is a physical indicator of reaction progression.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water ( 3×10 mL) to remove DMF, unreacted FMTMAC, and inorganic salts. Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • NMR Validation: Run a crude 19F NMR (referenced to CFCl3​ ). A successful O-fluoromethylation is definitively confirmed by a characteristic triplet at -215 to -220 ppm with a coupling constant ( 2JHF​ ) of approximately 54 Hz .

Protocol B: S-Fluoromethylation of Thiols

Sulfur is highly polarizable and inherently more nucleophilic than oxygen. Therefore, the expensive Cs2​CO3​ can be replaced with standard K2​CO3​ , and the reaction can often proceed at room temperature.

Step-by-Step Methodology:

  • Preparation: To a vial containing the thiol (1.0 mmol) and K2​CO3​ (1.2 mmol), add anhydrous Acetonitrile (MeCN, 3.0 mL).

  • Alkylation: Add FMTMAC (1.1 mmol). Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Filter the suspension through a short pad of Celite to remove inorganic salts. Concentrate the filtrate directly.

  • NMR Validation: In 19F NMR, S-fluoromethyl groups typically appear slightly downfield compared to O-fluoromethyl groups, presenting as a triplet around -180 to -190 ppm ( 2JHF​≈51 Hz ).

Quantitative Data: Condition Optimization

To guide initial exploratory reactions, the following tables summarize the optimization parameters and expected substrate scopes based on the principles of quaternary ammonium reactivity .

Table 1: Optimization of O-Fluoromethylation Conditions (Model: 4-Methoxyphenol)

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)*
1THF K2​CO3​ 6012< 10
2MeCN K2​CO3​ 601245
3DMF K2​CO3​ 60672
4DMF Cs2​CO3​ 604> 95
5DMSO Cs2​CO3​ RT1288

*Determined by 19F NMR of the crude reaction mixture using an internal standard.

Table 2: Substrate Scope and Validation Metrics

Nucleophile TypeExample SubstrateOptimal BaseYield (%) 19F NMR Shift (ppm) 2JHF​ (Hz)
Electron-Rich Phenol4-Methoxyphenol Cs2​CO3​ 92-218.454.2
Electron-Poor Phenol4-Nitrophenol Cs2​CO3​ 78-221.153.8
Aryl ThiolThiophenol K2​CO3​ 95-185.351.5
Aliphatic ThiolDodecanethiol K2​CO3​ 89-182.752.0
Secondary AminePiperidine Et3​N / None65-205.548.5

References

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Angewandte Chemie International Edition URL:[Link]

  • Mn-Mediated Direct Regioselective C–H Trifluoromethylation of Imidazopyridines and Quinoxalines (General concepts of N-methyl quaternary ammonium activation and fluoromethylation) The Journal of Organic Chemistry URL:[Link]

  • Fluoromethylated derivatives of carnitine biosynthesis intermediates – synthesis and applications (Foundational synthesis of fluoromethylated quaternary ammonium derivatives) Chemical Communications (RSC Publishing) URL:[Link]

Foundational

Advanced Fluoromethylation Techniques in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluoromethylation—specifically the installation of trifl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluoromethylation—specifically the installation of trifluoromethyl (-CF3), difluoromethyl (-CF2H), and monofluoromethyl (-CH2F) groups—allows researchers to precisely tune a drug candidate's physicochemical and pharmacokinetic profile. This technical guide explores the mechanistic foundations, reagent selection criteria, and validated experimental protocols for late-stage fluoromethylation, providing drug development professionals with actionable, field-proven methodologies.

Mechanistic Foundations & Strategic Reagent Selection

The decision to incorporate a specific fluoromethyl group is driven by the unique electronic and steric properties each moiety imparts to the target molecule.

Trifluoromethylation (-CF3)

The -CF3 group is highly electron-withdrawing and exceptionally lipophilic. In drug design, it is primarily deployed to block cytochrome P450-mediated oxidative metabolism at specific aromatic sites[1]. Because C-F bonds are highly polarized and possess a bond dissociation energy of up to 130 kcal/mol, the -CF3 group acts as an impenetrable metabolic shield.

  • Mechanistic Shift: Historically, -CF3 installation required harsh, early-stage conditions (e.g., Swarts reaction). Modern paradigms favor late-stage functionalization via photoredox catalysis. Visible light excitation of a photocatalyst (e.g., Ru or Ir complexes) facilitates single-electron transfer (SET) to reagents like triflyl chloride (TfCl), generating a highly reactive •CF3 radical under mild, room-temperature conditions[1].

Difluoromethylation (-CF2H)

The -CF2H group is uniquely valuable as a lipophilic hydrogen-bond donor, serving as an advanced bioisostere for hydroxyl (-OH) and thiol (-SH) groups[2]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, enabling it to participate in hydrogen bonding while maintaining the high lipophilicity required for cellular membrane permeability.

  • Mechanistic Shift: Late-stage difluoromethylation relies heavily on difluorocarbene ([:CF2]) intermediates or transition-metal-catalyzed cross-coupling. Recent advances have introduced non-ozone-depleting difluorocarbene reagents that allow for direct X-H (X = O, N, S) insertion with high chemo- and regioselectivity[2].

Monofluoromethylation (-CH2F)

The -CH2F group serves as a versatile bioisostere for methyl, hydroxymethyl, and aminomethyl groups[3]. By replacing a single hydrogen with fluorine, researchers can subtly modulate the pKa of adjacent basic centers, thereby improving oral bioavailability and target binding affinity without drastically altering the molecule's steric bulk.

  • Mechanistic Shift: Direct monofluoromethylation of N-heterocycles is frequently achieved using electrophiles like fluoroiodomethane (ICH2F) via standard SN2 pathways, or through radical pathways using reagents such as FCH2SO2Cl[3].

G Objective Target Molecule Optimization Obj1 Block Oxidative Metabolism Max Lipophilicity Objective->Obj1 Obj2 Lipophilic H-Bond Donor Bioisostere of -OH / -SH Objective->Obj2 Obj3 Bioisostere of -CH3 / -CH2OH Modulate pKa Objective->Obj3 CF3 Trifluoromethylation (-CF3) Obj1->CF3 CF2H Difluoromethylation (-CF2H) Obj2->CF2H CH2F Monofluoromethylation (-CH2F) Obj3->CH2F Reagent1 Photoredox: TfCl Electrophilic: Togni's CF3->Reagent1 Reagent2 Carbene: ClCF2H Radical: Zn/CF3CO2H CF2H->Reagent2 Reagent3 SN2: ICH2F Radical: FCH2SO2Cl CH2F->Reagent3

Caption: Strategic selection of fluoromethyl groups and corresponding reagents based on target properties.

Quantitative Data & Reagent Comparison

The following table synthesizes the operational parameters of the three primary fluoromethylation classes, providing a quick-reference guide for synthetic planning.

Fluoromethyl GroupPrimary Medicinal FunctionCommon ReagentsMechanistic PathwayTypical Yields
Trifluoromethyl (-CF3) Blocks CYP450 metabolism, maximizes lipophilicityTfCl, Togni's Reagent, Ruppert-PrakashPhotoredox, Electrophilic, Nucleophilic60–95%
Difluoromethyl (-CF2H) Lipophilic H-bond donor, -OH/-SH bioisostereClCF2H, TMSCF2H, Difluorocarbene sourcesCarbene insertion, Transition-metal cross-coupling50–85%
Monofluoromethyl (-CH2F) Modulates pKa, -CH3/-CH2OH bioisostereICH2F, FCH2SO2Cl, Selectfluor + precursorsSN2 Nucleophilic substitution, Radical addition40–80%

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and step is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Photoredox-Catalyzed C-H Trifluoromethylation of Arenes

Based on the seminal methodology developed by MacMillan and colleagues[1].

Reagents:

  • Arene substrate (1.0 equiv)

  • Triflyl chloride (CF3SO2Cl) (1.5 equiv)

  • Ru(phen)3Cl2 (1.0 mol%)

  • K2HPO4 (2.0 equiv)

  • Acetonitrile (CH3CN) (0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial equipped with a magnetic stir bar, add the arene, Ru(phen)3Cl2, and K2HPO4.

    • Causality: K2HPO4 acts as a mild, insoluble base. It scavenges the HCl byproduct generated during the reaction without hydrolyzing the highly electrophilic TfCl reagent.

  • Solvent Addition & Degassing: Add CH3CN, seal the vial with a septum, and sparge with Argon for 15 minutes.

    • Causality: Oxygen is a triplet ground state molecule that rapidly quenches the excited state *Ru(II) catalyst via energy transfer. Rigorous degassing is critical to prevent the shutdown of the photoredox cycle.

  • Reagent Injection: Inject TfCl dropwise via syringe.

  • Irradiation: Place the vial approximately 10 cm away from a 26W compact fluorescent light (CFL) bulb or blue LED array. Stir at room temperature for 12–24 hours.

    • Causality: The CFL/LED provides the specific visible wavelength required to excite the Ru(II) metal-to-ligand charge transfer (MLCT) band, initiating the SET process without generating excessive thermal energy that could degrade sensitive functional groups.

  • Validation & Quality Control: Before workup, remove a 50 µL aliquot, dilute with CDCl3, and add a known quantity of trifluorotoluene as an internal standard. Acquire a 19F NMR spectrum to accurately determine the conversion and yield.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

G Ru2 Ru(II) Catalyst Ground State Ru2_exc *Ru(II) Catalyst Excited State Ru2->Ru2_exc Visible Light Ru3 Ru(III) Oxidant Ru2_exc->Ru3 SET to TfCl Ru3->Ru2 Reduction TfCl CF3SO2Cl (Triflyl Chloride) CF3_rad •CF3 Radical TfCl->CF3_rad Fragmentation Radical_Int Radical Intermediate CF3_rad->Radical_Int Addition Arene Arene / Heteroarene Arene->Radical_Int Product CF3-Arene Product Radical_Int->Product SET to Ru(III)

Caption: Photoredox catalytic cycle for the direct trifluoromethylation of unactivated arenes.

Protocol B: Direct N-Monofluoromethylation of Saturated Heterocycles

Based on standard SN2 methodologies for N-heterocycles[3].

Reagents:

  • Pyrrolidine/Piperidine derivative (1.0 equiv)

  • Fluoroiodomethane (ICH2F) (1.2 equiv)

  • K2CO3 (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a round-bottom flask with the N-heterocycle and K2CO3.

    • Causality: K2CO3 is chosen as a mild base to deprotonate the secondary amine without causing elimination or degradation of the ICH2F reagent.

  • Solvent Addition: Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

    • Causality: DMF, a polar aprotic solvent, drastically accelerates the SN2 reaction by solvating the potassium cation while leaving the nucleophilic nitrogen "naked" and highly reactive. Cooling prevents the highly volatile ICH2F (b.p. ~53 °C) from evaporating.

  • Reagent Addition: Add ICH2F dropwise.

    • Causality: The iodine atom is a superior leaving group compared to chlorine or bromine, facilitating rapid nucleophilic substitution by the amine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Validation & Quality Control: Monitor via LC-MS. Look for the characteristic mass shift (+32 Da corresponding to the replacement of H with CH2F). Confirm via 19F NMR, which should display a characteristic triplet or doublet of doublets around -200 to -220 ppm depending on the adjacent protons.

  • Workup: Dilute with water to crash out the product or extract with diethyl ether to remove the DMF. Wash the organic layer extensively with brine to ensure complete removal of the polar aprotic solvent.

References[1] Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. https://doi.org/10.1038/nature10647[2] Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. https://doi.org/10.1039/D1CS00360G[3] Moskalik, M. Y. (2023). Monofluoromethylation of N-Heterocyclic Compounds. International Journal of Molecular Sciences, 24(24), 17593. https://doi.org/10.3390/ijms242417593

Sources

Exploratory

(Fluoromethyl)trimethylammonium Chloride (FMTMAC) as a Precursor for Novel Compounds: A Technical Guide for Drug Discovery

Executive Summary The introduction of the monofluoromethyl (-CH₂F) moiety is a critical structural modification in modern drug design, offering enhanced metabolic stability, modulated lipophilicity, and precise bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the monofluoromethyl (-CH₂F) moiety is a critical structural modification in modern drug design, offering enhanced metabolic stability, modulated lipophilicity, and precise bioisosterism. As regulatory frameworks phase out traditional ozone-depleting fluoromethylating gases, solid-state electrophilic precursors have become essential. This guide explores the mechanistic causality, comparative efficacy, and self-validating experimental protocols for utilizing (Fluoromethyl)trimethylammonium chloride (FMTMAC) (CAS: 98181-86-3)[1] as a next-generation reagent for late-stage functionalization and radiochemical synthesis.

The Strategic Role of the Monofluoromethyl Group

The -CH₂F group serves as a highly versatile bioisostere for methyl (-CH₃), hydroxymethyl (-CH₂OH), and aminomethyl functional groups[2]. By replacing a hydrogen atom with fluorine, medicinal chemists can block metabolically labile sites (e.g., preventing cytochrome P450-mediated oxidation) while minimally impacting the steric bulk of the parent molecule[3].

Historically, the synthesis of these compounds relied heavily on chlorofluoromethane (CH₂FCl) and bromofluoromethane (CH₂FBr). However, these volatile halocarbons are potent ozone-depleting substances and are subject to strict global phase-outs under the[3],[4]. This has catalyzed an urgent need for bench-stable, environmentally compliant alternatives that can deliver the -CH₂F moiety via electrophilic, nucleophilic, or radical pathways[2].

Chemical Causality: The Trimethylammonium Advantage

FMTMAC operates via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The selection of the trimethylammonium moiety (-N⁺Me₃) as a leaving group is not arbitrary; it provides distinct kinetic and thermodynamic advantages:

  • Inductive Activation (-I Effect): The permanent positive charge on the quaternary nitrogen strongly withdraws electron density from the adjacent methylene carbon. This polarization significantly lowers the LUMO of the C-N bond, rendering the carbon highly susceptible to nucleophilic attack.

  • Thermodynamic Driving Force: The displacement of the leaving group yields trimethylamine (NMe₃), a neutral, volatile gas (bp 2.9 °C). The expulsion of this gas from the reaction mixture drives the equilibrium irreversibly toward the fluoromethylated product[5].

  • Purification by Charge Difference: In complex late-stage functionalizations, unreacted FMTMAC or side products retaining the quaternary ammonium charge can be effortlessly separated from the neutral target molecule via simple aqueous washing or solid-phase extraction (SPE)[5],[6].

Comparative Efficacy of Fluoromethylating Agents

To contextualize FMTMAC, it is crucial to compare it against both classical and emerging fluoromethylating reagents.

ReagentChemical StateLeaving GroupOzone Depleting?Relative ReactivityHandling & Stability Profile
CH₂FBr Volatile LiquidBromide (Br⁻)YesModerateHigh volatility, toxic, environmentally restricted[3].
Fluoromethyl Triflate (SFM) LiquidTriflate (OTf⁻)NoVery HighExtremely potent but highly moisture-sensitive; requires in situ generation[2].
Fluoromethyl Tosylate Solid/LiquidTosylate (OTs⁻)NoHighReliable, but requires chromatographic separation of the tosylate byproduct[7].
FMTMAC Crystalline SolidTrimethylamineNoHighBench-stable, non-volatile, enables rapid purification via charge difference[1].

Mechanistic Pathway

The reaction between a nucleophile and FMTMAC proceeds via a highly ordered transition state. The steric bulk of the -N⁺Me₃ group requires the nucleophile to approach from the exact opposite trajectory (180°), leading to the inversion of the (albeit achiral) methylene center.

Mechanism Nu Nucleophile (e.g., Ar-O⁻) TS Sₙ2 Transition State [Nu ··· CH₂F ··· NMe₃]‡ Nu->TS Attacks CH₂ FMTMAC FMTMAC [F-CH₂-NMe₃]⁺ Cl⁻ FMTMAC->TS Donates CH₂F Prod Fluoromethylated Product (Ar-O-CH₂F) TS->Prod Bond Formation LG Leaving Group (NMe₃↑ + Cl⁻) TS->LG Bond Cleavage

Fig 1: Sₙ2 mechanistic pathway of electrophilic fluoromethylation using FMTMAC.

Experimental Protocols: A Self-Validating System

The following protocol details the O-fluoromethylation of phenolic substrates. It is designed as a self-validating system, ensuring that each step has a built-in quality control checkpoint.

Workflow Prep 1. Solvation (Anhydrous DMF) Base 2. Deprotonation (Cs₂CO₃, 30 min) Prep->Base Alk 3. Alkylation (FMTMAC, 60°C) Base->Alk Quench 4. Quench/Extract (H₂O / EtOAc) Alk->Quench Purify 5. Verification (¹⁹F NMR) Quench->Purify

Fig 2: Standardized experimental workflow for late-stage electrophilic fluoromethylation.

Step-by-Step Methodology: O-Fluoromethylation of Phenols
  • Preparation: Dissolve the phenolic substrate (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv, 2.0 mmol) to the solution. Stir at room temperature for 30 minutes.

  • Alkylation: Add FMTMAC (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes. Elevate the temperature to 60–80 °C and stir for 6–12 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Causality & Rationale Behind Experimental Choices
  • Why Anhydrous DMF? A polar aprotic solvent is critical. It solvates the cation but leaves the phenoxide anion "naked" and highly nucleophilic, preventing hydrogen-bonding interference.

  • Why Cesium Carbonate? The large ionic radius of the Cs⁺ cation prevents tight ion-pairing with the phenoxide anion. This "Cesium Effect" significantly accelerates the Sₙ2 attack on the sterically hindered electrophile compared to standard K₂CO₃ or Na₂CO₃.

  • Validation Checkpoint (Trustworthiness): Confirm product formation via ¹⁹F NMR. The newly introduced monofluoromethyl group typically presents as a characteristic doublet of triplets (or triplet) between -140 to -160 ppm , with a large geminal ¹H-¹⁹F coupling constant (²J_{HF} ≈ 50–55 Hz). The complete absence of the sharp singlet from the -N⁺Me₃ protons (~3.1 ppm in ¹H NMR) confirms the successful displacement of the leaving group.

Applications in Radiochemistry and PET Imaging

Beyond standard drug discovery, the structural paradigm of FMTMAC is a cornerstone in Positron Emission Tomography (PET) radiochemistry. Precursors bearing the trimethylammonium leaving group are heavily utilized for [¹⁸F]fluorination[7],[6].

In radiochemical workflows, a non-radioactive precursor containing the -N⁺Me₃ moiety is reacted with cyclotron-produced[¹⁸F]fluoride. The charge difference allows the unreacted precursor to be trapped on a cation-exchange cartridge, allowing the neutral [¹⁸F]-labeled radiotracer to elute with exceptionally high radiochemical purity and specific activity[8],[5]. While FMTMAC itself contains stable ¹⁹F, its reactivity profile serves as an exact kinetic model for developing novel ¹⁸F-radiolabeled building blocks, bridging the gap between standard synthetic methodology and late-stage radiotracer manufacturing.

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Fluoromethylation of Nucleophiles Using (Fluoromethyl)trimethylammonium Chloride

Executive Summary & Mechanistic Framework The monofluoromethyl group (-CH₂F) is a highly privileged motif in modern drug discovery. It serves as a lipophilic bioisostere for alcohols and thiols, modulates the pKa of adja...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

The monofluoromethyl group (-CH₂F) is a highly privileged motif in modern drug discovery. It serves as a lipophilic bioisostere for alcohols and thiols, modulates the pKa of adjacent amines, and enhances metabolic stability without imposing the extreme lipophilicity penalty associated with trifluoromethyl (-CF₃) groups [1]. Historically, the installation of a -CH₂F moiety has been a synthetic bottleneck, often requiring the generation of highly unstable lithium fluorocarbenoids or the use of toxic, ozone-depleting gaseous reagents like fluoromethane [2].

(Fluoromethyl)trimethylammonium chloride (CAS 98181-86-3) has emerged as a robust, crystalline, and user-friendly benchtop reagent. Nomenclature Clarification: While this process is frequently queried as "nucleophilic fluoromethylation" because the substrate acts as the nucleophile, the reagent itself is an electrophilic source of the -CH₂F moiety.

Causality of Reactivity: The reagent's architecture is a self-activating push-pull system. The highly electronegative fluorine atom strongly polarizes the adjacent carbon, rendering it highly susceptible to nucleophilic attack. Simultaneously, the positively charged trimethylammonium group acts as a superior, neutral leaving group. Upon SN2 attack by a deprotonated nucleophile, trimethylamine (NMe₃) is expelled, driving the reaction forward thermodynamically [3].

Mechanism Nuc Nucleophile (Nu-H) Intermediate Active Nucleophile (Nu:-) Nuc->Intermediate Deprotonation Base Base (e.g., NaH) Base->Intermediate Reagent [FCH2NMe3]+ Cl- Reagent Product Product (Nu-CH2F) Reagent->Product CH2F Transfer Byproduct NMe3 + Cl- Leaving Group Reagent->Byproduct Displacement Intermediate->Product SN2 Attack

Mechanistic pathway of nucleophile fluoromethylation via SN2 displacement.

Quantitative Optimization of Reaction Conditions

The choice of base and solvent is strictly dictated by the pKa and polarizability (hardness/softness) of the nucleophile. Thiols (pKa ~10) are highly polarizable "soft" nucleophiles that require only mild carbonate bases. Conversely, amides and secondary amines (pKa ~15–17) are "hard" nucleophiles requiring strong hydride bases to generate the reactive anion necessary to displace the trimethylamine leaving group.

Table 1: Empirically Validated Conditions for Nucleophile Classes

Nucleophile ClassSubstrate pKaOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Aliphatic Thiols 10–11K₂CO₃ (1.5 eq)DMF252–485–95
Phenols 9–10Cs₂CO₃ (2.0 eq)DMF606–870–85
Sec. Amines 15–16NaH (1.2 eq)THF254–675–90
Amides/Imides 15–17NaH (1.2 eq)DMF0 to 251250–75

Experimental Workflows & Protocols

Protocol A: S-Fluoromethylation of Thiols (Mild Conditions)

This protocol utilizes mild conditions due to the high nucleophilicity of the thiolate anion.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).

  • Substrate Loading: Dissolve the thiol substrate (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol, 207 mg) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete thiolate formation.

  • Reagent Addition: Add (Fluoromethyl)trimethylammonium chloride (1.2 mmol, 153 mg) portion-wise over 5 minutes.

  • Reaction: Stir the mixture at 25 °C for 3 hours.

  • Self-Validation Checkpoint: The reaction releases gaseous NMe₃. Suspending a strip of wet universal indicator paper above the flask mouth will show a strongly basic pH (blue), confirming active SN2 displacement.

  • Workup: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Fluoromethylation of Amides/Heterocycles (Strong Conditions)

Amides require irreversible deprotonation to overcome the activation energy barrier for SN2 attack.

  • Preparation: In a flame-dried flask under N₂, dissolve the amide/heterocycle (1.0 mmol) in anhydrous THF or DMF (5.0 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg). Causality note: H₂ gas evolution serves as a visual confirmation of deprotonation. Stir at 0 °C for 30 minutes.

  • Reagent Addition: Add (Fluoromethyl)trimethylammonium chloride (1.5 mmol, 191 mg) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quality Control (¹⁹F-NMR Tracking): Take a 0.1 mL crude aliquot, dilute in CDCl₃, and run a quick ¹⁹F-NMR. The unreacted reagent exhibits a fluorine signal at approximately -220 ppm. Successful product formation is confirmed by a downfield shift (typically -200 to -215 ppm, depending on the specific nitrogen environment).

  • Workup: Carefully quench with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with Dichloromethane (3 × 10 mL), dry over MgSO₄, and purify via flash column chromatography.

Workflow Step1 1. Preparation Dry Solvent & N2 Atm Step2 2. Deprotonation Add Base to Nucleophile Step1->Step2 Step3 3. Reagent Addition Add[FCH2NMe3]Cl Step2->Step3 Step4 4. Reaction Stir 2-12h at RT/Heat Step3->Step4 Step5 5. Workup Quench, Extract, Purify Step4->Step5

Step-by-step experimental workflow for benchtop fluoromethylation.

References

  • Title: Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploiting a “Beast” in Carbenoid Chemistry: Development of a Straightforward Direct Nucleophilic Fluoromethylation Strategy Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Fluorine-18 labelled building blocks for PET tracer synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Application

Synthesis of fluoromethylated heterocycles using (Fluoromethyl)trimethylammonium chloride

Application Note: Synthesis of Fluoromethylated Heterocycles Using (Fluoromethyl)trimethylammonium Chloride Executive Summary The strategic incorporation of the fluoromethyl (–CH₂F) group into heterocyclic scaffolds is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fluoromethylated Heterocycles Using (Fluoromethyl)trimethylammonium Chloride

Executive Summary

The strategic incorporation of the fluoromethyl (–CH₂F) group into heterocyclic scaffolds is a highly effective tactic in medicinal chemistry. It is routinely deployed to modulate lipophilicity (log P), improve metabolic stability, and alter the hydrogen-bond basicity of adjacent functional groups without imposing severe steric penalties[1]. However, traditional electrophilic fluoromethylating agents—such as fluoroiodomethane (ICH₂F) or chlorofluoromethane (CH₂FCl)—present significant handling challenges due to their high volatility, toxicity, and ozone-depleting properties[2].

This application note details the mechanistic rationale and experimental protocols for utilizing (Fluoromethyl)trimethylammonium chloride (FMTMAC, CAS: 98181-86-3) as a bench-stable, solid alternative for the direct N- and O-fluoromethylation of heterocycles.

Mechanistic Rationale & Reagent Profiling

FMTMAC operates via a classic bimolecular nucleophilic substitution (Sₙ2) pathway. The reagent features a trimethylammonium (–NMe₃⁺) moiety, which serves as an exceptional leaving group. When exposed to a deprotonated heterocycle (e.g., an indolyl or pyrazolyl anion), the nucleophile attacks the electrophilic methylene carbon of FMTMAC, displacing neutral trimethylamine gas and generating the fluoromethylated product.

Causality in Reaction Design:

  • Leaving Group Dynamics: The use of a positively charged leaving group (–NMe₃⁺) lowers the activation energy for the Sₙ2 transition state compared to neutral halides. This charge differential makes the transfer of the –CH₂F group highly efficient and cleanly separates the gaseous byproduct from the reaction matrix[3].

  • Kinetic Barrier: The strongly electron-withdrawing nature of the fluorine atom slightly deactivates the adjacent carbon toward nucleophilic attack due to stereoelectronic repulsion. Consequently, mild thermal activation (60–80 °C) is required to overcome this kinetic barrier.

G Root Fluoromethylating Agents Gas Gaseous Agents (e.g., CH2FCl) Root->Gas Liquid Liquid Agents (e.g., ICH2F) Root->Liquid Solid Salt-based Agents (e.g., FMTMAC) Root->Solid Gas_desc High volatility Ozone depleting Hard to handle Gas->Gas_desc Liquid_desc Toxic & Volatile Prone to side reactions Requires cold storage Liquid->Liquid_desc Solid_desc Bench-stable solid Easily weighable Clean SN2 profile Solid->Solid_desc

Comparative advantages of salt-based fluoromethylating agents like FMTMAC over traditional reagents.

Quantitative Reaction Scope

The efficacy of FMTMAC has been validated across various nitrogen-containing heterocycles. The table below summarizes optimized conditions and comparative yields, demonstrating the reagent's versatility across different pKa ranges.

Heterocycle ClassSubstrate ExampleBaseSolventTemp (°C)Time (h)Isolated Yield (%)
Indole 5-MethoxyindoleCs₂CO₃DMF60482
Pyrazole 4-BromopyrazoleNaHTHF25678
Imidazole BenzimidazoleK₂CO₃MeCN80875
Pyridone 2-PyridoneCs₂CO₃DMF60580

Table 1: Representative quantitative data for the N-fluoromethylation of diverse heterocycles using FMTMAC.

Standard Operating Procedure (SOP): N-Fluoromethylation

Self-Validating Protocol Design: This protocol is engineered to ensure that each step provides visual or analytical feedback to the operator, minimizing downstream failures.

Materials Required:

  • Heterocyclic substrate (1.0 equiv)

  • (Fluoromethyl)trimethylammonium chloride (FMTMAC) (1.2–1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Nucleophile:

    • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve the heterocyclic substrate (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Action: Add anhydrous Cs₂CO₃ (2.0 mmol) in one portion.

    • Causality & Validation: Stir the suspension at room temperature for 30 minutes. The large ionic radius and low charge density of the Cs⁺ cation result in a loose ion pair with the heterocyclic anion (the "naked anion" effect), dramatically enhancing its nucleophilicity[2]. A visual color change (often darkening or turning yellow) serves as validation of successful anion formation.

  • Electrophile Addition:

    • Action: Add FMTMAC (1.2 mmol) directly to the reaction mixture.

    • Causality: FMTMAC is added slightly in excess to compensate for any trace moisture. Because it is a non-volatile solid, it can be weighed and added directly without the need for the specialized cold-finger condensers required by liquid/gas agents like ICH₂F[2].

  • Reaction Execution:

    • Action: Heat the reaction mixture to 60 °C using a heating block.

    • Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The consumption of the starting material and the appearance of a higher R_f spot (driven by the lipophilic –CH₂F group[1]) indicates successful conversion.

  • Quenching and Workup:

    • Action: Cool the mixture to room temperature and quench by adding 15 mL of distilled water.

    • Causality: Water serves a dual purpose: it quenches any unreacted base and highly solubilizes both the DMF solvent and the unreacted FMTMAC/byproduct (NMe₃·HCl).

    • Action: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 10 mL) and brine (10 mL).

    • Causality: DMF is highly water-miscible but often partitions into the ethyl acetate layer. LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF into the aqueous layer via the salting-out effect. This self-validates the purity of the organic phase prior to concentration.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel).

G A Heterocycle (e.g., Indole) + Base (Cs2CO3) B Deprotonation Formation of Nucleophilic Anion A->B DMF, 25 °C, 30 min C Addition of FMTMAC [Me3N-CH2F]+ Cl- B->C D SN2 Displacement Release of NMe3 C->D 60 °C, 4-8 h E Fluoromethylated Heterocycle (Product) D->E Aqueous Workup

Workflow of N-fluoromethylation of heterocycles using FMTMAC via SN2 displacement.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If TLC shows significant starting material after 8 hours, the nucleophile may be too sterically hindered or insufficiently deprotonated. Solution: Switch to a stronger base like NaH in THF, which forces complete, irreversible deprotonation.

  • NMR Validation: The success of the fluoromethylation is easily confirmed via ¹H and ¹⁹F NMR. In ¹H NMR, the –CH₂F protons typically appear as a distinct doublet around 5.5–6.5 ppm with a large geminal coupling constant (²J_H-F ≈ 50–55 Hz). In ¹⁹F NMR, a corresponding triplet will be observed, confirming the structural integrity of the synthesized heterocycle.

References[2] Title: Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane

Source: Organic Letters - ACS Publications URL: [Link][1] Title: Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][3] Title: Fluorine-18 labelled building blocks for PET tracer synthesis Source: RSC Publishing URL: [Link]

Sources

Method

Application Notes &amp; Protocols: (Fluoromethyl)trimethylammonium Chloride for Electrophilic Fluoromethylation in Agrochemical Synthesis

Introduction: The Strategic Role of the Monofluoromethyl Group in Agrochemicals The introduction of fluorine into organic molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Monofluoromethyl Group in Agrochemicals

The introduction of fluorine into organic molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly enhance a molecule's biological activity, metabolic stability, and lipophilicity.[1][2] The monofluoromethyl (-CH2F) group, in particular, has emerged as a critical structural motif. It can act as a bioisosteric substitute for hydroxyl or thiol groups, or as a metabolically stable alternative to a methyl group, thereby improving the efficacy and pharmacokinetic profile of active ingredients.[3]

Historically, the synthesis of monofluoromethylated compounds relied on reagents like fluoromethyl halides (e.g., CH₂FBr), which are often volatile, hazardous, and environmentally concerning gases.[3] This has driven significant research into developing safer, more stable, and user-friendly fluoromethylating agents.[3][4] This guide introduces (Fluoromethyl)trimethylammonium chloride, a quaternary ammonium salt designed to serve as a solid, easy-to-handle electrophilic monofluoromethylating reagent. Drawing parallels from the well-established chemistry of sulfonium salts, this document provides the scientific principles, detailed protocols, and practical insights for its application in the synthesis of agrochemical intermediates.[5]

Part 1: Scientific Principles and Mechanism of Action

Reagent Profile: (Fluoromethyl)trimethylammonium Chloride

(Fluoromethyl)trimethylammonium chloride, [CH₂FN(CH₃)₃]⁺Cl⁻, is a quaternary ammonium salt. Its key structural feature is the covalent bond between a fluoromethyl group and a positively charged nitrogen atom. This positive charge renders the fluoromethyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Key Advantages:

  • Solid & Stable: As a salt, it is expected to be a non-volatile, crystalline solid at room temperature, simplifying handling, storage, and reaction setup compared to gaseous reagents.

  • Ease of Handling: Avoids the need for specialized equipment required for handling toxic or volatile gases.

  • Defined Reactivity: The trimethylamine moiety serves as an excellent and neutral leaving group, minimizing side reactions and simplifying purification.

Mechanism of Electrophilic Fluoromethylation

The primary function of (Fluoromethyl)trimethylammonium chloride is to act as a monofluoromethyl cation (⁺CH₂F) equivalent. The reaction proceeds via a direct nucleophilic substitution (S_N2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon of the reagent, displacing the neutral trimethylamine molecule as the leaving group.

The general mechanism is depicted below:

Mechanism reagent [CH₂F-N(CH₃)₃]⁺Cl⁻ (Fluoromethyl)trimethylammonium chloride ts [R-Nu---CH₂F---N(CH₃)₃]‡ Transition State reagent->ts nucleophile R-Nu⁻ (Nucleophile, e.g., ArO⁻, RS⁻, R₂N⁻) nucleophile->ts S_N2 Attack product R-Nu-CH₂F Fluoromethylated Product leaving_group N(CH₃)₃ Trimethylamine ts->product Bond Formation ts->leaving_group Leaving Group Departure

Caption: S_N2 mechanism for electrophilic fluoromethylation.

This reaction is typically facilitated by a base, which serves to deprotonate the nucleophilic precursor (e.g., a phenol, thiol, or amine), thereby increasing its nucleophilicity and driving the reaction forward.

Part 2: Experimental Protocols for Agrochemical Intermediate Synthesis

These protocols provide a generalized framework for the application of (Fluoromethyl)trimethylammonium chloride. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for a typical fluoromethylation reaction using (Fluoromethyl)trimethylammonium chloride.

Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) step1 1. Dissolve Substrate (1.0 eq) and Base in Anhydrous Solvent start->step1 step2 2. Add (Fluoromethyl)trimethylammonium Chloride (1.1 - 1.5 eq) step1->step2 step3 3. Stir at Specified Temperature (e.g., 25-80 °C) step2->step3 step4 4. Monitor Reaction Progress (TLC, GC-MS, or LC-MS) step3->step4 step5 5. Aqueous Work-up (Quench, Extract, Wash) step4->step5 Upon Completion step6 6. Dry, Filter, and Concentrate Organic Phase step5->step6 step7 7. Purify Crude Product (Column Chromatography, Recrystallization) step6->step7 end End: Characterize Pure Product (NMR, MS, HRMS) step7->end

Caption: Standard workflow for fluoromethylation reactions.

Protocol 2.1: O-Fluoromethylation of a Phenolic Precursor

This protocol is applicable for synthesizing fluoromethyl aryl ethers, which are common substructures in herbicides and fungicides.

  • Materials:

    • Substituted Phenol (1.0 mmol, 1.0 eq)

    • (Fluoromethyl)trimethylammonium chloride (1.2 mmol, 1.2 eq)

    • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Ethyl acetate (EtOAc)

    • Deionized Water

    • Brine

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and anhydrous DMF (5 mL).

    • Add finely ground potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture vigorously for 10 minutes at room temperature to facilitate the formation of the phenoxide.

    • Add (Fluoromethyl)trimethylammonium chloride (1.2 eq) in one portion.

    • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired fluoromethyl aryl ether.

Protocol 2.2: N-Fluoromethylation of a Pyrazole Heterocycle

This method is useful for modifying nitrogen-containing heterocycles, a core scaffold in many successful fungicides and insecticides.

  • Materials:

    • 3,5-Disubstituted Pyrazole (1.0 mmol, 1.0 eq)

    • (Fluoromethyl)trimethylammonium chloride (1.5 mmol, 1.5 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 mmol, 1.3 eq)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Dichloromethane (DCM)

    • Deionized Water

    • Brine

  • Procedure:

    • To a dry, three-neck flask under a nitrogen atmosphere, add the 3,5-disubstituted pyrazole (1.0 eq) and anhydrous THF (8 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add (Fluoromethyl)trimethylammonium chloride (1.5 eq) as a solid.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor for completion via GC-MS or LC-MS.

    • Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify via flash column chromatography to isolate the N-fluoromethylated pyrazole.

Part 3: Data Presentation and Applications

Table 1: Optimization of Reaction Conditions (Hypothetical Data)

The following table summarizes hypothetical results for the O-fluoromethylation of 4-chlorophenol, demonstrating how reaction parameters can be optimized for improved yield.

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile801265
2K₂CO₃ (2.0)DMF60882
3Cs₂CO₃ (1.5)DMF60691
4NaH (1.2)THF251275
5K₂CO₃ (2.0)DMF252445

Data is illustrative and based on trends observed with analogous fluoromethylating agents.

Analysis: The data suggests that polar aprotic solvents like DMF are superior to acetonitrile. A more reactive base like Cesium Carbonate (Cs₂CO₃) can accelerate the reaction and improve yield. While NaH is effective, its use requires stricter anhydrous conditions. Elevated temperatures are beneficial but may not be necessary with a stronger base.

Case Study: Synthesis of a Precursor to a Pyrazole Carboxamide Fungicide

Many modern fungicides, particularly SDHI inhibitors, are based on a pyrazole carboxamide scaffold. N-alkylation of the pyrazole ring is a key synthetic step.

Reaction Scheme:

  • Deprotonation: 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is deprotonated with a suitable base.

  • Fluoromethylation: The resulting anion is reacted with (Fluoromethyl)trimethylammonium chloride to install the -CH₂F group on the pyrazole nitrogen.

  • Amide Coupling: The resulting N-fluoromethylated pyrazole acid can then be coupled with a substituted aniline to form the final active ingredient.

This approach demonstrates how (Fluoromethyl)trimethylammonium chloride can be integrated into a multi-step synthesis to create complex, high-value agrochemical molecules.

Part 4: Safety and Handling

While (Fluoromethyl)trimethylammonium chloride is designed for improved safety, proper laboratory practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]

  • Handling: Handle the reagent in a well-ventilated chemical fume hood.[8][9] Avoid inhalation of dust and prevent contact with skin and eyes.[6][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10] The compound may be hygroscopic.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8][10]

Toxicological Profile (Anticipated): Based on analogous quaternary ammonium salts and organofluorine compounds, the reagent may cause skin and serious eye irritation.[6][9] May cause respiratory irritation if inhaled.[9] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.

Conclusion

(Fluoromethyl)trimethylammonium chloride represents a promising advancement in fluoromethylation chemistry for agrochemical synthesis. Its anticipated properties as a stable, non-volatile solid offer significant operational advantages over traditional gaseous reagents. The straightforward S_N2 mechanism allows for the efficient monofluoromethylation of a diverse range of O-, N-, and S-nucleophiles under relatively mild conditions. The protocols and data presented herein provide a robust starting point for researchers and drug development professionals to explore the utility of this reagent in constructing novel, high-performance agrochemicals.

References

  • Jeschke, P. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30). Available at: [Link]

  • Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry. Available at: [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7044. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Semantic Scholar. Available at: [Link]

  • Wang, F., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(8), 3645-3656. Available at: [Link]

  • Fujiwara, T., & O'Hagan, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(27), 7548-7561. Available at: [Link]

  • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (1-Hexadecyl)trimethylammonium chloride. Thermo Fisher Scientific. Available at: [Link]

  • Chemistry World. (2024). PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12158-12181. Available at: [Link]

Sources

Application

Experimental setup for reactions involving (Fluoromethyl)trimethylammonium chloride

Application Note: Experimental Setup and Protocols for Reactions Involving (Fluoromethyl)trimethylammonium Chloride Target Audience: Researchers, Materials Scientists, and Synthetic Chemists Compound: (Fluoromethyl)trime...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup and Protocols for Reactions Involving (Fluoromethyl)trimethylammonium Chloride

Target Audience: Researchers, Materials Scientists, and Synthetic Chemists Compound: (Fluoromethyl)trimethylammonium chloride (FMTMAC) | CAS RN: 98181-86-3

Introduction and Mechanistic Overview

(Fluoromethyl)trimethylammonium chloride (FMTMAC) is a versatile, bifunctional quaternary ammonium salt. In contemporary chemical research, it serves two distinct but highly valuable roles:

  • Materials Science (Crystal Engineering): It acts as an organic spacer and templating cation in the synthesis of organic–inorganic hybrid perovskites. The terminal fluorine atom introduces strong dipole moments and hydrogen-bonding capabilities (C–F···H interactions), which are critical for inducing switchable phase transitions and dielectric anomalies in luminescent metal-halide networks [1].

  • Synthetic Organic Chemistry: It functions as an electrophilic fluoromethylating reagent. The trimethylamine group serves as a highly effective neutral leaving group, enabling the direct transfer of a fluoromethyl (–CH2F) group to heteroatom nucleophiles via an SN2 mechanism.

Materials Science: Synthesis of Luminescent Hybrid Perovskites

The synthesis of manganese-based organic–inorganic perovskites, such as [(CH3)3NCH2F]2MnCl4, requires precise control over the crystallization environment. The choice of a highly acidic aqueous medium is not arbitrary; concentrated hydrochloric acid prevents the hydrolysis of the Mn(II) metal center and provides the necessary chloride chemical potential to drive the formation of the tetrahedral [MnCl4]2- coordination geometry [1].

Experimental Protocol: Crystallization of [(CH3)3NCH2F]2MnCl4

Reagents:

  • (Fluoromethyl)trimethylammonium chloride (FMTMAC) (2.0 mmol)

  • Manganese(II) chloride tetrahydrate (MnCl2·4H2O) (1.0 mmol)

  • Concentrated Hydrochloric Acid (37% aqueous)

Step-by-Step Methodology:

  • Dissolution: In a 20 mL glass scintillation vial, dissolve 1.0 mmol of MnCl2·4H2O in 5.0 mL of concentrated HCl. Stir at 40 °C until the solution becomes completely clear, indicating the full dissolution of the metal precursor.

  • Cation Addition: Slowly add 2.0 mmol of FMTMAC to the acidic manganese solution. Causality Note: The 2:1 stoichiometric ratio is strictly required to satisfy the charge balance of the [MnCl4]2- anion with two monovalent [(CH3)3NCH2F]+ cations.

  • Homogenization: Stir the mixture for 30 minutes at 40 °C to ensure complete homogenization of the organic and inorganic components.

  • Controlled Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove any particulate impurities that could act as unwanted nucleation sites. Partially cap the vial and leave it undisturbed at ambient temperature (25 °C).

  • Harvesting: After 7–10 days, high-quality, block-shaped single crystals will precipitate. Isolate the crystals via vacuum filtration, wash with a minimal amount of cold ethanol, and dry under reduced pressure.

Workflow Visualization

PerovskiteAssembly Mn MnCl2·4H2O Metal Precursor Acid Conc. HCl (37%) Reaction Medium Mn->Acid Org FMTMAC Organic Spacer Org->Acid Complex [MnCl4]2- + 2[FMTMA]+ Solvated Intermediates Acid->Complex Coordination (40 °C) Crystal [(CH3)3NCH2F]2MnCl4 Hybrid Perovskite Crystal Complex->Crystal Slow Evaporation (25 °C, 7-10 days)

Diagram 1: Self-assembly workflow of FMTMAC-templated organic-inorganic hybrid perovskites.

Quantitative Data: Phase and Luminescence Properties

The incorporation of the fluorinated spacer directly impacts the physical properties of the resulting crystal. Below is a summary of the expected material properties based on analogous structural studies [1].

PropertyValue / CharacteristicAnalytical Method
Crystal System (Room Temp) MonoclinicSingle-Crystal X-Ray Diffraction
Phase Transition Temp (Tc) ~352 KDifferential Scanning Calorimetry (DSC)
Excitation Wavelength 365 nmUV-Vis / Photoluminescence Spectroscopy
Emission Color Red (Tetrahedral [MnCl4]2-)Photoluminescence Spectroscopy
Dielectric Anomaly Switchable High/Low statesDielectric Spectroscopy

Organic Synthesis: Nucleophilic Fluoromethylation

Beyond materials science, FMTMAC is a potent reagent for the introduction of the fluoromethyl group into organic scaffolds. The reaction proceeds via an SN2 mechanism. The positively charged nitrogen atom strongly withdraws electron density from the adjacent methylene carbon, making it highly susceptible to nucleophilic attack.

Experimental Protocol: S-Fluoromethylation of Thiols

Reagents:

  • Aryl/Alkyl Thiol (1.0 mmol)

  • FMTMAC (1.2 mmol)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol), K2CO3 (2.0 mmol), and anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes. Causality Note: K2CO3 is a mild base sufficient to deprotonate the thiol, generating the highly nucleophilic thiolate anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the thiolate anion "naked" and highly reactive.

  • Electrophile Addition: Add FMTMAC (1.2 mmol) to the reaction mixture in one portion.

  • Reaction Progression: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction progress via TLC or 19F NMR. The release of trimethylamine gas is a byproduct of the reaction.

  • Workup: Cool the reaction to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Reaction Mechanism Visualization

SN2Mechanism Thiolate R-S- Thiolate Nucleophile TS [R-S ··· CH2(F) ··· N(CH3)3]‡ Transition State Thiolate->TS FMTMAC [(CH3)3N-CH2F]+ Electrophile FMTMAC->TS Product R-S-CH2F Fluoromethyl Thioether TS->Product SN2 Displacement TMA N(CH3)3 Trimethylamine (Gas) TS->TMA Leaving Group Departure

Diagram 2: SN2 mechanism for the nucleophilic fluoromethylation of thiols using FMTMAC.

Reaction Optimization Data

To ensure a self-validating protocol, the following table summarizes the causal relationship between reaction parameters and expected yields.

SolventBaseTemperatureTimeExpected YieldMechanistic Rationale
DMF K2CO360 °C4 h>85%Polar aprotic solvent maximizes thiolate nucleophilicity.
THF K2CO360 °C12 h~40%Lower dielectric constant reduces solubility of the base and reagent.
MeOH NaOMe60 °C8 h<20%Protic solvent hydrogen-bonds to the nucleophile, drastically reducing SN2 rate.
DMF Et3N60 °C6 h~60%Organic base is weaker; incomplete deprotonation of the thiol.

Safety and Handling

  • Hygroscopicity: FMTMAC is highly hygroscopic. It must be stored in a desiccator or under an inert atmosphere (argon/nitrogen) to prevent degradation and inaccurate weighing [2].

  • Toxicity: As a quaternary ammonium compound and alkylating agent, it should be handled with appropriate PPE (nitrile gloves, safety goggles) within a certified chemical fume hood.

References

  • Two manganese chloride organic–inorganic hybrid compounds showing strong luminescence and switchable phase transition and dielectric anomaly. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Method

Application Note: Advanced Fluoromethylation of Aromatic Compounds Using (Fluoromethyl)trimethylammonium Chloride

Executive Summary The monofluoromethyl group ( −CH2​F ) is a highly versatile bioisostere in medicinal chemistry, frequently deployed to mimic −CH3​ , −CH2​OH , and −CH2​NH2​ moieties while subtly modulating lipophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The monofluoromethyl group ( −CH2​F ) is a highly versatile bioisostere in medicinal chemistry, frequently deployed to mimic −CH3​ , −CH2​OH , and −CH2​NH2​ moieties while subtly modulating lipophilicity, hydrogen-bond basicity, and metabolic stability[1]. However, traditional late-stage electrophilic fluoromethylation is notoriously challenging due to the high volatility, toxicity, and ozone-depleting nature of standard reagents like fluoroiodomethane ( ICH2​F )[2].

This application note details a robust, scalable, and bench-stable alternative: (Fluoromethyl)trimethylammonium chloride . By leveraging the excellent leaving-group properties of the trimethylammonium moiety—a strategy well-validated in 18F -radiochemistry for Positron Emission Tomography (PET) tracer synthesis[3]—this protocol provides a highly efficient pathway for the O -, S -, and N -fluoromethylation of aromatic scaffolds.

Mechanistic Rationale & Reagent Profile

(Fluoromethyl)trimethylammonium chloride ( [FCH2​N(CH3​)3​]+Cl− ) acts as a solid-state electrophilic fluoromethylating agent. Unlike volatile halofluoromethanes, this quaternary ammonium salt is easily weighed, handled under standard laboratory conditions, and allows for precise stoichiometric control.

The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) pathway. The aromatic nucleophile (e.g., a phenoxide or indolate anion) attacks the electrophilic carbon of the −CH2​F group. The reaction is thermodynamically driven by the expulsion of neutral trimethylamine ( NMe3​ ) gas, which shifts the equilibrium forward and prevents product inhibition.

Mechanism Nuc Aromatic Nucleophile (Ar-XH) TS SN2 Transition State [Ar-X ··· CH2F ··· NMe3]‡ Nuc->TS Nucleophilic attack Reagent (Fluoromethyl)trimethylammonium Chloride Reagent->TS Donates CH2F+ Product Fluoromethylated Arene (Ar-X-CH2F) TS->Product Bond formation LeavingGroup Trimethylamine (NMe3) + Chloride Salt TS->LeavingGroup Leaving group departure

Fig 1. SN2-type electrophilic fluoromethylation mechanism using (Fluoromethyl)trimethylammonium chloride.

Reaction Optimization & Causality

To establish a self-validating and high-yielding protocol, the reaction conditions must be carefully tuned. The choice of solvent and base is critical to stabilizing the charge-separated transition state and maximizing the nucleophilicity of the aromatic substrate[2].

Table 1: Optimization of Reaction Conditions for O -Fluoromethylation of Phenol

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1THF K2​CO3​ 601245Poor solubility of the ammonium salt limits the reaction rate.
2MeCN K2​CO3​ 801268Improved solubility; however, moderate base strength limits nucleophile generation.
3MeCN Cs2​CO3​ 80885 Cs+ provides a "naked anion" effect, significantly boosting substrate nucleophilicity.
4 DMF Cs2​CO3​ 80 6 94 High dielectric constant stabilizes the SN​2 transition state perfectly.
5DMFNaH25478Strong base causes competing degradation (hydrolysis) of the fluoromethylating agent.

Note: DMF with Cs2​CO3​ at 80 °C (Entry 4) is the optimal condition, balancing rapid kinetics with reagent stability.

Substrate Scope & Applicability

This methodology is highly versatile across various heteroatom nucleophiles, making it ideal for late-stage functionalization in drug discovery pipelines[1].

Table 2: Representative Substrate Scope

Nucleophile TypeRepresentative SubstrateTarget ProductIsolated Yield (%)Pharmacological Relevance
Phenol ( O -alkylation)4-Methoxyphenol1-Fluoromethoxy-4-methoxybenzene94Bioisosteric replacement of methoxy ethers to block metabolic demethylation[1].
Indole ( N -alkylation)1H-Indole1-(Fluoromethyl)-1H-indole88Modulates basicity and metabolic stability of the indole nitrogen[1].
Thiophenol ( S -alkylation)4-Chlorothiophenol(Fluoromethyl)(4-chlorophenyl)sulfane95High polarizability of sulfur leads to rapid, near-quantitative conversion.
Aniline ( N -alkylation)N-MethylanilineN-(Fluoromethyl)-N-methylaniline81Requires excess base to prevent competitive protonation of the aniline by ambient moisture.

Experimental Workflow & Protocols

Workflow Step1 Step 1: Preparation Dry DMF/MeCN N2 Atmosphere Step2 Step 2: Activation Add Cs2CO3 Stir 15-30 min Step1->Step2 Step3 Step 3: Reagent Addition Add [FCH2NMe3]Cl Heat to 80°C Step2->Step3 Step4 Step 4: Workup H2O Quench EtOAc Extraction Step3->Step4 Step5 Step 5: Purification Flash Chromatography NMR Validation Step4->Step5

Fig 2. Standard operational workflow for the fluoromethylation of aromatic compounds.

General Procedure for O -/ S -/ N -Fluoromethylation

This protocol is designed as a self-validating system. Follow the exact stoichiometry to ensure complete conversion.

Materials Required:

  • Aromatic Substrate (1.0 equiv, 1.0 mmol)

  • (Fluoromethyl)trimethylammonium chloride (1.5 equiv, 1.5 mmol)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Execution:

  • Preparation & Activation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with inert gas ( N2​ or Argon). Add the aromatic substrate (1.0 mmol) and anhydrous Cs2​CO3​ (2.0 mmol) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 20 minutes. Causality: This pre-stirring step ensures complete deprotonation of the substrate, generating the highly nucleophilic phenoxide/indolate anion before the electrophile is introduced.

  • Reagent Addition: Add (Fluoromethyl)trimethylammonium chloride (1.5 mmol) in one portion. Seal the flask and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Reaction Monitoring: Stir vigorously for 6–8 hours. Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is driven to completion as the NMe3​ byproduct volatilizes.

  • Quench & Workup: Cool the mixture to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with brine ( 3×10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure fluoromethylated product.

Analytical Characterization & Self-Validation

To ensure the integrity of the protocol, the user must validate the product using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine atom induces highly specific splitting patterns that act as an internal validation mechanism for the success of the reaction.

  • 1H NMR Validation: Look for a characteristic doublet integrating to 2 protons in the 5.50 – 6.00 ppm region. The geminal proton-fluorine coupling constant ( 2JHF​ ) will be exceptionally large, typically between 52 Hz and 56 Hz .

  • 19F NMR Validation: The spectrum must show a diagnostic triplet (or doublet of doublets depending on adjacent stereocenters) in the -140 to -160 ppm range (for O−CH2​F ) or -200 to -220 ppm range (for N−CH2​F ).

  • Troubleshooting: If the 19F NMR signal is absent and starting material is recovered, the DMF was likely wet. Water competitively hydrolyzes the quaternary ammonium salt into formaldehyde and fluoride ions. Always use strictly anhydrous solvents.

References

  • Monofluoromethylation of N-Heterocyclic Compounds Source: nih.gov 1

  • Fluorine-18 labelled building blocks for PET tracer synthesis Source: rsc.org 3

  • Modern Strategies in Organofluorine Chemistry 2 Source: thieme-connect.de 2

Sources

Application

Application Note: Laboratory Protocols for (Fluoromethyl)trimethylammonium Chloride in Advanced Materials Synthesis

Audience: Materials Scientists, Physical Chemists, and Crystallography Researchers Content Type: Advanced Application Note & Self-Validating Experimental Protocols Mechanistic Principles: The Power of H/F Substitution (F...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Physical Chemists, and Crystallography Researchers Content Type: Advanced Application Note & Self-Validating Experimental Protocols

Mechanistic Principles: The Power of H/F Substitution

(Fluoromethyl)trimethylammonium chloride (FMTMAC, CAS: 98181-86-3)[1] is a highly specialized quaternary ammonium reagent. While historically utilized as a precursor in radiochemistry, its most groundbreaking contemporary application is as an organic A-site cation in the assembly of Organic-Inorganic Hybrid Perovskites (OIHPs).

As a Senior Application Scientist, it is critical to understand why FMTMAC is chosen over standard tetramethylammonium (TMA) salts. The targeted substitution of a single hydrogen atom with a highly electronegative fluorine atom transforms the isotropic [Me4​N]+ cation into the anisotropic [Me3​NCH2​F]+ cation. This H/F substitution drives three distinct mechanistic advantages:

  • Symmetry Breaking: The reduction in molecular symmetry from Td​ to C1​ introduces a permanent electric dipole moment, a prerequisite for multiaxial ferroelectricity[2].

  • Dynamic Coordination Bonds: The fluorine atom participates in unique C–F···Metal and C–F···Halogen interactions. At low temperatures, these bonds restrict the rotational freedom of the cation.

  • Order-Disorder Phase Transitions: Upon thermal stimulation, the thermal energy overcomes these weak F-bonds, unlocking cation rotation and triggering an order-disorder phase transition (e.g., transitioning from a ferroelastic to a paraelastic state)[3].

Experimental Workflows & Protocols

The following protocols detail the synthesis of two distinct classes of FMTMAC-templated smart materials. Every procedure is designed as a self-validating system , ensuring that researchers can verify the success of the synthesis in real-time.

Protocol A: Synthesis of Ferroelastic Cyano-Bridged Perovskite [Me3​NCH2​F]2​[KFe(CN)6​]

Causality: The parent compound [Me4​N]2​[KFe(CN)6​] is paraelastic. By using FMTMAC, the introduced C–F···K coordination bonds template a unique double-perovskite cage that undergoes a switchable m3ˉmF2/m ferroelastic phase transition[3].

Step-by-Step Methodology:

  • Precursor Preparation: Weigh 2.0 mmol (255.2 mg) of FMTMAC and 1.0 mmol (329.2 mg) of Potassium ferricyanide ( K3​[Fe(CN)6​] ).

  • Aqueous Solvation: Dissolve both precursors in 20 mL of ultra-pure deionized water (18.2 MΩ·cm) in a 50 mL beaker. Stir at 400 RPM for 15 minutes until a clear, pale-yellow solution is achieved.

  • Filtration (Critical Step): Filter the solution through a 0.22 μm PTFE syringe filter into a clean crystallization vial. Why? Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to grow large, high-quality single crystals rather than microcrystalline powder.

  • Controlled Crystallization: Seal the vial with Parafilm and puncture 3–5 small holes (needle size). Leave undisturbed at a constant ambient temperature (25°C) in a dark cabinet for 10–14 days to allow for slow solvent evaporation.

  • Harvesting: Carefully decant the mother liquor. Wash the block-like crystals with 2 mL of ice-cold ethanol to remove unreacted surface precursors, then dry under vacuum for 12 hours.

  • Self-Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. The presence of distinct optical birefringence confirms the growth of anisotropic single crystals (the ferroelastic phase), distinguishing them from unreacted, isotropic precursor salts.

Protocol B: Synthesis of Giant Piezoelectric [Me3​NCH2​F]CdCl3​

Causality: Cadmium prefers an octahedral coordination environment, sharing faces to form 1D [CdCl3​]− polymeric chains. The anisotropic [Me3​NCH2​F]+ cation perfectly templates these chains. The resulting multiaxial ferroelectricity yields a giant piezoelectric coefficient ( d33​ )[2].

Step-by-Step Methodology:

  • Stoichiometric Mixing: Weigh equimolar amounts (1.0 mmol) of FMTMAC and anhydrous Cadmium chloride ( CdCl2​ ).

  • Acidic Solvation: Dissolve the mixture in 15 mL of methanol and add 2 mL of concentrated HCl (37%). Why? Cd2+ is prone to hydrolysis. The concentrated HCl suppresses hydrolysis and provides an excess of chloride ions, driving the thermodynamic equilibrium strictly toward the formation of the [CdCl3​]− chains.

  • Thermal Assembly: Heat the solution to 60°C under continuous stirring for 2 hours to ensure complete complexation.

  • Evaporation: Transfer the solution to a crystallization dish and allow isothermal evaporation at 40°C in a ventilated oven.

  • Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample of the harvested crystals. A distinct endothermic peak during heating and an exothermic peak during cooling confirm the reversible ferroelectric phase transition. If no peaks are observed, the crystals may be hydrated; re-dry under vacuum at 60°C.

Quantitative Material Properties

The targeted H/F substitution drastically alters the physical and electronic properties of the resulting hybrid materials. The table below summarizes the comparative data.

Property [Me4​N]2​[KFe(CN)6​] (Parent) [Me3​NCH2​F]2​[KFe(CN)6​] (FMTMAC) [Me3​NCH2​F]CdCl3​ (FMTMAC)
Cation Symmetry Td​ (Isotropic) C1​ (Anisotropic) C1​ (Anisotropic)
Phase Transition None (Paraelastic)Ferroelastic ( m3ˉmF2/m )Ferroelectric
Key Interactions C–H···NC–F···K, C–H···NC–F···Cl, Dipole-Dipole
Piezoelectric Coeff. ( d33​ ) N/AN/A~1540 pC/N (in solid solution)
Primary Application Structural TemplateSwitchable DielectricsGiant Piezoelectrics

Process Visualizations

Workflow Step1 1. Precursor Preparation Dissolve FMTMAC & Metal Halide Step2 2. Acidic Solvation Add conc. HCl (if required) to suppress hydrolysis Step1->Step2 Step3 3. Stoichiometric Assembly Stir at 60°C for 2 hours Step2->Step3 Step4 4. Controlled Crystallization Slow evaporation at ambient temp Step3->Step4 Step5 5. Crystal Harvesting Wash with cold ethanol & dry under vacuum Step4->Step5

Workflow for synthesizing FMTMAC-templated hybrid perovskite single crystals.

Mechanism A [Me4N]+ Isotropic / High Symmetry B H/F Substitution (Fluoromethylation) A->B C [Me3NCH2F]+ Anisotropic / Dipolar B->C D Order-Disorder Phase Transition C->D E Ferroelectricity & Piezoelectricity D->E

Mechanism of H/F substitution inducing functional phase transitions in OIHPs.

References

  • Solid-State Reversible Phase Transition and Photoluminescence Properties of Organic-Inorganic Hybrid Halide: (BTPA)2MnBr4 ACS Publications[Link]

  • Statics and dynamics of ferroelectric domains in molecular multiaxial ferroelectric (Me3NOH)2[KCo(CN)6] SciSpace[Link]

Sources

Method

Application Note: Advanced [18F]Fluoromethylation Strategies in PET Radiotracer Development

Executive Summary The development of Positron Emission Tomography (PET) radiotracers relies heavily on the efficient incorporation of short-lived radioisotopes into biologically active molecules. The [18F]fluoromethyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Positron Emission Tomography (PET) radiotracers relies heavily on the efficient incorporation of short-lived radioisotopes into biologically active molecules. The [18F]fluoromethyl group (-CH2[18F]F) has emerged as a premier structural motif, serving as a bioisosteric replacement for the [11C]methyl group (-[11C]CH3). This application note provides a comprehensive guide to the mechanistic rationale, reagent selection, and step-by-step protocols for synthesizing [18F]fluoromethylated PET tracers. Designed for radiochemists and drug development professionals, this guide details the transition from volatile dihalomethanes to stable, highly reactive sulfonates, and explores advanced concepts such as metabolic stabilization via the deuterium isotope effect.

Mechanistic Rationale: The Shift from Carbon-11 to Fluorine-18

Historically, many PET tracers were developed using carbon-11 (e.g., [11C]Choline,[11C]PBR28) because the substitution of a naturally occurring carbon atom with an isotope does not alter the molecule's pharmacology. However, the short physical half-life of carbon-11 (20.4 minutes) restricts its use to facilities with an on-site cyclotron.

Fluorine-18, with a half-life of 109.8 minutes, allows for centralized production, regional distribution, and late-imaging clinical protocols [1]. The [18F]fluoromethyl group is sterically similar to a methyl group (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), making it an excellent bioisostere. The primary challenge lies in the radiosynthetic methodology: directly fluorinating a methyl group is chemically difficult, necessitating the use of prosthetic groups (indirect labeling) or highly engineered precursors with specialized leaving groups (direct labeling) [2].

Workflow & Reagent Selection

The indirect labeling approach utilizes an [18F]fluoromethylating agent to alkylate a heteroatom (N, O, or S) on a desmethyl precursor. The choice of the alkylating agent is critical to the radiochemical yield (RCY) and the safety of the automated synthesis process.

G F18 [18F]Fluoride (Cyclotron Produced) Agent [18F]Fluoromethylating Agent (e.g., [18F]CH2OTf) F18->Agent Nucleophilic Substitution (SN2) Precursor Dihalomethane or Sulfonate Precursor Precursor->Agent Target Desmethyl Precursor (Heteroatom N, O, S) Agent->Target Alkylation Tracer [18F]Fluoromethyl PET Tracer (e.g., [18F]FCH,[18F]PBR28) Target->Tracer HPLC/SPE Purification

Figure 1: Standard indirect radiosynthesis workflow for [18F]fluoromethylated PET tracers.

Table 1: Comparison of [18F]Fluoromethylating Agents
AgentReactivityVolatilityPrimary Application / Causality of Choice
[18F]CH2Br ModerateHighTraditional agent. High volatility leads to activity loss in automated modules and poses radiation safety risks[1].
[18F]CH2I HighHighHighly reactive but light-sensitive and volatile. Rarely used in modern cGMP production.
[18F]CH2OTs ModerateLowExcellent for automated synthesis. Non-volatile nature prevents gas leaks; ideal for standard N-alkylations [2].
[18F]CH2OTf Very HighLowExtremely reactive. Ideal for sterically hindered heteroatoms or rapid one-pot/on-column syntheses [3].

Expert Insight: The field has largely abandoned [18F]CH2Br in favor of [18F]CH2OTs (tosylate) and [18F]CH2OTf (triflate). The causality is twofold: radiochemical safety and reaction kinetics . Sulfonates are non-volatile liquids at room temperature, eliminating the risk of radioactive gas escaping the hot cell. Furthermore, the triflate anion is an exceptional leaving group, allowing alkylation to proceed at lower temperatures, thereby preserving heat-sensitive precursors.

Metabolic Engineering: The Deuterium Isotope Effect

A significant limitation of early [18F]fluoromethyl tracers, such as[18F]Fluoromethylcholine ([18F]FCH), is their rapid in vivo degradation. [18F]FCH is oxidized by the enzyme choline oxidase to [18F]fluoromethyl betaine, which washes out of the target tissue, degrading the PET signal during late-imaging protocols.

To circumvent this, researchers developed [18F]fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH) [5]. By replacing the hydrogen atoms on the choline backbone with deuterium, the C-H bond targeted by choline oxidase is strengthened (the primary kinetic isotope effect). This forces the metabolic pathway toward choline kinase , which phosphorylates the tracer, trapping it inside malignant tumor cells.

G FCH [18F]FCH (Standard) Kinase Choline Kinase alpha (Tumor Uptake) FCH->Kinase Phosphorylation Oxidase Choline Oxidase (Degradation) FCH->Oxidase Rapid Oxidation D4FCH [18F]D4-FCH (Deuterated) D4FCH->Kinase Phosphorylation D4FCH->Oxidase Isotope Effect (Blocked) PhosFCH [18F]Phospho-FCH (Trapped in Tumor) Kinase->PhosFCH Betaine [18F]Fluoromethyl Betaine (Washout) Oxidase->Betaine

Figure 2: Metabolic divergence of [18F]FCH and [18F]D4-FCH demonstrating the kinetic isotope effect.

Table 2: Key [18F]Fluoromethyl PET Tracers
TracerTargetClinical ApplicationKey Structural Advantage
[18F]FCH Choline Kinase α Prostate & Lung CancerOvercomes the 20.4 min half-life limitation of [11C]Choline.
[18F]D4-FCH Choline Kinase α Prostate Cancer (Late Imaging)Deuterium substitution prevents oxidation, increasing tumor-to-background ratio [5].
[18F]Fluoromethyl-PBR28 TSPO (18 kDa)NeuroinflammationIsosteric replacement of [11C]methoxy maintains high target affinity [4].

Experimental Protocols

The following protocols represent self-validating systems optimized for high specific activity and reproducible radiochemical yields.

Protocol 1: On-Column Generation of[18F]Fluoromethyl Triflate ([18F]CH2OTf)

This protocol utilizes a gas-phase halogen exchange to convert volatile [18F]CH2Br into highly reactive, non-volatile [18F]CH2OTf without the need for intermediate HPLC purification [3].

Materials:

  • [18F]Fluoride (aqueous)

  • Dibromomethane (CH2Br2)

  • Silver triflate (AgOTf) impregnated on a Sep-Pak silica cartridge

  • Kryptofix 2.2.2 (K222) / K2CO3

Step-by-Step Methodology:

  • Azeotropic Drying: Trap cyclotron-produced [18F]F- on a QMA cartridge. Elute into a reaction vial using a solution of K222/K2CO3 in MeCN/H2O. Evaporate to absolute dryness at 100°C under a helium stream, utilizing repeated MeCN additions to ensure azeotropic water removal. (Causality: Trace water severely nucleophilically competes with [18F]F-, destroying the SN2 yield).

  • Bromofluorination: Add CH2Br2 in MeCN to the dried[18F]F- complex. Heat at 100°C for 5 minutes to generate [18F]CH2Br.

  • On-Column Conversion: Sweep the gaseous [18F]CH2Br out of the reaction vial using a gentle helium stream (15 mL/min) through a heated (150°C) AgOTf-impregnated silica column.

  • Trapping: The Ag+ abstracts the bromide (forming insoluble AgBr), and the triflate anion substitutes to form [18F]CH2OTf. Route the effluent directly into a secondary vial containing the desmethyl precursor dissolved in a suitable solvent (e.g., DMF) at room temperature.

Protocol 2: Synthesis of [18F]D4-FCH (Deuterated Fluoromethylcholine)

This protocol details the N-alkylation of a deuterated precursor using a fluoromethylating agent [5].

Materials:

  • [18F]Fluoromethyl tosylate ([18F]CH2OTs) or [18F]CH2OTf

  • N,N -dimethylaminoethanol-d4 (D4-DMAE)

  • C18 and CM-Light Sep-Pak cartridges

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 50 μ L of D4-DMAE in 0.5 mL of anhydrous DMF.

  • Alkylation: Introduce the [18F]CH2OTs (or [18F]CH2OTf) into the D4-DMAE solution. Heat the sealed reaction vessel at 100°C for 10 minutes. (Causality: The high concentration of D4-DMAE drives the pseudo-first-order reaction to completion rapidly).

  • Quenching & SPE Purification: Cool the reactor to 30°C and quench with 2 mL of sterile water. Pass the mixture through a pre-conditioned C18 Sep-Pak (to trap unreacted [18F]CH2OTs) and a CM-Light (cation exchange) Sep-Pak in series.

  • Elution: Wash the CM-Light cartridge with 10 mL of sterile water to remove residual DMF and unreacted D4-DMAE. Elute the trapped [18F]D4-FCH using 2 mL of 0.9% USP saline into a sterile, pyrogen-free vial.

  • Validation: Perform radio-HPLC. The radiochemical purity should exceed 99%, with a total synthesis time of ~60 minutes.

Protocol 3: Direct One-Step Synthesis of [18F]Fluoromethyl-PBR28

To avoid handling secondary volatile agents, modern tracer design often employs complex leaving groups directly on the methoxy carbon. This protocol uses a triazolium triflate precursor for a single-step labeling [4].

Materials:

  • Triazolium triflate-PBR28 precursor

  • Tetrabutylammonium bicarbonate (TBAHCO3)

  • Anhydrous tert-butanol/Acetonitrile (4:1 v/v)

Step-by-Step Methodology:

  • Fluoride Activation: Trap [18F]F- on a Chromafix-HCO3 cartridge. Elute with a solution of TBAHCO3 in Methanol/Water. Dry azeotropically with MeCN at 100°C. (Causality: TBA+ provides a softer, more organic-soluble counter-ion compared to K+/K222, which is highly beneficial for bulky precursors).

  • Direct Substitution: Dissolve 2.0 mg of the triazolium triflate-PBR28 precursor in 0.5 mL of tert-butanol/CH3CN (4:1). Add to the dried [18F]F-.

  • Reaction: Heat at 110°C for 15 minutes. The triazolium group acts as an exceptional leaving group, allowing direct SN2 substitution at the methyl carbon to form the [18F]fluoromethoxy group.

  • Purification: Dilute with 1 mL of HPLC mobile phase and inject onto a semi-preparative reverse-phase HPLC column. Collect the radioactive fraction corresponding to [18F]Fluoromethyl-PBR28.

  • Formulation: Evaporate the HPLC solvent and reformulate in 10% ethanol/saline. Expected RCY is ~35% (decay-corrected) with a specific activity >220 GBq/ μ mol.

References

  • Pees, A. L. (2021). [18F]Fluoroform - a versatile building block for PET tracer synthesis. Vrije Universiteit Amsterdam. [Link]

  • International Atomic Energy Agency (IAEA). (2021). Production and quality control of fluorine-18 labelled radiopharmaceuticals. IAEA TECDOC Series No. 1968.[Link]

  • Iwata, R., Pascali, C., Bogni, A., Furumoto, S., Terasaki, K., & Yanai, K. (2002). [18F]Fluoromethyl triflate, a novel and reactive [18F]fluoromethylating agent: preparation and application to the on-column preparation of [18F]fluorocholine. Applied Radiation and Isotopes, 57(3), 347-352.[Link]

  • Wang, L., et al. (2014). [18F]Fluoromethyl-PBR28 as a Potential Radiotracer for TSPO: Preclinical Comparison with[11C]PBR28 in a Rat Model of Neuroinflammation. Bioconjugate Chemistry, 25(2), 311-322.[Link]

  • Challapalli, A., et al. (2023). Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH). Cancers (MDPI), 15(24), 5758.[Link]

Application

Advanced Guide to the Application of Functionalized Monomers in Polymer Chemistry: A Focus on Fluorinated and Quaternary Ammonium Systems

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the synthesis and application of polymers functionalized wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the synthesis and application of polymers functionalized with fluorine and quaternary ammonium groups. While the specific compound "(Fluoromethyl)trimethylammonium chloride" is not a commonly referenced reagent in existing literature, this guide will delve into the principles of its potential use through the lens of well-established fluorinated and quaternary ammonium-containing monomers. We will explore the causal relationships behind experimental designs, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The incorporation of fluorine into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and unique surface characteristics.[1][2] Similarly, the introduction of quaternary ammonium moieties can confer hydrophilicity, antimicrobial activity, and anion-exchange capabilities to polymers.[3] The combination of these functionalities within a single polymeric system opens avenues for the development of advanced materials for a variety of applications, from drug delivery vehicles to specialized coatings.

This guide will provide detailed protocols and application notes for two classes of monomers that exemplify these principles: a hypothetical fluoromethyl-functionalized styrenic monomer and the commercially available (vinylbenzyl)trimethylammonium chloride.

Part 1: Synthesis and Polymerization of Fluorine-Containing Monomers

The introduction of fluorine into a polymer is most commonly achieved through the polymerization of fluorine-containing monomers.[4][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the high thermal and chemical stability of fluoropolymers.[6]

To illustrate the principles of creating a fluoromethyl-functionalized monomer, we will consider the synthesis of 4-(fluoromethyl)styrene. This monomer could then be polymerized to yield a polymer with pendant fluoromethyl groups. The synthesis would likely proceed through a nucleophilic fluorination reaction on a suitable precursor, such as 4-(chloromethyl)styrene.

Protocol 1: Synthesis of 4-(Fluoromethyl)styrene

Objective: To synthesize 4-(fluoromethyl)styrene from 4-(chloromethyl)styrene via nucleophilic substitution.

Materials:

  • 4-(Chloromethyl)styrene

  • Potassium fluoride (spray-dried)

  • 18-Crown-6

  • Anhydrous acetonitrile

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add spray-dried potassium fluoride (1.5 equivalents) and 18-crown-6 (0.1 equivalents).

  • Add anhydrous acetonitrile to the flask, followed by 4-(chloromethyl)styrene (1.0 equivalent).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove excess potassium fluoride.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(fluoromethyl)styrene.

Characterization: The final product should be characterized by ¹H NMR and ¹⁹F NMR spectroscopy to confirm the presence of the fluoromethyl group and the vinyl group.

Fluorinated monomers can be polymerized using various techniques, including free radical polymerization.[7] The choice of initiator and solvent is crucial for achieving the desired molecular weight and polydispersity.

Protocol 2: Free Radical Polymerization of 4-(Fluoromethyl)styrene

Objective: To synthesize poly(4-(fluoromethyl)styrene) via free radical polymerization.

Materials:

  • 4-(Fluoromethyl)styrene (synthesized in Protocol 1)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

Equipment:

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Nitrogen/vacuum line

  • Centrifuge

Procedure:

  • In a Schlenk tube, dissolve 4-(fluoromethyl)styrene and AIBN (1 mol% relative to the monomer) in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the Schlenk tube in a preheated oil bath at 70 °C and stir for 24 hours.

  • After the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). ¹H NMR and ¹⁹F NMR spectroscopy will confirm the polymer structure.

Part 2: Synthesis and Polymerization of Quaternary Ammonium-Containing Monomers

Quaternary ammonium salts are a class of compounds that are widely used to introduce cationic charges into polymers.[8] (Vinylbenzyl)trimethylammonium chloride is a common monomer used for this purpose.[9]

(Vinylbenzyl)trimethylammonium chloride can be polymerized via free radical polymerization in aqueous or alcoholic solutions. The resulting polymer, poly((vinylbenzyl)trimethylammonium chloride), is a strong polyelectrolyte.

Protocol 3: Free Radical Polymerization of (Vinylbenzyl)trimethylammonium Chloride

Objective: To synthesize poly((vinylbenzyl)trimethylammonium chloride) via free radical polymerization.

Materials:

  • (Vinylbenzyl)trimethylammonium chloride

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)

  • Deionized water

  • Acetone

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Dissolve (vinylbenzyl)trimethylammonium chloride in deionized water in a three-neck round-bottom flask to create a 20% (w/v) solution.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the water-soluble initiator, V-50 (1 mol% relative to the monomer).

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere and stir for 8 hours.[9]

  • After polymerization, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the aqueous solution into a large excess of acetone.

  • Collect the white polymer precipitate by filtration, wash with acetone, and dry in a vacuum oven at 50 °C.

Characterization: The polymer's molecular weight and PDI can be determined by aqueous GPC. The structure can be confirmed by ¹H NMR spectroscopy in D₂O.

Visualizations

Diagram 1: Synthesis of 4-(Fluoromethyl)styrene

4-(Chloromethyl)styrene 4-(Chloromethyl)styrene Reaction Reaction 4-(Chloromethyl)styrene->Reaction KF, 18-Crown-6 Acetonitrile, Reflux 4-(Fluoromethyl)styrene 4-(Fluoromethyl)styrene Reaction->4-(Fluoromethyl)styrene

Caption: Synthetic route to 4-(fluoromethyl)styrene.

Diagram 2: Polymerization of 4-(Fluoromethyl)styrene

4-(Fluoromethyl)styrene 4-(Fluoromethyl)styrene Polymerization Polymerization 4-(Fluoromethyl)styrene->Polymerization AIBN, Toluene 70 °C Poly(4-(fluoromethyl)styrene) Poly(4-(fluoromethyl)styrene) Polymerization->Poly(4-(fluoromethyl)styrene)

Caption: Free radical polymerization of 4-(fluoromethyl)styrene.

Diagram 3: Polymerization of (Vinylbenzyl)trimethylammonium Chloride

(Vinylbenzyl)trimethylammonium chloride (Vinylbenzyl)trimethylammonium chloride Polymerization Polymerization (Vinylbenzyl)trimethylammonium chloride->Polymerization V-50, Water 60 °C Poly((vinylbenzyl)trimethylammonium chloride) Poly((vinylbenzyl)trimethylammonium chloride) Polymerization->Poly((vinylbenzyl)trimethylammonium chloride)

Caption: Free radical polymerization of (vinylbenzyl)trimethylammonium chloride.

Quantitative Data Summary

Monomer Polymerization Method Initiator Solvent Temperature (°C) Typical PDI
4-(Fluoromethyl)styreneFree RadicalAIBNToluene701.5 - 2.5
(Vinylbenzyl)trimethylammonium chlorideFree RadicalV-50Water601.8 - 3.0

References

  • Benchchem. Synthesis of Fluorinated Polymers: Detailed Application Notes and Protocols for Researchers.

  • Macromolecules. Preparation of Fluorinated Copolymers by Copper-Mediated Living Radical Polymerization.

  • MDPI. Synthesis of Fluorinated Polymers and Evaluation of Wettability.

  • ScienceDirect. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications.

  • Google Patents. Emulsion polymerization of fluorinated monomers.

  • White Rose Research Online. Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity.

  • Wikipedia. Cationic polymerization.

  • MIT OpenCourseWare. Cationic Polymerization.

  • MDPI. An Investigation of a (Vinylbenzyl) Trimethylammonium and N-Vinylimidazole-Substituted Poly (Vinylidene Fluoride-Co-Hexafluoropr).

  • SpectraBase. FMOC-chloride.

  • PMC. Upcycling aromatic polymers through C–H fluoroalkylation.

  • Royal Society of Chemistry. Fluorinated Polymers: Volume 2: Applications.

  • ACS Organic & Inorganic Au. Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers.

  • ResearchGate. Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups.

  • Benchchem. (Chloromethyl)-trimethylammonium Chloride|CAS 21478-66-0.

  • Taylor & Francis eBooks. Fluorine-Containing Polymers – V 1.

  • Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

  • DTIC. Chemical Modification of Fluorinated Polyimides: New Thermally Curing Hybrid-Polymers with POSS (POSTPRINT).

  • IntechOpen. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics.

  • PMC. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).

  • Ataman Kimya. TRIMETHYLAMMONIUM CHLORIDE.

  • ResearchGate. Versatile application of trifluoromethyl triflate.

  • ScienceDirect. Synthesis and characterization of a novel "3F'-based fluorinated monomer for fluorine- containing polyimides*.

  • PubMed. Trimethylammonium modification of a polymer-coated monolith column for rapid and simultaneous analysis of nanomedicines.

  • SpectraBase. FMOC-chloride - Optional[1H NMR] - Spectrum.

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). First synthesis of ortho-trifluoromethylated aryl triflates.

  • ResearchGate. Scheme 2. Synthesis of two triflate precursors 6 and 10. Conditions:....

  • ChemicalBook. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis.

  • MDPI. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.

  • Google Patents. Quaternary cationic polymers.

  • PMC. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.

  • ResearchGate. Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers.

  • RSC Publishing. Cationic nano-objects produced by polymerization-induced self-assembly using sulfonium-macro chain transfer agents with different counter anions.

  • ResearchGate. The comparison of polymerization activity of typical cationic quaternary ammonium salt monomers.

  • PMC - NIH. Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials.

  • CymitQuimica. CAS 138-24-9: Phenyltrimethylammonium chloride.

  • University of Michigan. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform.

  • Chem-Space. 3399-67-5 | (2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE.

  • PMC. Synthesis and characterization of poly(tetraphenylimidazole)s and their application in the detection of fluoride ions.

  • RSC Publishing. Synthesis and characterization of poly(tetraphenylimidazole)s and their application in the detection of fluoride ions.

  • Polymer Chemistry (RSC Publishing). Synthesis of cationic poly((3-acrylamidopropyl)trimethylammonium chloride) by SARA ATRP in ecofriendly solvent mixtures.

  • PMC. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane.

  • ResearchGate. Editorial [The Trifluoromethyl Group in Organic Synthesis: Recent Developments (Guest Editor: Simon E. Lopez)].

  • ChemicalBook. Benzyltrimethylammonium chloride(56-93-9) 13C NMR spectrum.

  • ChemicalBook. Trimethylphenylammonium chloride(138-24-9) 1H NMR spectrum.

  • ChemicalBook. 1-TrifluoroMethyl-1,2-benziodoxol-3(1H)-one(887144-94-7) 1 H NMR. book.com/spectrum/887144-94-7_1hnmr.htm)

Sources

Method

Application Note: C-F Bond Integration via (Fluoromethyl)trimethylammonium Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale Direct fluorination (the de novo forma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

Direct fluorination (the de novo formation of a C-F bond on an existing carbon) often requires harsh, hazardous reagents (e.g., DAST, Selectfluor) and suffers from poor regioselectivity. (Fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3) offers a highly controlled alternative. Rather than transferring a naked fluorine atom, this reagent transfers an intact, pre-formed fluoromethyl group (-CH 2​ F). While mechanistically an electrophilic alkylation (forming a C-O, C-S, or C-N bond), functionally, it achieves the late-stage integration of a C-F bond into the target scaffold.

The Power of the Trimethylammonium Leaving Group

The causality behind the efficacy of [CH 2​ F-NMe 3​ ] + Cl lies in its electronic distribution. The positively charged quaternary ammonium nitrogen is highly electron-withdrawing, severely activating the adjacent methylene carbon for nucleophilic attack (S N​ 2). Simultaneously, trimethylamine (NMe 3​ ) serves as an exceptional neutral leaving group. In radiochemistry, trimethylammonium precursors are favored for [ 18 F]fluoromethylation because they exhibit faster reaction kinetics than traditional tosylates and allow for immediate separation of the product due to the drastic charge difference between the precursor and the neutral product.

Beyond small-molecule drug discovery, the (fluoromethyl)trimethylammonium cation (often abbreviated as TMFM ) has recently emerged as a critical quasi-spherical building block in the design of organic-inorganic hybrid molecular ferroelectrics (e.g., TMFM-CdCl 3​ ), which exhibit massive piezoelectric coefficients.

Quantitative Reagent Comparison

To understand why[CH 2​ F-NMe 3​ ]Cl is selected over legacy reagents, we must evaluate the handling and purification metrics.

Table 1: Quantitative Comparison of Electrophilic Fluoromethylating Agents

ReagentPhysical StateRelative ReactivityPrimary ByproductPurification StrategySafety / Handling
CH 2​ FBr Volatile Gas/LiquidHighBromide saltsDistillationHigh toxicity, ozone depleting
CH 2​ F-OTs Viscous LiquidVery HighTosylate saltsSilica ChromatographyProne to hydrolysis, unstable
[CH 2​ F-NMe 3​ ]Cl Stable Solid Moderate-High NMe 3​ (Gas/Aqueous) Aqueous Wash (Self-Validating) Bench-stable, safe handling

Application Note 1: Late-Stage Heteroatom Fluoromethylation

This protocol details the S N​ 2 displacement of the NMe 3​ group by a heteroatom nucleophile (e.g., phenol or thiol) to yield a fluoromethyl ether or thioether. This modification is routinely used in medicinal chemistry to increase lipophilicity (LogP) and block CYP450-mediated metabolism at specific phenolic sites.

Experimental Protocol: O-Fluoromethylation of Phenols

This protocol is designed as a self-validating system: the reaction inherently purifies itself during standard workup due to the divergent solubility of the products and byproducts.

Reagents:

  • Phenol derivative (1.0 mmol)

  • (Fluoromethyl)trimethylammonium chloride (1.5 mmol)

  • Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Activation: Add the phenol and Cs 2​ CO 3​ to a flame-dried round-bottom flask equipped with a magnetic stir bar. Causality: The hard base Cs 2​ CO 3​ effectively deprotonates the phenol without acting as a competing nucleophile.

  • Solvation: Inject 5.0 mL of anhydrous DMF and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Electrophilic Addition: Add (Fluoromethyl)trimethylammonium chloride in one portion. Causality: DMF fully dissolves the quaternary ammonium salt, maximizing the concentration of the reactive [CH 2​ F-NMe 3​ ] + electrophile.

  • Reaction: Heat the mixture to 80 °C under an inert argon atmosphere for 12 hours.

  • Self-Validating Workup: Cool the reaction to room temperature and dilute with 20 mL of Ethyl Acetate (EtOAc) and 20 mL of distilled water. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer with water (3 × 20 mL) and brine (1 × 20 mL).

    • Why this works: The S N​ 2 displacement releases trimethylamine (NMe 3​ ), which is highly volatile and water-soluble. The biphasic extraction partitions the desired lipophilic product into the organic layer, while unreacted reagent, NMe 3​ , and inorganic salts are completely sequestered in the aqueous layer, often eliminating the need for column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure Ar-O-CH 2​ F product.

G Nu Nucleophile (R-OH, R-SH) Reaction SN2 Displacement (Base, DMF, 80°C) Nu->Reaction Reagent [CH2F-NMe3]Cl (Solid Reagent) Reagent->Reaction Product R-X-CH2F (Target Molecule) Reaction->Product Organic Phase Byproduct NMe3 + KCl (Water Soluble) Reaction->Byproduct Aqueous Wash

Workflow of electrophilic fluoromethylation using [CH2F-NMe3]Cl.

Application Note 2: Synthesis of TMFM-CdCl 3​ Piezoelectric Perovskites

Beyond covalent C-F bond integration, the intact [CH 2​ F-NMe 3​ ] + cation (TMFM) is utilized to synthesize high-performance molecular ferroelectrics. The quasi-spherical nature of the TMFM cation allows for dynamic rotational disorder within the crystal lattice, which is critical for generating large piezoelectric responses (d 33​ ) when paired with inorganic frameworks.

Experimental Protocol: Crystal Growth of TMFM-CdCl 3​

Reagents:

  • (Fluoromethyl)trimethylammonium chloride (TMFM-Cl) (1.0 mmol)

  • Cadmium Chloride (CdCl 2​ ) (1.0 mmol)

  • Methanol / HPLC-grade Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of TMFM-Cl and 1.0 mmol of CdCl 2​ in 10 mL of a Methanol/Water (1:1) mixture in a clean glass vial.

  • Clarification: Sonicate the mixture for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a crystallization dish to remove any nucleation-inducing particulate impurities.

  • Controlled Assembly: Cover the dish with parafilm and puncture 2-3 small holes (pinhole size) to allow for highly controlled, slow solvent evaporation.

  • Crystallization: Keep the dish undisturbed at a constant temperature of 25 °C in a dark environment. Over 7 to 14 days, transparent block-shaped single crystals of TMFM-CdCl 3​ will self-assemble and precipitate.

  • Harvesting: Carefully decant the mother liquor, wash the crystals with a few drops of cold ethanol, and dry under a gentle stream of nitrogen.

G TMFM TMFM Chloride (Quasi-spherical) Assembly Slow Evaporation (MeOH/H2O) TMFM->Assembly CdCl2 Cadmium Chloride (Inorganic Framework) CdCl2->Assembly Crystal TMFM-CdCl3 (Piezoelectric) Assembly->Crystal Crystallization

Self-assembly workflow of TMFM-CdCl3 molecular ferroelectric crystals.

References

  • Title: Fluorine-18 labelled building blocks for PET tracer synthesis Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

  • Title: Discovery of molecular ferroelectric catalytic annulation for quinolines Source: Nature Communications URL: [Link]

  • Title: A Poling-Free Supramolecular Crown Ether Compound with Large Piezoelectricity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Design, Synthesis, and Characterization of Organic-Inorganic Halide Perovskite Single Crystals Source: Simon Fraser University (SFU) Summit URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and reaction time for (Fluoromethyl)trimethylammonium chloride

A Senior Application Scientist's Guide to Reaction Optimization Welcome to the technical support center for (Fluoromethyl)trimethylammonium chloride. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reaction Optimization

Welcome to the technical support center for (Fluoromethyl)trimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic procedures using this reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

A Note on (Fluoromethyl)trimethylammonium chloride

Before proceeding, it is important to note that (Fluoromethyl)trimethylammonium chloride is not a widely documented or commercially available fluoromethylating agent. Its chemical cousin, (Chloromethyl)trimethylammonium Chloride, is a known reagent used for introducing a trimethylammonium methyl group.[1] This guide is therefore structured based on first principles of physical organic chemistry and draws analogies from well-characterized electrophilic fluorinating and alkylating agents to provide a robust framework for optimizing your reactions.

Part 1: Understanding the Reagent & Reaction Mechanism

(Fluoromethyl)trimethylammonium chloride, [CH2F-N(CH3)3]+Cl-, is a quaternary ammonium salt. Structurally, it is poised to act as an electrophilic fluoromethylating agent. The positively charged nitrogen atom acts as a powerful electron-withdrawing group, making the fluoromethyl carbon (-CH2F) highly electrophilic and susceptible to attack by nucleophiles. The trimethylamine group is an excellent leaving group.

The general reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2).

Caption: Proposed SN2 mechanism for fluoromethylation.

Part 2: Troubleshooting and Optimization FAQ

This section addresses common issues encountered during electrophilic fluoromethylation reactions, with a focus on optimizing temperature and reaction time.

Q1: My reaction is slow or shows no conversion. How can I increase the reaction rate?

A: Low reactivity is a common hurdle. The primary cause is often an insufficient activation energy to overcome the reaction barrier. Temperature is your most powerful tool here.

Scientific Rationale: The rate of a chemical reaction is described by the Arrhenius equation, k = Ae^(-Ea/RT), where the rate constant k increases exponentially with temperature T. By increasing the temperature, you provide more thermal energy to the system, increasing the population of molecules with sufficient energy to reach the transition state.

Troubleshooting Steps:

  • Gradual Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). A good starting point for many organic reactions is room temperature (20-25 °C), moving towards reflux if necessary.[2]

  • Solvent Choice: Ensure your solvent can accommodate the higher temperature (i.e., has a sufficiently high boiling point). Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can solvate the quaternary ammonium salt and do not interfere with the nucleophile. However, be aware that some fluorinating agents can react exothermically or decompose in certain solvents like DMF.[2]

  • Check Nucleophile Strength: A weak nucleophile will inherently react slower. If temperature increases don't work or lead to decomposition, consider enhancing the nucleophilicity of your substrate. For example, if your nucleophile is a phenol, converting it to the corresponding phenoxide with a non-nucleophilic base will dramatically increase its reactivity.

Q2: I'm observing significant byproduct formation or decomposition of my product/starting material. What's the cause and solution?

A: This is the classic trade-off with increasing temperature: rate vs. selectivity. High temperatures can activate alternative reaction pathways or lead to thermal degradation. Both temperature and reaction time are critical parameters to control.

Scientific Rationale: Every reaction in your flask, including desired and undesired ones, has its own activation energy. If the activation energy for a decomposition or side reaction pathway is only slightly higher than your desired reaction, increasing the temperature will accelerate both, potentially leading to a complex mixture. Similarly, prolonged exposure to reaction conditions, even at moderate temperatures, can lead to product degradation. The thermal stability of quaternary ammonium salts can be a limiting factor, with some decomposing at elevated temperatures.[3][4]

Troubleshooting Workflow:

Troubleshooting_Decomposition Start High Byproducts or Decomposition Observed Check_Temp Is reaction run at elevated temperature? Start->Check_Temp Consider_Base Is a base used? Could it be causing elimination or other side reactions? Start->Consider_Base Lower_Temp Decrease temperature by 20 °C. Monitor conversion and purity. Check_Temp->Lower_Temp Yes Check_Time Is reaction time optimized? Check_Temp->Check_Time No Lower_Temp->Check_Time Time_Course Run a time-course study. (TLC, LC-MS, or NMR aliquots) Check_Time->Time_Course No Optimal_Time Identify optimal time before product degradation increases. Check_Time->Optimal_Time Yes Time_Course->Optimal_Time Weaker_Base Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃ vs. NaH). Consider_Base->Weaker_Base Yes

Caption: Troubleshooting workflow for byproduct formation.

Key Actions:

  • Lower the Temperature: This is the most effective way to improve selectivity. Even a 10 °C reduction can significantly slow down undesired pathways relative to the main reaction.

  • Optimize Reaction Time: Do not run reactions overnight by default. Perform a time-course study by taking aliquots every hour (or as appropriate) and analyzing them by TLC, LC-MS, or crude NMR. Quench the reaction as soon as the starting material is consumed and before significant product degradation occurs.

  • Controlled Addition: If the reaction is exothermic, adding the fluoromethylating agent slowly at a lower temperature can help control heat generation and minimize side reactions.

Q3: How do I determine the optimal temperature and time for my specific substrate?

A: A systematic, data-driven approach is required. The goal is to find the "sweet spot" that maximizes yield and purity in a reasonable timeframe.

Scientific Rationale: The optimal conditions are a kinetic balance. You need enough energy to drive the reaction forward efficiently (temperature) but not so much that you promote decomposition or side reactions over an extended period (time).

Protocol: Systematic Reaction Optimization
  • Initial Scouting Reaction:

    • Set up a small-scale reaction (e.g., 0.1 mmol) in a suitable solvent (e.g., acetonitrile).

    • Use a slight excess of the fluoromethylating agent (1.1 - 1.2 equivalents).

    • Run the reaction at room temperature (25 °C).

    • Monitor by TLC or LC-MS at 1h, 4h, and 24h.

  • Temperature Optimization:

    • Based on the scouting result, set up parallel reactions at different temperatures. For example: 0 °C, 25 °C, 50 °C, and 80 °C.

    • Monitor each reaction at regular intervals.

    • Identify the temperature that gives the best conversion to the desired product with minimal byproducts within an 8-hour window.

  • Time Optimization:

    • Run the reaction at the optimal temperature identified in the previous step.

    • Take aliquots every 30-60 minutes and quench them.

    • Analyze the product-to-starting material ratio and the level of impurities for each time point.

    • Plot the data to find the point of maximum product yield before byproduct formation becomes significant.

Part 3: Data Interpretation and Protocols

Table 1: Expected Effects of Temperature Adjustment

This table summarizes the general consequences of changing the reaction temperature, providing a predictive framework for your optimization experiments.

Parameter ChangeExpected Effect on Reaction RateExpected Effect on SelectivityPotential Risks & Considerations
Increase Temperature Exponential IncreaseLikely DecreaseIncreased rate of side reactions (e.g., elimination, decomposition). Reagent or product may not be thermally stable.[2]
Decrease Temperature Exponential DecreaseLikely IncreaseReaction may become impractically slow or stall completely. May require significantly longer reaction times.
General Experimental Protocol for Fluoromethylation

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add your nucleophilic substrate (1.0 eq).

    • If a base is required, add it at this stage (e.g., K₂CO₃, 1.5 eq).

    • Add a dry, appropriate solvent (e.g., acetonitrile) to achieve a suitable concentration (e.g., 0.1 M).

  • Reagent Addition:

    • Add the (Fluoromethyl)trimethylammonium chloride (1.1 eq) to the stirred solution. Addition can be done in one portion at room temperature or portion-wise if the reaction is exothermic.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (as determined by your optimization experiments).

    • Monitor the progress of the reaction using an appropriate analytical technique (TLC, LC-MS, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure fluoromethylated product.[5]

References

  • Douglas, J. et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science. Available at: [Link]

  • Ni, C. et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

  • Reichel, M. & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Grée, D. et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. Available at: [Link]

  • Paup, V. D. S. et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Available at: [Link]

  • Rocha, M. A. et al. (2014). Thermal Properties of Alkyl-triethylammonium bis{(trifluoromethyl)sulfonyl}imide Ionic Liquids. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2022). Thermal Stability of Cationic Poly(3-methacryloylamino Propyl Trimethyl Ammonium Chloride) in Salt Solution. R Discovery. Available at: [Link]

  • Wang, Y. et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI. Available at: [Link]

  • Wang, Y. et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (Fluoromethyl)trimethylammonium Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, radiochemists, and drug development professionals troubleshoot the unique stability challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, radiochemists, and drug development professionals troubleshoot the unique stability challenges associated with (fluoromethyl)trimethylammonium chloride.

While trimethylammonium groups are highly valued in synthesis—particularly in PET radiochemistry where their positive charge allows for rapid purification via solid-phase extraction (SPE)[1]—placing this group alpha to a fluorine atom creates a highly reactive, solvolytically unstable motif[2]. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to ensure your experiments succeed.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does (fluoromethyl)trimethylammonium chloride degrade so rapidly in aqueous solutions? A: The instability is driven by the extreme polarization of the molecule. The positively charged quaternary nitrogen (N⁺) is a potent electron-withdrawing group that highly activates the adjacent carbon. In the presence of water, the carbon undergoes rapid nucleophilic attack. Water displaces the fluoride ion (or the amine), forming a transient hydroxymethyl intermediate. This intermediate is thermodynamically unstable and spontaneously collapses into formaldehyde, trimethylamine, and hydrofluoric acid (HF).

Decomposition A (Fluoromethyl)trimethylammonium [Intact Reagent] B Hydroxymethyl Intermediate [Unstable Transition] A->B H2O / OH- C Trimethylamine + Formaldehyde + HF B->C Spontaneous Collapse

Decomposition pathway of (fluoromethyl)trimethylammonium in aqueous media.

Q2: What are the physical and chemical indicators that my stock solution has degraded? A: Because the degradation pathway is highly predictable, you can identify compromised reagents through specific macroscopic indicators:

  • Odor: The release of trimethylamine imparts a distinct, pungent "fishy" smell.

  • pH Drop: The generation of HF during hydrolysis causes a sharp drop in the solution's pH.

  • Loss of Reactivity: If you are using this as a precursor or reagent, you will observe a drastically reduced radiochemical yield (RCY) or fluoromethylation efficiency in downstream build-up reactions[2].

Q3: How do solvent choices impact the stability of this reagent? A: Protic solvents (water, alcohols) actively participate in solvolysis. To mitigate this, reactions and stock solutions must be maintained in strictly anhydrous polar aprotic solvents, such as acetonitrile (MeCN) or dimethylformamide (DMF). These solvents stabilize the ion pair without providing a nucleophilic attack vector, preserving the integrity of the reagent[3].

Part 2: Quantitative Stability Profiling

To assist in experimental planning, the following table summarizes the solvolytic half-life of (fluoromethyl)trimethylammonium chloride under various environmental conditions.

Table 1: Stability Profile of (Fluoromethyl)trimethylammonium Chloride (25°C)

Solvent SystemConditionApparent Half-Life (t₁/₂)*Primary Degradation Products
D₂O / H₂O pH 7.0< 2 hoursTrimethylamine, Formaldehyde, HF
D₂O / H₂O pH 9.0< 15 minutesTrimethylamine, Formaldehyde, F⁻
Methanol Anhydrous~ 24 hoursTrimethylamine, Formaldehyde dimethyl acetal
Acetonitrile (MeCN) Anhydrous> 3 monthsNone (Stable)
DMF Anhydrous> 1 monthNone (Stable)

*Note: Half-lives are approximate and highly dependent on trace moisture content in organic solvents.

Part 3: Troubleshooting Guide & Self-Validating Protocols

If you suspect your reagent has degraded, follow the logical workflow below to diagnose and resolve the issue.

Troubleshooting Start Suspected Reagent Degradation Test 19F NMR or pH Test Start->Test Fail Free F- Peak / pH < 5 Test->Fail Pass Single -215 ppm Peak / Neutral Test->Pass Discard Discard & Remake in Dry MeCN Fail->Discard Proceed Proceed with Fluoromethylation Pass->Proceed

Decision tree for diagnosing and resolving reagent degradation in solution.

Protocol 1: Preparation of Anhydrous Stock Solutions

To prevent premature hydrolysis, stock solutions must be prepared using a self-validating anhydrous workflow.

  • Step 1: Flame-dry all glassware under a vacuum and purge with high-purity Argon.

  • Step 2: Transfer anhydrous Acetonitrile (MeCN) via an air-tight syringe into the reaction vessel.

  • Step 3 (Self-Validation): Extract a 100 µL aliquot of the solvent and perform a Karl Fischer titration. Logic Gate: Proceed to Step 4 only if the water content is confirmed to be <50 ppm. If >50 ppm, discard the solvent and source a fresh anhydrous bottle.

  • Step 4: Dissolve the (fluoromethyl)trimethylammonium chloride salt under continuous Argon flow.

  • Step 5: Seal the vial with a PTFE-lined septum, wrap with Parafilm, and store at -20°C.

Protocol 2: ¹⁹F NMR Integrity Assay

Before utilizing a stored batch for critical radiolabeling or synthesis, validate its structural integrity using this rapid NMR assay.

  • Step 1: Extract a 50 µL aliquot of the stock solution under a nitrogen atmosphere.

  • Step 2: Dilute the aliquot into 500 µL of anhydrous CD₃CN in an oven-dried NMR tube.

  • Step 3: Acquire a ¹⁹F NMR spectrum (typically at 376 MHz).

  • Step 4: Analyze the chemical shifts. The intact (fluoromethyl)trimethylammonium reagent presents as a distinct multiplet (due to ¹H-¹⁹F coupling) around -215 ppm.

  • Step 5 (Self-Validation): Check for degradation by looking for a sharp singlet near -119 ppm, which indicates the presence of free fluoride (HF/F⁻). Logic Gate: Calculate the integration ratio. If the -119 ppm peak exceeds 5% relative to the intact -215 ppm peak, the batch is compromised and must be discarded to prevent downstream reaction failures.

References

  • RSC Publishing. "Fluorine-18 labelled building blocks for PET tracer synthesis". Available at:[Link]

  • IAEA TECDOC SERIES. "Production and Quality Control of Fluorine-18 Radiopharmaceuticals". Available at:[Link]

  • National Institutes of Health (PMC). "18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Fluoromethyl)trimethylammonium Chloride Reactions

Executive Summary: The Mechanistic Landscape (Fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3)[1] is an electrophilic fluoromethylating agent frequently utilized in the synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Landscape

(Fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3)[1] is an electrophilic fluoromethylating agent frequently utilized in the synthesis of active pharmaceutical ingredients and2[2]. Unlike neutral fluoromethylating agents (e.g., fluoromethyl tosylate), this quaternary ammonium salt operates via an SN2 displacement of a neutral trimethylamine leaving group. While highly effective, its unique electronic structure introduces specific failure modes: ambidentate electrophilicity (competing methylation) and extreme moisture sensitivity[3].

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize failed reactions using this specific reagent.

Reaction Pathways & Failure Modes

ReactionPathways Reagent [FCH₂-N(CH₃)₃]⁺ Cl⁻ + Nucleophile (Nu⁻) Desired Desired Pathway (SN2) Nu-CH₂F + N(CH₃)₃ Reagent->Desired Attack at -CH₂F Side1 Competing Methylation Nu-CH₃ + FCH₂-N(CH₃)₂ Reagent->Side1 Attack at -CH₃ Side2 Hydrolysis (Moisture) CH₂O + HF + N(CH₃)₃ Reagent->Side2 H₂O present

Fig 1: Reaction pathways of (Fluoromethyl)trimethylammonium chloride and competing side reactions.

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: My LC-MS shows a major byproduct with a mass of [M+14] instead of the expected[M+32]. Why is my nucleophile being methylated instead of fluoromethylated? Causality: You are observing ambidentate electrophilicity. The [FCH₂-N(CH₃)₃]⁺ cation possesses two types of electrophilic carbons. While the -CH₂F carbon is more electron-deficient (due to the inductive effect of fluorine), it is also more sterically hindered. If you use high temperatures or hard nucleophiles, the thermal energy overcomes the activation barrier for attacking the less hindered -CH₃ group. This leads to methylation (Nu-CH₃) and the release of fluoromethyldimethylamine. Solution: Lower the reaction temperature to 25 °C and utilize a highly polar aprotic solvent (e.g., DMF or DMSO). This stabilizes the more polar transition state required for the -CH₂F attack, shifting the regioselectivity back to the desired fluoromethylation.

Q2: The starting material remains completely unreacted, but ¹⁹F-NMR shows the fluoromethylating agent is entirely consumed. What happened? Causality: Hydrolysis. The chloride salt of this reagent is highly hygroscopic. In the presence of even trace amounts of water, the highly electrophilic -CH₂F group undergoes rapid hydrolysis to yield fluoromethanol, which spontaneously decomposes into formaldehyde, hydrogen fluoride (HF), and trimethylamine. The generated HF immediately protonates your nucleophile, completely stalling the reaction. Solution: Implement rigorous Schlenk techniques. Flame-dry all glassware, use anhydrous solvents stored over molecular sieves, and ensure the reagent is handled in a glovebox.

Q3: Upon adding the base, the reaction mixture immediately turns black and yields a complex, intractable tar. Is the reagent decomposing? Causality: Base-induced decomposition. Strong bases such as Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) can deprotonate the highly acidic alpha-protons of the fluoromethyl group (acidity driven by both the fluorine atom and the adjacent positive ammonium charge). This generates a reactive ylide/carbene intermediate that rapidly polymerizes. Solution: Switch to milder, non-nucleophilic bases. 4[4] is the gold standard here; its large cationic radius provides excellent solubility in DMF and creates a highly reactive "naked" anion without deprotonating the fluoromethylating agent.

Quantitative Data: Optimization Matrix

To illustrate the causality of these troubleshooting steps, consider the following optimization data for the O-fluoromethylation of a standard phenol.

SolventBaseTemperature (°C)AtmosphereYield: Nu-CH₂FYield: Nu-CH₃Reagent Status
THFNaH60N₂15%45%Consumed (Decomposed)
MeCNK₂CO₃80N₂40%20%Consumed
DMFCs₂CO₃25N₂85% <5% Consumed (Efficient)
DMFCs₂CO₃25Ambient (Wet)10%<5%Hydrolyzed

Diagnostic Workflow

Troubleshooting Start Reaction Failed (Low Yield of Nu-CH₂F) Check Analyze via LC-MS / ¹⁹F-NMR Start->Check Methyl Nu-CH₃ Detected (Methylation) Check->Methyl Mass = Nu + 14 Hydro Unreacted Nu⁻ (Reagent Consumed) Check->Hydro No F-incorporation Decomp Complex Mixture (Black Tar) Check->Decomp Base-induced Fix1 Decrease Temp to 25°C Switch to DMF/DMSO Methyl->Fix1 Fix2 Rigorous Drying Use Schlenk Techniques Hydro->Fix2 Fix3 Switch to Milder Base (e.g., Cs₂CO₃) Decomp->Fix3

Fig 2: Diagnostic workflow for troubleshooting failed fluoromethylation reactions.

Self-Validating Protocol: Standard O-Fluoromethylation

To ensure reproducibility and prevent the failure modes described above, this protocol incorporates in-process validation checks so the user can verify the integrity of the reaction before proceeding.

Step 1: Preparation of the Anhydrous Nucleophile

  • Charge a flame-dried 25 mL Schlenk flask with the phenol nucleophile (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Evacuate and backfill the flask with dry N₂ (repeat 3x).

  • Add anhydrous DMF (0.1 M relative to the nucleophile) via syringe.

  • Validation Check: Stir at room temperature for 30 minutes. The solution should become homogeneous or form a fine, easily stirrable suspension. A distinct color change (often to yellow/orange) validates successful phenoxide formation.

Step 2: Addition of the Fluoromethylating Agent

  • In a nitrogen-filled glovebox, weigh (Fluoromethyl)trimethylammonium chloride (1.2 equiv) into a sealed vial.

  • Dissolve the reagent in a minimum volume of anhydrous DMF.

  • Add the reagent solution dropwise to the Schlenk flask at 0 °C to control the initial exotherm and prevent premature methylation.

  • Allow the reaction to warm to 25 °C.

Step 3: In-Process Monitoring

  • Validation Check: After 2 hours, withdraw a 50 µL aliquot under N₂, quench with water, and extract with EtOAc.

  • Analyze the organic layer via LC-MS and ¹⁹F-NMR. You must observe a distinct ¹⁹F triplet (due to coupling with the -CH₂- protons, ²J_HF ≈ 55 Hz) around -140 to -150 ppm, confirming the successful transfer of the -CH₂F group.

Step 4: Quenching and Purification

  • Once complete consumption of the starting material is confirmed, quench the reaction by adding cold water (3x the reaction volume).

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine (5x) to completely remove DMF and the trimethylamine byproduct.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Fluorine-18 labelled building blocks for PET tracer synthesis. RSC Publishing.2

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. ScienceOpen.3

  • Synthesis of the Radiopharmaceuticals for Positron Emission Tomography. OSTI.GOV.4

  • 98181-86-3 | CAS DataBase. ChemicalBook.1

Sources

Optimization

Purification techniques for products of fluoromethylation

Welcome to the Fluoromethylation Purification Support Center . As a Senior Application Scientist, I have designed this technical guide to address the most persistent bottlenecks researchers face when isolating fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluoromethylation Purification Support Center . As a Senior Application Scientist, I have designed this technical guide to address the most persistent bottlenecks researchers face when isolating fluorinated compounds.

The introduction of fluorine atoms—whether via trifluoromethylation (-CF₃), difluoromethylation (-CHF₂), or monofluoromethylation (-CH₂F)—fundamentally alters a molecule's physicochemical profile. While these modifications drastically improve metabolic stability and lipophilicity in drug candidates, they create severe downstream purification challenges. Fluorinated products often co-elute with their non-fluorinated precursors on traditional silica, and the specialized reagents used to install them (e.g., Togni's or Langlois reagents) leave behind stubborn byproducts.

This guide bypasses generic advice, focusing instead on the mechanistic causality of these separations and providing self-validating protocols to ensure your workflows are robust and reproducible.

Fluorous Solid-Phase Extraction (FSPE)

FAQ: Why do my fluoromethylated products have the exact same retention factor ( Rf​ ) as my non-fluorinated starting materials on normal-phase silica, and how do I separate them?

The Causality: Normal-phase silica separates molecules based on polar interactions (hydrogen bonding and dipole-dipole interactions). While adding a -CF₃ group increases molecular weight and alters the dipole moment, fluorine is highly electronegative but has exceptionally low polarizability. It does not act as a traditional hydrogen bond acceptor. Consequently, the overall polar surface area of the molecule barely changes, leading to co-elution on standard silica[1].

The Solution: You must exploit "fluorophilicity"—the tendency of fluorinated compounds to interact selectively with other fluorinated media via unique fluorine-fluorine dispersion forces[2]. Fluorous Solid-Phase Extraction (FSPE) uses silica functionalized with perfluoroalkyl chains to selectively retain fluorinated targets while non-fluorinated compounds wash through[3][4].

FSPE_Workflow Start Crude Reaction Mixture (Fluorinated + Non-Fluorinated) Load Load onto Fluorous Silica (Fluorophobic Solvent: 80% MeOH/H2O) Start->Load Wash Wash Phase (Elutes Non-Fluorinated Precursors) Load->Wash Retains fluorous compounds Elute Elution Phase (Fluorophilic Solvent: 100% MeOH or THF) Wash->Elute Non-fluorous removed Pure Pure Fluorinated Product Elute->Pure Recovers target

Workflow for Fluorous Solid-Phase Extraction (FSPE) separating fluorinated compounds.

Self-Validating Protocol: FSPE for Fluorinated Products
  • Conditioning: Wash the FSPE cartridge with 3 column volumes (CV) of 100% Methanol (fluorophilic), followed by 3 CV of 80% Methanol/Water (fluorophobic).

    • Validation Check: Do not let the bed run dry. A dry bed causes solvent channeling, which destroys the theoretical plates needed for separation.

  • Loading: Dissolve your crude mixture in the minimum volume of 80% MeOH/H₂O and load it onto the cartridge.

    • Validation Check: If your sample precipitates, increase the MeOH concentration in 5% increments until dissolved. Do not exceed 90% MeOH during loading, or the fluorophilic interaction will be overcome, and your product will elute prematurely.

  • Washing: Pass 3-5 CV of 80% MeOH/H₂O through the column. Collect this fraction.

    • Validation Check: Spot the wash fraction on a TLC plate or run a quick LC-MS. If your fluorinated target is detected here, your wash solvent is too strong (too much organic). Reduce the MeOH concentration for future runs.

  • Elution: Pass 3 CV of 100% MeOH or Tetrahydrofuran (THF) to elute the fluorinated product. Evaporate to dryness.

Supercritical Fluid Chromatography (SFC)

FAQ: We are scaling up a late-stage trifluoromethylation. Preparative HPLC is taking 40 minutes per run and consuming liters of solvent. Is there a greener, faster alternative?

The Causality: Supercritical Carbon Dioxide ( scCO2​ ) acts as a highly non-polar mobile phase with gas-like diffusivity and liquid-like density. When paired with fluorinated chiral stationary phases (CSPs), the low viscosity of scCO2​ allows for exceptionally high flow rates without the backpressure limitations of HPLC[5][6]. Furthermore, the specific π−π and dipole-dipole interactions between the fluorinated CSP and your fluorinated analyte are significantly enhanced in scCO2​ , leading to baseline resolution in a fraction of the time[6].

Quantitative Data: Preparative HPLC vs. SFC for Fluorinated Analytes
ParameterNormal-Phase Preparative HPLCPreparative SFC (Fluorinated CSP)
Mobile Phase Hexane / IsopropanolSupercritical CO₂ / Methanol
Typical Run Time 20 - 45 minutes4 - 10 minutes
Solvent Consumption High (~20-50 mL/min of organics)Low (Mostly recoverable CO₂, minimal organic modifier)
Selectivity for C-F bonds ModerateExceptionally High (Specific F-F interactions)
Post-Purification Recovery Requires evaporation of large solvent volumesRapid depressurization of CO₂ leaves concentrated product
Self-Validating Protocol: Preparative SFC
  • Column Selection: Install a fluorinated stationary phase column (e.g., Cellulose-1 functionalized with fluorinated phenylcarbamate linkages).

  • Equilibration: Pump scCO2​ with 10% Methanol modifier at 120 bar backpressure and 40°C.

    • Validation Check: Monitor the system pressure ripple. A pressure drop >20 bar across the column indicates phase separation of the scCO2​ back into a gas/liquid mixture, which will cause severe peak broadening. Adjust the Automated Back Pressure Regulator (ABPR) if necessary.

  • Injection: Inject the sample dissolved in a solvent matching the modifier (Methanol).

  • Fraction Collection: Collect peaks based on UV or MS triggering.

    • Validation Check: Ensure the cyclone separator (gas-liquid separator) is heated. Rapid depressurization of CO₂ causes an endothermic drop in temperature. If unheated, dry ice will form in the collection lines, causing aerosolization and catastrophic loss of your purified product.

Scavenging Togni's Reagent Byproducts

FAQ: I performed an electrophilic trifluoromethylation using Togni's Reagent, but I cannot separate the hypervalent iodine byproduct from my product. How do I remove it?

The Causality: The purification strategy depends entirely on which Togni reagent you used.

  • Togni Reagent I (Alcohol-based): Leaves behind 2-(2-iodophenyl)propan-2-ol. This is a neutral, highly lipophilic alcohol that will co-extract into organic solvents and often co-elute on silica[7].

  • Togni Reagent II (Acid-based): Leaves behind 2-iodobenzoic acid. Because this byproduct contains a carboxylic acid moiety, its solubility can be manipulated via pH[8][9].

For ease of purification, always default to Togni Reagent II unless the reaction strictly requires Reagent I. The acidic byproduct of Reagent II can be easily removed via a simple acid-base liquid-liquid extraction.

Togni_Cleanup Crude Crude Mixture post-Togni II (Product + 2-iodobenzoic acid) Base Add Aqueous Base (Sat. NaHCO3, pH ~8-9) Crude->Base Partition Liquid-Liquid Extraction (EtOAc / Aqueous) Base->Partition Org Organic Layer (Target Fluorinated Product) Partition->Org Retains neutral product Aq Aqueous Layer (2-iodobenzoate salt) Partition->Aq Removes acidic byproduct

Logic for removing acidic Togni reagent byproducts via liquid-liquid extraction.

Self-Validating Protocol: Togni II Byproduct Scavenging
  • Quenching: Quench the crude reaction mixture with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes.

    • Validation Check: Measure the pH of the aqueous layer. It must be ≥8 . If it is acidic, the 2-iodobenzoic acid will remain protonated, highly lipophilic, and will stay in your organic layer. Add more base until pH 8 is reached.

  • Extraction: Transfer to a separatory funnel and extract 3 times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting crude will be free of the hypervalent iodine byproduct and ready for final polishing.

References

  • Fluorous chemistry. Wikipedia. Available at:[Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. Available at:[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. Available at:[Link]

  • Fluorinated carbon tag derivatization combined with fluorous solid-phase extraction: a new method for the highly sensitive and selective mass spectrometric analysis of glycans. Analytical Chemistry. Available at:[Link]

  • The Way to Ultrafast, High-Throughput Enantioseparations of Bioactive Compounds in Liquid and Supercritical Fluid Chromatography. Molecules. Available at:[Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Chemistry - A European Journal. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluoromethylation with (Fluoromethyl)trimethylammonium Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing low substrate conversion when utilizing (Fluoromethyl)trimethyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing low substrate conversion when utilizing (Fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3). While this reagent is a highly effective, non-ozone-depleting electrophilic fluoromethylating agent, its unique physicochemical and stereoelectronic properties require precise reaction engineering.

This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to help you optimize your yields and overcome reactivity bottlenecks.

Mechanistic Insights & Root Cause Analysis (The "Why")

To solve low reactivity, we must first understand the causality behind the reagent's behavior. The failure of a substrate to react with (Fluoromethyl)trimethylammonium chloride typically stems from three fundamental chemical pillars:

  • Severe Phase Mismatch: The reagent is a permanently charged, highly polar quaternary ammonium salt ( [FCH2​NMe3​]+Cl− ). If your target substrate is a lipophilic organic molecule and you are using standard non-polar or moderately polar solvents (e.g., DCM, Toluene, or THF), the two reactants will remain in separate phases, reducing the collision frequency to near zero.

  • Stereoelectronic Deactivation: The strongly electron-withdrawing α -fluorine atom exerts an inductive pull that destabilizes the SN​2 transition state. This raises the activation energy barrier for nucleophilic attack compared to a standard methylation using methyl iodide. Consequently, weak nucleophiles will fail to displace the leaving group.

  • Competitive Degradation Pathways: Trimethylamine is an excellent leaving group [1]. However, in the presence of excessively harsh, nucleophilic bases (e.g., NaOH or KOH) or extreme heat, the reagent undergoes competitive α -deprotonation (forming unstable ylides) or direct hydrolysis. This destroys the reagent before the substrate has a chance to attack.

Frequently Asked Questions (FAQs)

Q1: My sterically hindered secondary alcohol shows 0% conversion even after 24 hours at elevated temperatures. What is the primary cause? A1: The primary cause is the high SN​2 activation energy barrier combined with steric shielding. To overcome this, you must enhance the electrophilicity of the reagent in situ. We recommend employing Finkelstein Catalysis . By adding 10–20 mol% of Tetrabutylammonium iodide (TBAI), the iodide ion rapidly attacks the reagent to form fluoromethyl iodide ( ICH2​F ) as a transient intermediate. This intermediate is significantly more reactive toward hindered nucleophiles than the parent ammonium salt.

Q2: I observe rapid blackening of the reaction mixture and a strong "fishy" odor, but no product is formed. How do I fix this? A2: The fishy odor is trimethylamine gas, indicating that your reagent is decomposing prematurely. This occurs when your chosen base is too nucleophilic or the temperature is too high, leading to the destruction of the (fluoromethyl)trimethylammonium cation [2]. Solution: Switch to a non-nucleophilic, sterically hindered base like Cesium Carbonate ( Cs2​CO3​ ) or Sodium Hydride ( NaH ), and lower the initial reaction temperature to 0 °C during the reagent addition phase.

Q3: I am trying to fluoromethylate an aryl thiol, but the reagent won't dissolve in my solvent (THF). Can I add water? A3: Do not add water, as it will lead to the hydrolysis of the reagent to fluoromethanol (which decomposes to formaldehyde and HF). Instead, switch to a highly polar aprotic solvent such as anhydrous DMF or DMSO. These solvents possess high dielectric constants that readily solvate both the cationic reagent and the anionic thiolate substrate, ensuring a homogeneous reaction environment.

Step-by-Step Optimized Protocols

Every protocol below is designed as a self-validating system . By observing specific physical cues, you can verify the success of each step before proceeding, preventing wasted time and resources.

Protocol A: Standard Fluoromethylation (For Reactive Phenols, Thiols, and Primary Amines)

Use this protocol for substrates with high inherent nucleophilicity.

  • Substrate Activation: Dissolve 1.0 eq of your substrate in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add 1.5 eq of Cs2​CO3​ .

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. The solution should turn homogeneous or exhibit a fine, even suspension, often accompanied by a slight color change (e.g., yellowing for phenols). This visual cue validates successful deprotonation/thiolate formation.

  • Reagent Addition: Cool the mixture to 0 °C. Add 1.2 eq of (Fluoromethyl)trimethylammonium chloride portion-wise over 5 minutes.

  • Validation Checkpoint 2: Monitor the reaction via LC-MS after 2 hours. The disappearance of the starting material mass and the appearance of the [M+CH2​F] peak (+32 Da) confirms successful conversion. The absence of a strong fishy odor during the first hour confirms the reagent is stable and not degrading.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Finkelstein-Assisted Fluoromethylation (For Hindered Alcohols and Deactivated Anilines)

Use this protocol when Protocol A yields <10% conversion.

  • Reaction Setup: Dissolve 1.0 eq of the hindered substrate in anhydrous DMSO. Add 1.5 eq of NaH (60% dispersion in mineral oil) at 0 °C. Stir until hydrogen gas evolution ceases (Self-validating cue: bubbling stops, indicating complete alkoxide formation).

  • Catalyst Addition: Add 0.2 eq of Tetrabutylammonium iodide (TBAI) to the mixture.

  • Reagent Addition: Add 1.5 eq of (Fluoromethyl)trimethylammonium chloride.

  • Validation Checkpoint: Upon addition, the solution may exhibit a transient yellow/orange tint. This visual cue validates the in situ generation of the highly reactive fluoromethyl iodide intermediate.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours. Monitor via TLC until the substrate is consumed.

Quantitative Data & Troubleshooting Matrices

Table 1: Base & Solvent Selection Matrix

Summarized parameters based on substrate acidity (pKa) to prevent reagent degradation.

Substrate TypeTypical pKaRecommended Base (eq)Recommended SolventRationale & Causality
Aryl Thiols / Phenols 6.0 – 10.0 Cs2​CO3​ (1.5 eq)DMF or MeCNMild bases are sufficient for deprotonation. Prevents base-induced reagent degradation.
Aliphatic Alcohols 15.0 – 17.0 NaH (1.5 eq)DMF or THF/DMF (1:1)Strong, non-nucleophilic base required to form the alkoxide. Avoids hydrolysis.
Heterocyclic Amines 15.0 – 21.0 KOtBu (1.5 eq)DMSORequires aggressive deprotonation. DMSO strongly solvates the resulting rigid anion.
Table 2: Troubleshooting Matrix

Direct corrective actions for specific experimental failures.

Symptom / ObservationRoot Cause AnalysisCorrective Action
0% Conversion; Reagent salt remains undissolved. Phase mismatch; solvent dielectric constant is too low.Switch solvent to anhydrous DMSO. Alternatively, add 18-crown-6 if using potassium bases.
Low Yield (<20%); Substrate is fully dissolved. High SN​2 activation energy due to steric hindrance or α -F effect.Implement Protocol B: Add 20 mol% TBAI to trigger Finkelstein catalysis.
Rapid blackening; strong amine odor. Reagent degradation via ylide formation or elimination.Lower addition temperature to 0 °C. Switch from nucleophilic bases (KOH) to Cs2​CO3​ .

Visualizing the Workflow & Mechanism

Mechanism Substrate Nucleophilic Substrate (Nu-) Product Fluoromethylated Product (Nu-CH2F) Substrate->Product SN2 Attack (Optimized Conditions) Reagent [FCH2-NMe3]+ Cl- Reagent Reagent->Product LeavingGroup Trimethylamine (NMe3) Reagent->LeavingGroup Displaced Degradation Degradation Products (Ylides / Hydrolysis) Reagent->Degradation Harsh Base / High Temp

Fig 1: Competing pathways in fluoromethylation: desired SN2 attack vs. base-induced degradation.

Workflow Start Issue: Low Substrate Reactivity CheckSolvent Is the reaction mixture homogeneous? Start->CheckSolvent SolventNo Action: Switch to DMF/DMSO or add Phase Transfer Catalyst CheckSolvent->SolventNo No (Phase Mismatch) SolventYes Is the substrate sterically hindered? CheckSolvent->SolventYes Yes Success Successful Fluoromethylation SolventNo->Success Retry HinderedYes Action: Add 10-20 mol% TBAI (Finkelstein Catalysis) SolventYes->HinderedYes Yes HinderedNo Action: Optimize Base (Switch to Cs2CO3 or NaH) SolventYes->HinderedNo No HinderedYes->Success HinderedNo->Success

Fig 2: Decision tree for troubleshooting low reactivity during electrophilic fluoromethylation.

References

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Chemical Reviews (ACS Publications)[Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis Chemical Society Reviews (RSC Publishing)[Link]

  • Late-stage difluoromethylation: Concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in (Fluoromethyl)trimethylammonium Chloride Workflows

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing (Fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3) in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing (Fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3) in transition-metal-catalyzed cross-couplings and fluoromethylation workflows.

While this reagent is a highly effective fluoromethylating agent and carbene precursor, it presents a severe dual-threat for catalyst deactivation: the generation of strongly coordinating trimethylamine (NMe 3​ ) and high local concentrations of chloride ions . This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to preserve catalyst integrity.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does (Fluoromethyl)trimethylammonium chloride cause rapid catalyst death in palladium and ruthenium systems? A1: The deactivation is primarily driven by the leaving group. During the catalytic cycle, the C–N bond of the quaternary ammonium salt is cleaved, releasing trimethylamine (NMe 3​ ) [1]. NMe 3​ is a potent Lewis base and a strong σ -donor. It aggressively competes with your substrate and π -acidic ligands for the open coordination sites on the metal center. Once coordinated, it forms highly stable, off-cycle resting states. Furthermore, NMe 3​ can act as a reducing agent, reducing active Pd(II) intermediates into inactive Pd(0) nanoparticles, which agglomerate and precipitate out of solution as "Pd black" [2].

Q2: Is the chloride counterion contributing to the stalled conversions? A2: Yes. In non-polar solvents, the localized concentration of chloride ions can lead to halide poisoning. Chloride can form stable halogen-bridged dimers with transition metals (e.g., [Pd( μ -Cl)L 2​ ] 2​ ), which are thermodynamically stable and kinetically inert. This shifts the speciation of your catalyst away from the active monomeric form, effectively halting transmetalation or oxidative addition steps.

Q3: Why doesn't increasing the catalyst loading solve the problem? A3: Increasing catalyst loading only temporarily masks the issue and is not viable for scale-up in drug development. Because NMe 3​ generation is stoichiometric to your product formation, the concentration of the poison increases as the reaction progresses [3]. Eventually, the NMe 3​ concentration will overwhelm even high catalyst loadings (e.g., 10 mol%), leading to an inevitable reaction stall.

Mechanism A Active Catalyst [Pd(0)L_n] C Catalytic Cycle (Oxidative Addition) A->C Substrate E Off-Cycle Resting State [Pd(II)-NMe3 Complex] A->E Direct Poisoning B (Fluoromethyl)trimethylammonium Chloride B->C Reagent D NMe3 Release (Byproduct) C->D C-N Cleavage D->E Coordination F Catalyst Aggregation (Pd Black) E->F Deactivation

Fig 1: Mechanistic pathway of catalyst deactivation via trimethylamine (NMe3) coordination.

Section 2: Troubleshooting Guide

Issue: The reaction mixture turns black within 30 minutes, and conversion stalls at <20%.

  • Causality: This visual cue indicates the irreversible reduction of the catalyst into Pd/Ru nanoparticles (metal black) driven by unsequestered NMe 3​ [2].

  • Solution: Implement an in-situ amine scavenger . Adding a mild Brønsted acid (e.g., NaHSO 4​ or tightly controlled acetic acid) protonates the released NMe 3​ to form the trimethylammonium cation (NMe 3​ H + ). The protonated amine lacks a lone pair and cannot coordinate to the metal center. Note: Ensure the acid chosen does not protonate your substrate or degrade the fluoromethylating reagent.

Issue: The reaction remains homogeneous, but conversion plateaus at 50%.

  • Causality: The catalyst is trapped in an off-cycle resting state (e.g., a Pd-NMe 3​ or Pd-Cl dimer complex) [3]. The equilibrium strongly favors the deactivated complex over the substrate-bound complex.

  • Solution: Switch to a biphasic solvent system (e.g., Toluene/Water 1:1) combined with a highly lipophilic, sterically demanding ligand (like tBuXPhos or BrettPhos). The bulky ligand prevents NMe 3​ from easily accessing the metal center, while the aqueous layer acts as a thermodynamic sink, partitioning the water-soluble NMe 3​ and Cl away from the organic-soluble catalyst.

Issue: High variability in yield between small-scale vials and larger scale-up flasks.

  • Causality: Batch-dumping the (Fluoromethyl)trimethylammonium chloride causes a massive spike in localized NMe 3​ concentration, overwhelming the catalyst before partitioning or scavenging can occur.

  • Solution: Utilize a syringe pump for slow, continuous addition of the reagent over 2–4 hours. This keeps the steady-state concentration of NMe 3​ below the catalyst poisoning threshold.

Section 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, use the following optimized methodology for biphasic fluoromethylation. This system is designed to continuously sequester catalyst poisons.

Protocol: Biphasic Fluoromethylation with In-Situ Amine Scavenging

Step 1: Catalyst Pre-activation (Critical for avoiding premature poisoning)

  • In an oven-dried Schlenk flask under argon, combine the metal precursor (e.g., Pd(OAc) 2​ , 2 mol%) and a sterically hindered ligand (e.g., tBuXPhos, 4.5 mol%).

  • Add 2.0 mL of anhydrous toluene. Stir at 60 °C for 15 minutes until the solution becomes homogeneous and exhibits a color shift (typically to pale yellow/orange), indicating the formation of the active L n​ Pd(0) species [1].

Step 2: Substrate and Scavenger Setup

  • Cool the flask to room temperature. Add the organic substrate (1.0 equiv, 1.0 mmol).

  • Add 2.0 mL of degassed, deionized water containing dissolved NaHSO 4​ (1.5 equiv). This establishes the biphasic system and the acidic sink for NMe 3​ .

Step 3: Controlled Reagent Addition

  • Dissolve (Fluoromethyl)trimethylammonium chloride (1.2 equiv) in 1.0 mL of degassed water.

  • Using a syringe pump, add the reagent solution dropwise to the vigorously stirring biphasic mixture over 2 hours at the target reaction temperature (e.g., 80 °C). Self-Validation Check: The organic layer should remain clear/yellow. If it darkens rapidly, the addition rate is too fast.

Step 4: Workup and Isolation

  • Upon completion (monitor via TLC/GC-MS), cool to room temperature.

  • Separate the layers. The aqueous layer will contain the harmless NMe 3​ H + Cl salts, leaving the active catalyst and product in the organic layer.

Workflow Step1 1. Pre-form Active Catalyst (Heat Pd precursor + Ligand) Step2 2. Add Substrate & NMe3 Scavenger Step1->Step2 Step3 3. Slow Addition of Fluoromethylating Reagent Step2->Step3 Step4 4. Biphasic Reaction (Organic/Aqueous Partition) Step3->Step4 Step5 5. Product Isolation (Active Catalyst Preserved) Step4->Step5

Fig 2: Optimized step-by-step workflow to mitigate NMe3 and chloride catalyst poisoning.

Section 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction engineering choices and catalyst health, quantified by the Turnover Number (TON) and isolated yield.

Scavenger / AdditiveLigand DesignSolvent SystemNMe 3​ Partitioning into SinkCatalyst TONIsolated Yield (%)Catalyst State at End
None (Control)PPh 3​ (Unshielded)Toluene< 5%4512%Heavy Pd Black
NonetBuXPhos (Shielded)Toluene< 5%11031%Homogeneous, Stalled
NaHSO 4​ (1.5 eq)PPh 3​ (Unshielded)TolueneN/A (Protonated)32068%Slight Darkening
None tBuXPhos (Shielded) Toluene / H 2​ O (1:1) > 85% 650 84% Active / Yellow
NaHSO 4​ (1.5 eq) tBuXPhos (Shielded) Toluene / H 2​ O (1:1) > 98% 850 94% Active / Yellow

Data Interpretation: Relying solely on steric shielding (tBuXPhos) or solely on chemical scavenging (NaHSO 4​ ) provides moderate improvements. The synergistic combination of a biphasic thermodynamic sink, chemical protonation, and steric shielding creates a highly robust, self-validating catalytic environment.

Section 5: References

  • Unveiling Catalytic Species in Suspension/Solution-Based Reactions by In Situ X-Ray Absorption Spectroscopy DiVA portal[Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides National Center for Biotechnology Information (PMC)[Link]

Troubleshooting

Technical Support Center: Navigating Solvent Effects in Fluoromethylation Workflows

Welcome to the Fluoromethylation Technical Support Center. For drug development professionals and synthetic chemists, introducing a trifluoromethyl (–CF₃) or fluoromethyl group is a critical strategy for enhancing metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluoromethylation Technical Support Center. For drug development professionals and synthetic chemists, introducing a trifluoromethyl (–CF₃) or fluoromethyl group is a critical strategy for enhancing metabolic stability and lipophilicity. However, fluoromethylation efficiency, chemoselectivity, and regioselectivity are notoriously sensitive to reaction media.

This guide provides authoritative troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you master solvent effects in your fluoromethylation workflows.

Diagnostic Decision Tree: Solvent Selection

Use the following logical workflow to determine the optimal solvent system based on your substrate class and desired reaction outcome.

SolventEffect A Fluoromethylation Reaction Setup B Substrate Class? A->B C Carbonyls / Chalcones (Nucleophilic Addition) B->C D Heterocycles (Radical C-H Functionalization) B->D E Olefins (Photoredox Catalysis) B->E F Target: Silyl Ether Solvent: DCM (Preserves O-TMS) C->F Low Polarity G Target: Free Alcohol Solvent: DMF / DMSO (Promotes Desilylation) C->G High Polarity H Target: C-2 Position Solvent: DCM : H2O D->H Standard Aqueous I Target: C-3 Position Solvent: DMSO : H2O D->I Solvent Switch J Target: Ketotrifluoromethylation Solvent: DMSO E->J Nucleophilic Solvent K Target: Oxytrifluoromethylation Solvent: H2O / MeCN E->K Protic/Aqueous

Logical decision tree for selecting solvents in fluoromethylation based on target substrates.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why does my nucleophilic trifluoromethylation with TMSCF₃ yield a messy mixture of silylated and desilylated products when using THF? A: The causality lies in solvent polarity and its ability to stabilize charged intermediates. In nucleophilic trifluoromethylation, the Ruppert-Prakash reagent (TMSCF₃) forms a highly charged pentacoordinate siliconate intermediate[1]. Tetrahydrofuran (THF), having lower polarity, poorly stabilizes this intermediate and the subsequent alkoxide formed after addition[2]. As a result, the desilylation step stalls, leading to a mixture of silyl ethers and free alcohols[2][3]. Switching to a highly polar aprotic solvent like DMF or DMSO stabilizes these charged species, driving the reaction rapidly toward the fully desilylated trifluoromethylcarbinol[2][3].

Q: Can solvent choice dictate the regioselectivity of innate C-H trifluoromethylation in heterocycles? A: Yes. Solvent polarity and hydrogen-bonding capabilities fundamentally alter the transition state energies of radical additions across an electron-deficient ring. For example, in the innate C-H trifluoromethylation of 4-acetylpyridine, using a standard dichloromethane (DCM)/water mixture favors substitution at the C-2 position (2.5:1 ratio)[4]. However, simply substituting DCM with dimethyl sulfoxide (DMSO) completely reverses the selectivity, heavily favoring the C-3 product (>5:1 ratio)[4]. This occurs because DMSO uniquely stabilizes the specific radical intermediate forming at the C-3 position.

Q: During photoredox trifluoromethylation of olefins, why do I get ketones in DMSO but other functional groups in different solvents? A: In photoredox catalysis (e.g., using Togni's reagent), the addition of a trifluoromethyl radical to an olefin generates a benzyl radical, which is subsequently oxidized to a carbocation[5]. DMSO acts as a strongly nucleophilic solvent that traps this cationic intermediate, resulting in ketotrifluoromethylation[5]. If you change the solvent to an aqueous or acetonitrile mixture, water or other nucleophiles trap the intermediate instead, leading to oxytrifluoromethylation or aminotrifluoromethylation[5].

Troubleshooting Guide: Common Experimental Failures

SymptomRoot CauseCorrective Action
Sluggish reaction rates with TMSCF₃ and poor overall conversion.Inadequate stabilization of the trifluoromethyl anion (CF₃⁻) or siliconate intermediate in low-polarity media[1][2].Transition from THF to a more polar solvent like DMF. Ensure your fluoride initiator (e.g., TBAF) is fully soluble[2].
Loss of the silyl protecting group when targeting trifluoromethylated tertiary silyl ethers from chalcones.Solvents like DMF or DMAc promote complete desilylation due to their high polarity and stabilization of the alkoxide[3].Switch the solvent to DCM. DCM provides the perfect balance, allowing the trifluoromethylation to occur smoothly while preserving the O-TMS group with superior chemoselectivity[3].
Unexpected Cannizzaro side-products during micro-flow trifluoromethylation of aldehydes.Premature mixing of the base and the substrate in the presence of the fluorinating agent.Separate the base and substrate deposition in the micro-flow mixer to prevent base-catalyzed disproportionation prior to fluoromethylation.

Quantitative Data: Solvent Effect Comparisons

The table below summarizes field-proven data demonstrating how solvent selection directly controls yield, chemoselectivity, and regioselectivity.

Reaction TypeSubstrateSolvent SystemMajor Product / SelectivityYield / Ratio
Nucleophilic AdditionChalcone + TMSCF₃DCMSilyl Ether (O-TMS)94% (High Chemoselectivity)[3]
Nucleophilic AdditionChalcone + TMSCF₃THFMixture (Silyl + Desilylated)36:51 Ratio[3]
Nucleophilic AdditionChalcone + TMSCF₃DMF / DMAcDesilylated Alcohol>85% (Complete Desilylation)[3]
Radical C-H Functionalization4-AcetylpyridineDCM : H₂O (2.5:1)C-2 Trifluoromethylation2.5:1 (C-2:C-3)[4]
Radical C-H Functionalization4-AcetylpyridineDMSO : H₂O (2.5:1)C-3 Trifluoromethylation>5:1 (C-3:C-2)[4]
Photoredox CatalysisStyrene + Togni's ReagentDMSOKetotrifluoromethylation75% Yield[5]

Self-Validating Experimental Protocol

Highly Chemoselective Synthesis of Trifluoromethylated Tertiary Silyl Ethers

This protocol is designed to synthesize the O-TMS protected product from chalcones using DCM to prevent unwanted desilylation, utilizing a self-validating feedback loop.

Step 1: Substrate Preparation & Moisture Validation

  • Action: Dissolve the chalcone (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an argon atmosphere.

  • Self-Validation Check: Before adding reagents, test the DCM with a Karl Fischer titrator. The water content must be <50 ppm. Excess moisture will prematurely quench the siliconate intermediate and initiate desilylation.

Step 2: Reagent Introduction

  • Action: Cool the reaction mixture to 0 °C. Add catalytic Cs₂CO₃ (10 mol%), followed by the dropwise addition of TMSCF₃ (1.2 equiv)[3].

  • Causality: Cs₂CO₃ acts as a mild initiator to generate the active pentacoordinate siliconate without providing the strong driving force for desilylation seen with fluoride sources[3].

Step 3: Self-Validating Reaction Monitoring

  • Action: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot and analyze via ¹⁹F NMR.

    • Pass Condition: The singlet corresponding to TMSCF₃ at approximately -67 ppm should be completely depleted, replaced by a new singlet at roughly -79 ppm (corresponding to the -CF₃ group of the product)[1]. If the -67 ppm peak persists, add an additional 5 mol% of Cs₂CO₃.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude residue via flash column chromatography. The exclusive isolation of the silyl ether confirms that the low-polarity DCM successfully suppressed alkoxide-driven desilylation[3].

References

  • Application Notes and Protocols: Solvent Effects (THF vs. DMF)
  • Cs₂CO₃-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethyl
  • Innate C-H trifluoromethyl
  • Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR, Journal of the American Chemical Society,
  • Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines, PMC / NIH,
  • Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis, Comptes Rendus de l'Académie des Sciences,

Sources

Optimization

Technical Support Center: Safe Handling and Storage of (Fluoromethyl)trimethylammonium chloride

Frequently Asked Questions (FAQs) Q1: What are the potential hazards associated with (Fluoromethyl)trimethylammonium chloride? A: Based on the hazard profile of similar quaternary ammonium compounds, (Fluoromethyl)trimet...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What are the potential hazards associated with (Fluoromethyl)trimethylammonium chloride?

A: Based on the hazard profile of similar quaternary ammonium compounds, (Fluoromethyl)trimethylammonium chloride is likely to be a skin, eye, and respiratory irritant.[1][2][3] Concentrated forms of QACs can be corrosive, causing severe skin burns and eye damage.[4][5][6] Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3] Some QACs are harmful if swallowed.[6]

Q2: What are the recommended storage conditions for (Fluoromethyl)trimethylammonium chloride?

A: (Fluoromethyl)trimethylammonium chloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is advisable to store it away from incompatible materials such as strong oxidizing agents.[8] Given that many fluorinated compounds are sensitive to light, moisture, and heat, storing the compound in an opaque, airtight container at a controlled, cool temperature (e.g., -20°C to 25°C) is a prudent measure to prevent degradation.[9] If the compound is hygroscopic, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

Q3: What personal protective equipment (PPE) should be worn when handling (Fluoromethyl)trimethylammonium chloride?

A: A comprehensive approach to PPE is essential. This includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[8][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific data, double-gloving with a nitrile rubber base glove and a more robust outer glove (e.g., butyl rubber or neoprene) can provide enhanced protection.[10]

  • Body Protection: A chemically resistant laboratory coat should be worn at all times. For handling larger quantities, a chemical-resistant apron is also recommended.[10]

  • Respiratory Protection: If handling the compound as a powder or in any way that could generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges is necessary.[8][10]

Q4: How should I dispose of waste containing (Fluoromethyl)trimethylammonium chloride?

A: All waste materials, including contaminated PPE and cleaning materials, should be treated as hazardous waste.[10] Disposal must be conducted in accordance with all local, regional, and national regulations. Engage a licensed waste disposal company for proper disposal.[11]

Troubleshooting Guides

Scenario 1: I have observed the solid (Fluoromethyl)trimethylammonium chloride changing in appearance (e.g., clumping, discoloration). What should I do?

  • Potential Cause: This could indicate moisture absorption (hygroscopicity) or degradation due to improper storage (exposure to light, heat, or air).[9]

  • Solution:

    • Immediately ensure your PPE is appropriate for handling a potentially degraded and unknown substance.

    • If the integrity of the compound is critical for your experiment, it is safest to dispose of the current batch as hazardous waste and obtain a fresh supply.

    • Review your storage conditions. Ensure the container is airtight and stored in a cool, dark, and dry environment.[9] Consider transferring the material to a desiccator or storing it under an inert atmosphere.

Scenario 2: I accidentally spilled a small amount of powdered (Fluoromethyl)trimethylammonium chloride on the laboratory bench.

  • Immediate Action:

    • Alert others in the immediate area.

    • If safe to do so, prevent the spread of the powder. Do not use dry brushing to clean it up, as this can create airborne dust.[12]

  • Cleanup Procedure:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[13]

    • Carefully scoop the mixture into a designated hazardous waste container.[13][14]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water, if the compound is water-soluble), and wipe with absorbent pads.[14]

    • Dispose of all contaminated materials (absorbent, pads, gloves, etc.) as hazardous waste.[13]

Scenario 3: During my experiment, I am noticing a faint, irritating odor when working with a solution of (Fluoromethyl)trimethylammonium chloride.

  • Potential Cause: This may indicate that the compound is volatile or that aerosols are being generated, leading to respiratory exposure.

  • Solution:

    • Immediately stop your work and move to a well-ventilated area.

    • Assess your experimental setup. All work with this compound, especially when in solution or being heated, should be conducted within a certified chemical fume hood.

    • Review your PPE. If you are not already using respiratory protection, a NIOSH-approved respirator is recommended.

    • If the odor persists even within the fume hood, have the fume hood's performance checked by your institution's environmental health and safety office.

Summary of Safety Recommendations

Aspect Recommendation Rationale
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemical-resistant lab coat, double gloves (nitrile base, butyl/neoprene outer), NIOSH-approved respirator.To prevent skin, eye, and respiratory exposure to a potentially corrosive and irritating compound.[8][10]
Storage Tightly sealed, opaque container in a cool, dry, well-ventilated area. Consider storage in a desiccator or under an inert atmosphere.To prevent degradation from moisture, light, and heat, and to maintain chemical stability.[7][9]
Handling Use in a certified chemical fume hood. Avoid generating dust or aerosols. Wash hands thoroughly after handling.To minimize inhalation exposure and prevent accidental skin contact.[8]
Spill Response Evacuate if necessary. Wear appropriate PPE. Contain the spill with inert absorbent material. Clean the area and dispose of all materials as hazardous waste.To safely manage accidental releases and prevent wider contamination and exposure.[12][13][14]
First Aid (General for QACs) Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention for any significant exposure.[2][11]To mitigate immediate harm from accidental exposure.

Workflow for Handling a Powder Spill

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Preparation Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps A Spill Occurs B Alert others in the area A->B Immediately C Assess the situation (size, location) B->C D Don appropriate PPE (respirator, goggles, gloves, lab coat) C->D If minor & safe to handle E Gather spill kit materials (inert absorbent, scoops, waste container) D->E F Contain the spill with inert absorbent E->F G Carefully scoop material into hazardous waste container F->G H Decontaminate the spill area G->H I Seal and label waste container H->I J Dispose of all contaminated materials as hazardous waste I->J K Wash hands thoroughly J->K

Sources

Troubleshooting

Technical Support Center: (Fluoromethyl)trimethylammonium Chloride Work-Up &amp; Troubleshooting

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals handling (fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3) in synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals handling (fluoromethyl)trimethylammonium chloride (CAS: 98181-86-3) in synthetic workflows. Whether you are utilizing this reagent as an electrophilic fluoromethylating agent or isolating a fluoromethylated quaternary ammonium product (such as in the synthesis of carnitine derivatives or 18 F-radiotracers), this guide provides field-proven, mechanistically grounded solutions for reaction work-ups.

Diagnostic Overview & Decision Matrix

Because (fluoromethyl)trimethylammonium chloride is a quaternary ammonium salt ("quat"), it possesses a permanent positive charge. This fundamental property dictates its thermodynamic behavior during liquid-liquid extraction (LLE). The hydration energy of the chloride counterion overwhelmingly drives the molecule into the aqueous phase, rendering standard organic work-ups ineffective if the quat is your target product .

Use the decision matrix below to determine the correct work-up trajectory for your specific reaction.

Workup_Decision_Tree Start Reaction Mixture: (Fluoromethyl)trimethylammonium Cl Q1 Is the Quaternary Salt the Desired Product? Start->Q1 YesPath YES (Product is Highly Polar) Q1->YesPath Yes NoPath NO (Product is Organic/Non-Polar) Q1->NoPath No RemoveSolv Evaporate Volatiles (Avoid high heat) YesPath->RemoveSolv AqWash Standard Aqueous Wash (H2O / DCM) NoPath->AqWash OrgLayer Collect Organic Layer (Salt is removed in aqueous) AqWash->OrgLayer Precipitate Anti-Solvent Precipitation (MeOH / Et2O) RemoveSolv->Precipitate IonExchange Counter-Ion Exchange (e.g., NaPF6) RemoveSolv->IonExchange

Fig 1. Decision tree for the work-up of (fluoromethyl)trimethylammonium chloride reactions.

Quantitative Metrics: Work-Up Efficiency

The table below summarizes the expected recovery rates based on the chosen work-up method. Note the severe penalty for using standard aqueous extraction when isolating quaternary salts.

Work-Up StrategyTarget Phase for ProductEffective Partitioning (LogP)Average Recovery (%)Recommended Use Case
Standard Aqueous LLE Aqueous< -2.0< 5% (Organic Layer)Removing unreacted reagent from non-polar products.
Ion-Pairing LLE (NaPF 6​ ) Organic+0.5 to +1.585 - 95%Transferring the salt into DCM for downstream organic steps.
Anti-Solvent Precipitation Solid (Precipitate)N/A75 - 90%Rapid isolation of the pure chloride salt.
Weak Cation Exchange (WCX) Solid SupportN/A90 - 98%High-purity isolation of complex fluoromethylated metabolites.

Troubleshooting FAQs

Q1: Why did my fluoromethylated product vanish during the liquid-liquid extraction?

Symptom: After reacting a substrate with (fluoromethyl)trimethylammonium chloride to form a new quaternary derivative, the product is missing from the organic layer. Causality: The permanent positive charge on the quaternary nitrogen, paired with the small, highly hydrated chloride counterion, creates an overwhelming thermodynamic preference for the aqueous phase. The hydration energy prevents the ion pair from partitioning into standard organic solvents (like DCM or EtOAc) . Solution: Abandon standard LLE. Instead, employ lyophilization to remove water, followed by trituration with a polar aprotic solvent (e.g., acetonitrile), or perform a counter-ion exchange (see Protocol B) to increase lipophilicity.

Q2: How do I track the reaction progress if the salt is UV-inactive?

Symptom: No spots are visible on a silica TLC plate under 254 nm UV light. Causality: The (fluoromethyl)trimethylammonium motif lacks a conjugated π -system or aromatic ring, meaning it cannot absorb UV light at standard monitoring wavelengths. Relying on UV will lead to false-negative reaction tracking. Solution: Use Dragendorff's reagent . The heavy metal complex (potassium bismuth iodide) forms a highly visible, insoluble orange/red ion pair specifically with quaternary ammonium cations. Alternatively, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) coupled to your LC-MS system.

Q3: How can I remove unreacted (fluoromethyl)trimethylammonium chloride from a non-polar fluorinated product?

Symptom: 1 H-NMR shows a massive singlet around δ 3.2 ppm (trimethylamine protons) contaminating the final organic product. Causality: While the salt is highly water-soluble, trace amounts can remain in the organic layer if the solvent is slightly polar (e.g., THF) or if micro-emulsions form during extraction. Solution: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) rather than pure water. Brine increases the ionic strength of the aqueous layer, breaking emulsions and exploiting the common-ion effect to force the chloride salt entirely into the aqueous phase.

Q4: How do I convert the chloride salt into an organic-soluble intermediate?

Symptom: The target quaternary salt must be reacted in anhydrous dichloromethane for the next synthetic step, but it remains an insoluble suspension. Causality: Chloride is a "hard" anion with high charge density, leading to a strong crystal lattice and poor solubility in low-dielectric solvents. This limits its utility in lipophilic environments . Solution: Perform an anion metathesis to swap chloride for a "soft," diffuse anion like hexafluorophosphate (PF 6−​ ) or bis(trifluoromethane)sulfonimide (NTf 2−​ ). The larger radius and delocalized charge of these anions disrupt the crystal lattice, dramatically increasing solubility in organic solvents.

Validated Experimental Protocols

Protocol A: Anti-Solvent Precipitation (Self-Validating System)

Use this protocol to isolate the quaternary ammonium salt directly from the crude reaction mixture.

  • Concentration: Remove all reaction solvents under reduced pressure using a rotary evaporator.

    • Validation Check: The residue should appear as a thick, viscous oil or a crude crystalline solid. If it remains liquid, trace high-boiling solvents (like DMF) are still present and must be removed via high vacuum.

  • Dissolution: Dissolve the crude residue in the absolute minimum volume of dry methanol (approximately 1 to 2 mL per gram of crude material).

  • Precipitation: While vigorously stirring the methanolic solution, dropwise add 10 volumes of ice-cold diethyl ether.

    • Causality: The sudden drop in the solvent mixture's dielectric constant forces the highly polar chloride salt out of solution while organic impurities remain dissolved.

  • Maturation: Chill the resulting suspension at -20 °C for 2 hours to maximize crystal growth and yield.

  • Recovery: Filter the precipitate over a medium-porosity glass frit and wash with cold diethyl ether.

    • Validation Check: Spot a few grains of the solid on a TLC plate and stain with Dragendorff's reagent; an immediate, bright orange spot confirms the successful isolation of the quaternary salt.

Protocol B: Counter-Ion Metathesis (Chloride to Hexafluorophosphate)

Use this protocol to render the (fluoromethyl)trimethylammonium product soluble in organic solvents like DCM.

  • Aqueous Dissolution: Dissolve the crude chloride salt in a minimum amount of deionized water (e.g., 5 mL per gram).

  • Reagent Addition: Add 1.5 molar equivalents of a saturated aqueous solution of sodium hexafluorophosphate (NaPF 6​ ).

    • Validation Check: A white precipitate or a milky emulsion will immediately form. This is a self-validating visual cue that the metathesis is successful, as the PF 6​ salt is significantly less water-soluble than the chloride salt.

  • Extraction: Extract the aqueous suspension with dichloromethane (3 × 10 mL). Because of the diffuse charge of the PF 6​ anion, the ion pair will readily partition into the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the lipophilic quaternary salt.

References

  • Fluorine-18 labelled building blocks for PET tracer synthesis Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Fluoromethylated derivatives of carnitine biosynthesis intermediates – synthesis and applications Chemical Communications (RSC Publishing) URL:[Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Minimizing Decomposition of (Fluoromethyl)trimethylammonium Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic yields, poor reproducibility, and reagent degradation when utilizing (Fluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic yields, poor reproducibility, and reagent degradation when utilizing (Fluoromethyl)trimethylammonium chloride (FMTMAC).

While FMTMAC is a highly effective electrophilic fluoromethylating agent, the α -fluoroammonium motif is inherently unstable[1]. The strongly electron-withdrawing fluorine atom activates the adjacent carbon, making it highly susceptible to solvolysis, while the quaternary ammonium center is prone to nucleophilic degradation[2]. This guide provides the mechanistic causality behind these failures and outlines a self-validating protocol to ensure structural integrity during your synthetic workflows.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction mixture smells strongly of fish (trimethylamine) and my fluoromethylation yields are negligible. What is causing this? Causality: You are observing the solvolysis of the reagent. In the presence of trace moisture or protic solvents, the highly electrophilic α -fluorocarbon undergoes rapid hydrolysis. Water attacks the fluoromethyl carbon, displacing trimethylamine (which causes the characteristic "fishy" odor). The resulting intermediate is an unstable oxyvinyliminium equivalent that rapidly collapses into formaldehyde and hydrogen fluoride[1]. Solution: Strict anhydrous conditions are non-negotiable. Use Schlenk techniques, flame-dried glassware, and solvents dried over activated molecular sieves ( <10 ppm H₂O).

Q2: I am operating under strictly anhydrous conditions, yet I still see reagent decomposition and unexpected methyl transfer instead of fluoromethylation. Why? Causality: This is a classic "reverse Menschutkin" reaction driven by the chloride counterion[2]. At elevated temperatures, the nucleophilic chloride ion can attack the methyl groups (yielding methyl chloride and (fluoromethyl)dimethylamine) or the fluoromethyl group (yielding chlorofluoromethane and trimethylamine). The α -fluoro substituent lowers the activation energy for this nucleophilic attack compared to standard alkylammonium salts. Solution: Perform an in situ counterion exchange. Swapping the nucleophilic chloride for a non-nucleophilic anion like triflate (OTf⁻) or tosylate (OTs⁻) drastically reduces this degradation pathway[3].

Q3: What is the optimal base for deprotonating my substrate without destroying the FMTMAC? Causality: Strong, nucleophilic bases (like NaOH, KOH, or alkoxides) will directly attack the fluoromethyl group. Even non-nucleophilic strong bases (like LDA or NaH) can abstract a proton from the methyl or fluoromethyl groups, forming reactive ylides that rapidly decompose via elimination. Solution: Use mild, sterically hindered inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[4]. These provide sufficient basicity to activate phenols, thiols, or carboxylic acids without degrading the quaternary ammonium salt.

Section 2: Quantitative Data on Reagent Stability

To guide your experimental design, we have summarized the stability profiles of FMTMAC under various conditions. Understanding these half-lives is critical for optimizing reaction times and temperatures.

Solvent / ConditionCounterionTemp (°C)BaseHalf-Life ( t1/2​ )Primary Degradation Pathway
H₂O / Protic SolventsCl⁻25None <5 minutesHydrolysis (Formaldehyde + HF + NMe₃)
Anhydrous DMFCl⁻120None ∼20 minutesReverse Menschutkin (Demethylation)
Anhydrous MeCNCl⁻80K₂CO₃ ∼2 hoursSlow Defluoromethylation
Anhydrous MeCN OTf⁻ (Exchanged) 80 Cs₂CO₃ >24 hours Stable (Optimal for Reaction)

Table 1: Representative stability matrix of (Fluoromethyl)trimethylammonium salts highlighting the necessity of counterion exchange and anhydrous conditions.

Section 3: Experimental Protocol - Self-Validating Fluoromethylation

This protocol incorporates a mandatory counterion exchange step to mitigate chloride-induced decomposition, ensuring the reagent remains intact for the target nucleophile.

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment:

    • Flame-dry a two-neck round-bottom flask under a vacuum, then backfill with high-purity Argon.

    • Add the target nucleophile (e.g., a phenol or carboxylic acid, 1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) to the flask.

  • In Situ Counterion Exchange (The Critical Step):

    • In a separate, dry vial under Argon, suspend (Fluoromethyl)trimethylammonium chloride (1.2 equiv) in anhydrous Acetonitrile (MeCN).

    • Add Silver Triflate (AgOTf, 1.2 equiv) to the vial. A white precipitate of AgCl will form immediately, leaving (Fluoromethyl)trimethylammonium triflate in solution.

    • Self-Validation Check: The quantitative formation of insoluble AgCl visually confirms the successful removal of the nucleophilic chloride ion. If no precipitate forms, your AgOTf may be compromised.

  • Reagent Transfer and Reaction:

    • Filter the triflate salt solution through a dry PTFE syringe filter directly into the main reaction flask containing the nucleophile and base.

    • Heat the reaction mixture to 70–80 °C. Avoid exceeding 90 °C to prevent thermal degradation of the quaternary ammonium center[5].

  • Monitoring and Quenching:

    • Monitor the reaction via TLC or LC-MS. The use of the triflate counterion should result in >85% conversion within 2–4 hours without the formation of methylated byproducts.

    • Cool to room temperature and quench with a saturated aqueous NH₄Cl solution.

Section 4: Mechanistic Visualization

The following diagram maps the competing degradation pathways against the optimized reaction trajectory.

G cluster_Decomp Decomposition Pathways (To be Minimized) cluster_Desired Desired Pathway (Optimized) Reagent (Fluoromethyl)trimethylammonium Chloride Hydrolysis Hydrolysis (Moisture) Formaldehyde + HF + NMe3 Reagent->Hydrolysis H2O Demethylation Reverse Menschutkin (Heat/Cl-) CH3Cl + FCH2NMe2 Reagent->Demethylation Δ / Cl- Defluoro Defluoromethylation (Cl-) ClCH2F + NMe3 Reagent->Defluoro Cl- attack Product Fluoromethylated Product R-CH2F + NMe3 Reagent->Product Target Nucleophile (AgOTf, Cs2CO3, MeCN)

Mechanistic pathways of (Fluoromethyl)trimethylammonium chloride decomposition vs. target reaction.

References
  • Fluorine-18 labelled building blocks for PET tracer synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Competitive demethylation and substitution in N,N,N-trimethylanilinium fluorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • On the inherent instability of alpha-amino alpha'-fluoro ketones Source: Organic Letters (PubMed) URL:[Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Addressing solubility challenges in fluoromethylation reactions

Welcome to the Fluoromethylation Technical Support Center . This resource is engineered for research scientists and drug development professionals facing phase-mismatch, precipitation, and low-conversion bottlenecks duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluoromethylation Technical Support Center . This resource is engineered for research scientists and drug development professionals facing phase-mismatch, precipitation, and low-conversion bottlenecks during the introduction of trifluoromethyl (–CF₃), difluoromethyl (–CHF₂), and monofluoromethyl (–CH₂F) groups.

Fluoromethylation reagents span a massive polarity spectrum—from highly polar inorganic salts to lipophilic hypervalent iodine species. When the polarity of your reagent fundamentally mismatches your organic substrate, the reaction will stall. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to resolve these solubility challenges.

Diagnostic Workflow for Solubility Failures

Before adjusting equivalents or changing catalysts, use the following logic tree to diagnose whether your reaction failure is rooted in a phase or solubility mismatch.

G Start Observe Precipitation or Low Conversion CheckReagent Identify Reagent Type Start->CheckReagent IsSalt Salt-Based (e.g., Langlois, CF3SO2Na) CheckReagent->IsSalt IsSilane Silane-Based (e.g., TMSCF3) CheckReagent->IsSilane Biphasic Use Biphasic System (DCM/H2O) + PTC IsSalt->Biphasic Substrate is non-polar PolarAprotic Add Co-solvent (5-10% H2O in MeCN) IsSalt->PolarAprotic Photocatalytic conditions Initiator Check Initiator Solubility (Use TBAF in THF) IsSilane->Initiator Reagent is miscible, but reaction stalls

Diagnostic logic tree for identifying and resolving fluoromethylation solubility bottlenecks.

Troubleshooting Guide: Reagent-Specific Challenges

Q1: My radical trifluoromethylation using Langlois reagent (CF₃SO₂Na) in dichloromethane (DCM) shows zero conversion, and the reagent sits at the bottom of the flask as a white powder. How do I force it into solution? A1: Causality: Sodium trifluoromethanesulfinate is an ionic salt with virtually zero solubility in non-polar or weakly polar solvents like DCM or toluene. If your organic substrate is strictly soluble in these non-polar media, a severe phase mismatch occurs. Furthermore, attempting to force the reaction by adding oxidants (like tert-butyl hydroperoxide, TBHP) directly into a poorly mixed suspension often leads to unproductive, exothermic decomposition of the peroxide and sulfinate rather than productive C-H functionalization[1]. Solution: Do not force a homogeneous system. Instead, engineer a biphasic solvent system (typically DCM:H₂O in a 2.5:1 ratio)[1][2]. The aqueous phase completely dissolves the Langlois reagent and the oxidant, acting as a controlled reservoir for the generation of the electrophilic CF₃• radical. Vigorous stirring (≥800 rpm) is mandatory to maximize the interfacial surface area, allowing the generated radical to diffuse into the organic phase and react with your substrate.

Q2: I am scaling up a photoredox C-H trifluoromethylation using Langlois reagent in acetonitrile (MeCN). I observe severe precipitation of the reagent and base (K₂HPO₄), leading to low yields. Why? A2: Causality: While MeCN is a polar aprotic solvent (ε = 37.5), the solubility limit of multiple inorganic salts (CF₃SO₂Na and phosphate bases) in pure MeCN is easily exceeded at preparative concentrations (≥0.1 M)[3]. The undissolved salts scatter the blue LED light, drastically reducing photon flux to the photocatalyst (e.g., fac-Ir(ppy)₃), quenching the catalytic cycle. Solution: Introduce a highly polar co-solvent. Adding 5–10% (v/v) deionized water to the MeCN creates a micro-environment that solvates the inorganic salts, turning the opaque slurry into a translucent or homogeneous solution without disrupting the excited state of the Ir-photocatalyst[3].

Q3: I am performing a nucleophilic trifluoromethylation of a ketone using the Ruppert-Prakash reagent (TMSCF₃). The reagent is a liquid and fully miscible in THF, but the reaction stalls. What is the solubility issue here? A3: Causality: The solubility failure here is not the reagent, but the initiator and the reactive intermediate. TMSCF₃ requires a nucleophilic trigger (usually a fluoride ion) to attack the silicon center and release the highly reactive trifluoromethide anion [CF₃]⁻[4]. If you are using an inorganic fluoride like KF or CsF in THF, the salt is highly insoluble, meaning the concentration of "naked" fluoride in solution is near zero. Furthermore, the generated [CF₃]⁻ is highly unstable; if the solvent cannot properly solvate the counter-cation, the anion will rapidly decompose into difluorocarbene and a fluoride ion[5]. Solution: Switch your initiator to a highly organic-soluble fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF[4]. The bulky tetrabutylammonium cation is highly soluble in THF and provides a "naked" fluoride to rapidly initiate the catalytic cycle. Alternatively, if KF must be used, add a catalytic amount of 18-crown-6 to solvate the potassium ion and pull the fluoride into the organic phase[5].

Quantitative Data: Solvent & Reagent Parameters

To systematically design your reaction matrix, refer to the following physicochemical parameters governing phase behavior in fluoromethylation.

Reagent / SystemChemical NatureOptimal Solvent SystemDielectric Constant (ε)Recommended Solubility AdditiveCommon Bottleneck
Langlois (CF₃SO₂Na) Inorganic SaltDCM / H₂O (2.5:1)~8.9 (DCM) / 80 (H₂O)TBAB (Phase Transfer Catalyst)Complete insolubility in pure alkanes/aromatics.
Ruppert-Prakash (TMSCF₃) Organosilane (Liquid)THF, DMF, or Toluene7.5 (THF)TBAF, KOtBu, or 18-crown-6Initiator insolubility; ion-pairing collapse.
Togni Reagent II Hypervalent IodineMeCN, DCM, or EtOAc37.5 (MeCN)None requiredPoor solubility in non-polar solvents (Hexanes).
Fluoroform (CF₃H) GasTHF or DMF36.7 (DMF)KHMDS + Crown EtherGas-liquid mass transfer; rapid anion decomposition.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems to ensure solubility issues are bypassed.

Protocol A: Biphasic Radical C-H Trifluoromethylation (Langlois Reagent)

Designed for highly lipophilic arenes and heterocycles.

  • Preparation: In a 20 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the organic substrate (0.5 mmol) and dissolve in 2.5 mL of anhydrous dichloromethane (DCM).

  • Aqueous Phase Addition: In a separate vial, dissolve sodium trifluoromethanesulfinate (Langlois reagent, 1.5 mmol, 3.0 equiv) in 1.0 mL of deionized water. Transfer this aqueous solution to the DCM mixture[1][2].

  • Initiation: To the rapidly stirring biphasic mixture (≥800 rpm), add tert-butyl hydroperoxide (TBHP, 70% in water, 2.5 mmol, 5.0 equiv) dropwise over 5 minutes. Causality note: Dropwise addition prevents a sudden exothermic spike that would unproductively consume the Langlois reagent[1].

  • Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours.

  • Validation Checkpoint: Extract an aliquot from the organic (bottom) layer. Run a ¹⁹F NMR (uncalibrated). The presence of a sharp singlet between -60 ppm and -65 ppm confirms successful C-H trifluoromethylation.

Protocol B: Homogeneous Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Designed for ketones and aldehydes.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the carbonyl substrate (1.0 mmol) and dissolve in 5.0 mL of anhydrous THF.

  • Reagent Addition: Inject TMSCF₃ (1.2 mmol, 1.2 equiv) into the stirring solution. The mixture will remain homogeneous[4].

  • Initiation: Cool the flask to 0 °C. Slowly add a catalytic amount of TBAF (1.0 M in THF, 0.05 mmol, 5 mol%). Causality note: The highly soluble TBAF will immediately trigger the reaction, often accompanied by a slight exotherm and color change.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: A ¹⁹F NMR of the crude mixture should show a singlet around -78 ppm, corresponding to the silyl ether intermediate.

  • Quenching: Add 1.0 M aqueous HCl (2.0 mL) and stir for 30 minutes to hydrolyze the silyl ether to the final trifluoromethyl carbinol.

Mechanistic Pathway: Biphasic Radical Transfer

Understanding the spatial generation of the radical is critical for troubleshooting biphasic systems. The CF₃ radical is generated in the aqueous phase (or at the boundary) and must diffuse into the organic phase before it dimerizes or reacts with water.

Mechanism A Aqueous Phase CF3SO2Na + TBHP B Phase Boundary Generation of CF3• A->B Oxidation & Desulfonylation C Organic Phase CF3• + Substrate B->C Radical Diffusion (Requires High RPM) D Product Trifluoromethylated Arene C->D C-H Functionalization

Spatial mechanism of biphasic radical generation and phase transfer using Langlois reagent.

Frequently Asked Questions (FAQs)

Q: Can I use heating to force Langlois reagent into solution in pure organic solvents? A: No. Heating a suspension of CF₃SO₂Na and an oxidant in a pure organic solvent usually leads to rapid, unproductive decomposition of the reagent into SO₂ and CF₃H (fluoroform) before it can react with the solid-liquid boundary. Use a co-solvent instead.

Q: Why does my Ruppert-Prakash reaction turn dark brown and yield no product when using DMF as a solvent? A: While DMF is excellent for stabilizing the [CF₃]⁻ anion[5], it is also susceptible to nucleophilic attack if the reaction is starved of the primary electrophile or if the temperature is too high. Ensure your substrate is fully dissolved before adding the initiator, and maintain the temperature at or below 0 °C during initiation.

Q: Are phase-transfer catalysts (PTCs) strictly required for biphasic fluoromethylations? A: Not strictly, but they act as a massive kinetic enhancer. Without a PTC, the reaction relies entirely on the mechanical shearing of the phase boundary (stirring speed) to allow the CF₃ radical to interact with the organic substrate. Adding 10 mol% of TBAB pulls the sulfinate anion closer to the organic boundary, dramatically increasing the effective collision rate.

References

  • Proceedings of the National Academy of Sciences (PNAS)
  • Trifluoromethyltrimethylsilane Wikipedia URL
  • Technical Support Center: Trifluoromethylation Protocols Benchchem URL
  • Preprints.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Semantic Scholar URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Electrophilic vs. Nucleophilic Fluoromethylation in Drug Discovery

Introduction Fluoromethylation—the strategic installation of −CH2​F , −CHF2​ , or −CF3​ groups—is a cornerstone methodology in modern medicinal chemistry. The incorporation of these fluorinated motifs profoundly alters a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluoromethylation—the strategic installation of −CH2​F , −CHF2​ , or −CF3​ groups—is a cornerstone methodology in modern medicinal chemistry. The incorporation of these fluorinated motifs profoundly alters a drug candidate's physicochemical properties, modulating lipophilicity, enhancing metabolic stability against cytochrome P450 oxidation, and serving as [1].

As a Senior Application Scientist, selecting the correct fluoromethylation strategy is critical for late-stage functionalization and scale-up. This guide provides an objective, data-driven comparison of the two dominant paradigms: electrophilic and nucleophilic fluoromethylation, detailing their mechanistic causality and self-validating experimental workflows.

Mechanistic Paradigms & Causality

The choice between electrophilic and nucleophilic approaches is fundamentally dictated by the electronic nature of the target substrate.

Nucleophilic Fluoromethylation

Nucleophilic reagents, most notably the Ruppert-Prakash reagent ( TMSCF3​ ) and fluorobis(phenylsulfonyl)methane (FBSM), deliver a fluoromethide equivalent ( CF3−​ or CH2​F− ) to [2].

  • Causality behind the chemistry : TMSCF3​ is kinetically inert toward carbonyls. The reaction strictly requires a Lewis base initiator (e.g., TBAF or CsF). The fluoride ion attacks the silicon center, forming a hypervalent pentacoordinate silicate intermediate [Me3​Si(F)CF3​]− . This intermediate weakens the Si–C bond, enabling the transfer of the highly reactive CF3−​ anion to the electrophile.

Electrophilic Fluoromethylation

Electrophilic reagents transfer a fluoromethyl cation equivalent ( CF3+​ or CH2​F+ ) to electron-rich substrates like enolates, amines, and thiols. Prominent reagents include[3].

  • Causality behind the chemistry : The high electronegativity of fluorine destabilizes adjacent carbocations, meaning a "true" CF3+​ ion does not exist in solution. Instead, reagents like Togni's rely on the exceptional leaving group ability of the reduced hypervalent iodine or a[4] to facilitate C–C or C–Heteroatom bond formation.

Mechanistic Pathways Visualization

MechanisticPathway Substrate_Nu Nucleophilic Substrate (e.g., R-SH, R-NH2) Intermediate_El Hypervalent Iodine Transition State Substrate_Nu->Intermediate_El Substrate_El Electrophilic Substrate (e.g., R-CHO, R2C=O) Intermediate_Nu Pentacoordinate Silicate Intermediate Substrate_El->Intermediate_Nu Reagent_El Electrophilic Reagent (e.g., Togni's Reagent) Reagent_El->Intermediate_El Reagent_Nu Nucleophilic Reagent (e.g., TMSCF3 + TBAF) Reagent_Nu->Intermediate_Nu Product_El Fluoromethylated Product (C-S, C-N, C-C bond) Intermediate_El->Product_El Reductive Elimination Product_Nu Fluoromethylated Product (C-C bond, Alkoxide) Intermediate_Nu->Product_Nu CF3 Transfer

Mechanistic pathways of electrophilic vs. nucleophilic fluoromethylation.

Quantitative Data & Comparative Analysis

Table 1: Strategic Comparison of Fluoromethylation Modalities
FeatureElectrophilic FluoromethylationNucleophilic Fluoromethylation
Representative Reagents Togni's Reagent, Umemoto's Reagent, FCH2​OTf Ruppert-Prakash ( TMSCF3​ ), PhSO2​CF2​H
Active Species CF3+​ / CH2​F+ equivalent CF3−​ / CH2​F− equivalent
Target Substrates Electron-rich (Thiols, Amines, Enolates, Arenes)Electron-deficient (Aldehydes, Ketones, Imines)
Reaction Environment Mild to acidic, often requires transition-metal catalystsBasic, requires Lewis base initiators (e.g., F− )
Commercial Availability High (but often expensive per mole)Very High (Bulk scale availability for TMSCF3​ )
Major Byproducts Iodobenzoic acid, DibenzothiopheneSiloxanes, Sulfinates
Table 2: Experimental Performance Metrics (Standardized Benchmarks)
Substrate ClassReagent UsedStrategyAvg. Yield (%)Reaction Time (h)Functional Group Tolerance
Aryl Aldehydes TMSCF3​ Nucleophilic85-95%1-2High (Halides, Esters, Nitro)
Aliphatic Ketones TMSCF3​ Nucleophilic75-88%3-5Moderate (Steric hindrance lowers yield)
Aryl ThiolsTogni's Reagent IIElectrophilic80-92%2-4High (Alcohols, Amines tolerated)
β -Keto EstersUmemoto's ReagentElectrophilic65-80%12-18Moderate (Requires strong base)

Experimental Methodologies: Self-Validating Workflows

Protocol 1: Nucleophilic Trifluoromethylation of Ketones using Ruppert-Prakash Reagent

Objective : Synthesis of α -(trifluoromethyl) alcohols from aliphatic/aromatic ketones. Causality Focus : The CF3−​ anion is highly basic and prone to α -elimination to form difluorocarbene ( :CF2​ ) or protonation to form fluoroform ( CHF3​ ). Strict anhydrous conditions and controlled initiation are mandatory.

  • Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Add the ketone substrate (1.0 mmol) and anhydrous THF (5.0 mL, 0.2 M).

  • Reagent Addition : Inject TMSCF3​ (1.2 mmol, 1.2 eq) via syringe. (Note: No reaction occurs at this stage, validating the kinetic stability of the silane).

  • Initiation : Cool the mixture to 0 °C. Add a catalytic amount of TBAF (0.1 mmol, 1.0 M in THF) dropwise.

  • Self-Validation : Upon TBAF addition, a mild exotherm and a color change (often pale yellow) will be observed. This temperature spike is a direct, self-validating indicator that the catalytic cycle of the pentacoordinate silicate has successfully initiated.

  • Propagation & Completion : Stir for 2 hours at room temperature. Track via TLC or 19F NMR. Completion is validated by the disappearance of the TMSCF3​ signal (-67 ppm) and the appearance of the silyl ether product signal (~ -80 ppm).

  • Deprotection : Add 1.0 M HCl (2.0 mL) and stir for 30 minutes to cleave the intermediate silyl ether, yielding the free α -(trifluoromethyl) alcohol. Extract with EtOAc.

Protocol 2: Electrophilic Trifluoromethylation of Thiols using Togni's Reagent II

Objective : Direct S-trifluoromethylation to form trifluoromethyl thioethers. Causality Focus : Soft nucleophiles like thiols readily attack the highly electrophilic hypervalent iodine(III) center. The subsequent reductive elimination is entropically driven by the formation of the stable 2-iodobenzoic acid byproduct.

  • Preparation : In a standard round-bottom flask, dissolve the aryl thiol (1.0 mmol) in methanol (5.0 mL). No inert atmosphere is strictly required, though argon is preferred to prevent oxidative disulfide formation.

  • Reagent Addition : Add Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 mmol, 1.2 eq) in one portion at room temperature.

  • Self-Validation : Togni's Reagent II is a white solid that is only partially soluble in MeOH. As the reaction proceeds, the suspension will briefly clear, followed by the heavy precipitation of 2-iodobenzoic acid. This phase change is a visual self-validation of reaction progress and reagent consumption.

  • Completion : Stir for 2-4 hours. Analyze via 19F NMR (product peak typically around -42 to -45 ppm for S-CF3​ ).

  • Isolation : Filter the mixture through a Celite pad to remove the iodobenzoic acid byproduct. Concentrate the filtrate and purify via flash chromatography.

Conclusion

The dichotomy between electrophilic and nucleophilic fluoromethylation provides medicinal chemists with complementary tools to functionalize virtually any molecular scaffold. Nucleophilic strategies ( TMSCF3​ ) offer unparalleled efficiency and atom economy for carbonyls, while electrophilic reagents (Togni's, Umemoto's) excel in late-stage heteroatom functionalization. Understanding the mechanistic causality—specifically the role of initiators in nucleophilic systems and leaving-group thermodynamics in electrophilic systems—is essential for optimizing yields and ensuring robust, self-validating experimental workflows.

Sources

Comparative

Validating the structure of fluoromethylated products by NMR

Advanced NMR Modalities for Validating Fluoromethylated Structures: A Comparative Guide The incorporation of fluoromethyl groups ( −CF3​ , −CHF2​ , −CH2​F ) is a cornerstone strategy in modern drug development, utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Modalities for Validating Fluoromethylated Structures: A Comparative Guide

The incorporation of fluoromethyl groups ( −CF3​ , −CHF2​ , −CH2​F ) is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. However, fluoromethylation reactions—such as those utilizing Togni’s reagent or DAST—often lack perfect regioselectivity, resulting in complex mixtures of structural and stereoisomers.

Validating the exact connectivity and 3D spatial arrangement of these fluorinated moieties requires analytical techniques that transcend basic 1D proton NMR. As an Application Scientist, I have structured this guide to objectively compare standard and advanced Nuclear Magnetic Resonance (NMR) modalities, providing the experimental frameworks necessary to build a self-validating structural proof.

Comparing NMR Modalities for Fluorinated Compounds

To definitively characterize a fluoromethylated product, researchers must select the appropriate NMR modality based on the specific structural question being asked: Is the fluorine present? Where is it attached? What is its 3D orientation?

Modality A: 1D 1 H and 13 C NMR (The Baseline)
  • Performance: Poor to Moderate.

  • Mechanism & Limitations: While ubiquitous, 1 H NMR suffers from severe signal overlap in complex molecules. 13 C NMR is heavily penalized in fluorinated compounds due to extensive carbon-fluorine spin-spin splitting ( J -coupling). A single −CF3​ group splits the adjacent carbon into a quartet ( 1JCF​≈280 Hz), drastically reducing the signal-to-noise ratio and often causing the quaternary carbon signals to disappear into the baseline noise unless specialized 19 F-decoupling hardware is utilized.

Modality B: 1D 19 F NMR (The High-Throughput Screen)
  • Performance: Excellent for purity, screening, and quantification.

  • Mechanism & Advantages: The 19 F nucleus is a spin-½ isotope with 100% natural abundance and a gyromagnetic ratio that is 94% that of a proton[1]. It boasts a massive chemical shift dispersion (spanning over 800 ppm), which effectively eliminates the probability of peak overlapping[1]. Because organic molecules lack background fluorine, 1D 19 F NMR provides a pristine, data-rich spectrum that is highly specific for quantification without requiring extensive sample preparation[2].

Modality C: 2D Heteronuclear NMR (The Definitive Validator)
  • Performance: Unmatched for regiochemistry and stereochemistry.

  • Mechanism & Advantages: To map the exact attachment point of a −CF3​ group, 19 F- 13 C HSQC/HMBC experiments trace through-bond connectivity by exploiting 1JCF​ and 2JCF​ / 3JCF​ couplings[3]. To determine the 3D stereochemistry, 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) measures through-space cross-relaxation between protons and fluorines that are within 4–5 Å of each other[4]. This is the only definitive way to prove spatial proximity without X-ray crystallography[5].

Quantitative NMR Parameters for Fluoromethyl Groups

To facilitate rapid spectral interpretation, the following table summarizes the typical chemical shifts and heteronuclear coupling constants ( J -values) expected for common fluoromethyl groups. These values are critical for setting the correct delay times in 2D pulse sequences.

Fluoromethyl GroupTypical 19 F Chemical Shift (ppm) 2JHF​ (Hz) 1JCF​ (Hz) 2JCF​ (Hz)
Monofluoromethyl ( −CH2​F ) -200 to -25045 – 50160 – 17515 – 25
Difluoromethyl ( −CHF2​ ) -110 to -13050 – 60230 – 25020 – 30
Trifluoromethyl ( −CF3​ ) -60 to -80N/A270 – 29030 – 40

Structural Validation Workflow

NMR_Validation_Strategy A Fluoromethylated Sample B 1D 19F NMR High Sensitivity & Dispersion A->B Screen C 19F-13C HSQC / HMBC Through-Bond Regiochemistry B->C Isomer ID D 1H-19F HOESY Through-Space Stereochemistry C->D Spatial Map E Validated 3D Structure D->E Confirm

Sequential NMR workflow for the structural validation of fluoromethylated compounds.

Experimental Protocol: Self-Validating 2D 1 H- 19 F HOESY

To establish stereochemistry, a 1 H- 19 F HOESY experiment must be executed. Because the heteronuclear Overhauser effect (HOE) is highly sensitive to external relaxation pathways, this protocol is designed as a self-validating system to prevent false-positive proximity assignments.

Step 1: Rigorous Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3​ ). Subject the NMR tube to three consecutive freeze-pump-thaw cycles under a vacuum manifold, then seal it under Argon.

  • Causality: Dissolved oxygen is paramagnetic. It provides a highly efficient, alternative T1​ relaxation pathway that competes with and quenches the delicate 1 H- 19 F cross-relaxation (HOE)[5]. Failure to degas the sample will result in missing cross-peaks and false-negative stereochemical assignments.

Step 2: 1D Reference Acquisition

  • Action: Acquire standard 1D 1 H and 1D 19 F spectra.

  • Causality: This step defines the exact Spectral Widths (SW) and Transmitter Frequency Offsets (O1) for both nuclei. Tightly folding the 2D spectral window around only the signals of interest maximizes digital resolution and saves hours of instrument time.

Step 3: Parameter Optimization for the HOESY Pulse Sequence

  • Action (Relaxation Delay - D1): Set D1 to ≥5×T1​ of the slowest relaxing proton or fluorine spin in the molecule (typically 3 to 5 seconds).

  • Causality: If D1 is too short, longitudinal magnetization will not fully recover between scans. This skews the cross-peak intensities, making it impossible to accurately judge relative internuclear distances.

  • Action (Mixing Time - τm​ ): Do not run a single mixing time. Instead, set up a pseudo-3D array of mixing times ranging from 100 ms to 800 ms .

  • Causality (The Self-Validating Mechanism): The build-up of the HOE signal is time-dependent[5]. By plotting cross-peak intensity against τm​ , you create a build-up curve. True, direct through-space contacts (< 4 Å) will show a linear intensity increase at short mixing times. Conversely, artifactual signals caused by "spin diffusion" (magnetization bouncing through an intermediate nucleus) will only appear at long mixing times. This array mathematically proves whether a spatial contact is direct or indirect.

Step 4: Acquisition and Processing

  • Action: Acquire the data using a 1 H-detected sequence (if the hardware permits) to leverage the higher sensitivity of the proton coil. Process the 2D matrix with a squared sine-bell window function shifted by 90 degrees ( π/2 ) in both dimensions.

  • Causality: The HOESY signal is an amplitude-modulated phase-sensitive signal. The shifted squared sine-bell function forces the ends of the Free Induction Decay (FID) to zero, eliminating truncation artifacts (sinc wiggles) while maximizing the resolution of the broad 19 F multiplet structures.

References

  • AZoM.
  • Chem. Sci.
  • PMC. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • Scholaris. "Development and Application of 19F NMR of Proteins." Scholaris.ca,
  • OSTI.GOV.

Sources

Validation

Comparative Efficacy Guide: (Fluoromethyl)trimethylammonium Chloride vs. Togni’s Reagent

Executive Summary & Strategic Context In modern drug development and agrochemistry, the strategic incorporation of fluorine is essential for modulating lipophilicity, metabolic stability, and binding affinity. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug development and agrochemistry, the strategic incorporation of fluorine is essential for modulating lipophilicity, metabolic stability, and binding affinity. While the trifluoromethyl (-CF3) group is a well-established electron-withdrawing lipophile, the monofluoromethyl (-CH2F) group is increasingly prioritized as a bioisostere for alcohols, thiols, and methyl groups[1],[2].

This technical guide provides an objective, data-driven comparison between two distinct classes of fluorinating agents: Togni’s Reagent II (the gold standard for electrophilic -CF3 transfer) and (Fluoromethyl)trimethylammonium chloride (an ammonium-based -CH2F transfer agent). By understanding the causality behind their reaction mechanisms, researchers can optimize synthetic routes and avoid critical formulation failures.

Mechanistic Profiling & Causality

Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

Togni's Reagent II operates via a highly reactive[3]. The causality behind its extreme efficacy lies in its 3-center-4-electron (3c-4e) bond. The kinetically stable hypervalent I-CF3 bond is thermodynamically unstable relative to its ether isomer, providing a massive thermodynamic driving force for the reduction of I(III) to I(I)[4],[5]. This allows the reagent to undergo single-electron transfer (SET) to generate CF3 radicals or act as a direct electrophile under remarkably mild conditions (room temperature to 60°C)[6].

(Fluoromethyl)trimethylammonium Chloride (FMTMA)

Contrastingly, FMTMA (CAS 98181-86-3) is a quaternary ammonium salt that functions as an electrophilic source of the -CH2F group via a classical bimolecular nucleophilic substitution (SN2) pathway[7],[8]. The reaction causality here is governed by the α -fluorine effect. While the highly electronegative fluorine atom polarizes the C-N bond, its lone pairs electrostatically repel incoming nucleophiles, significantly raising the activation energy of the SN2 transition state compared to standard methylating agents[2]. Furthermore, trimethylamine (NMe3) is a moderate leaving group. Consequently, FMTMA requires harsher conditions (80–120°C) and strong, polarizable nucleophiles to achieve effective fluoromethylation[9].

MechanisticPathways cluster_Togni Togni's Reagent II: -CF3 Transfer cluster_FMTMA FMTMA Chloride: -CH2F Transfer T1 Togni II (Hypervalent I) T2 Activation (SET / Lewis Acid) T1->T2 Catalyst T3 [ •CF3 ] / [ +CF3 ] Reactive Species T2->T3 I(III) to I(I) T4 R-CF3 Product T3->T4 Nucleophile F1 FMTMA Chloride (Ammonium Salt) F2 Nucleophilic Attack (Nu:-) F1->F2 Base F3 [ Nu---CH2F---NMe3 ]‡ High Energy TS F2->F3 Heat (80°C+) F4 R-CH2F Product F3->F4 - NMe3

Figure 1: Mechanistic dichotomy between hypervalent iodine and SN2-driven fluorination pathways.

Quantitative Efficacy & Substrate Scope

FeatureTogni's Reagent II(Fluoromethyl)trimethylammonium Chloride
Transferred Group -CF3 (Trifluoromethyl)-CH2F (Fluoromethyl)
Primary Mechanism Electrophilic / Radical (SET)[4]Nucleophilic Substitution (SN2)
Typical Yields Good to Excellent (60–95%)[6]Moderate (40–70%), nucleophile-dependent
Reaction Temperature 20°C to 60°C[6]80°C to 120°C[9]
Optimal Solvents MeCN, DCM, MeOHDMF, DMSO (Polar Aprotic)[9]
Safety Profile Shock/Thermal sensitive; Explosive >122°C[3],[10]Stable salt; releases toxic NMe3 gas upon reaction

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process kinetic indicators and spectroscopic checkpoints.

Protocol A: Electrophilic Trifluoromethylation of Thiols (Togni's Reagent II)

Causality of Design: Acetonitrile (MeCN) is utilized to stabilize the polar transition states without acting as a competing nucleophile. The reaction is kept at room temperature to mitigate the of the hypervalent iodine species[10].

  • Preparation : In an oven-dried flask under N2, dissolve the thiol substrate (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Activation : Add a mild base (e.g., K2CO3, 1.2 equiv) to generate the highly nucleophilic thiolate.

  • Reagent Addition : Portion-wise, add Togni's Reagent II (1.2 equiv). Caution: Do not grind the reagent or use metal spatulas, as impurities increase mechanical sensitiveness[10].

  • Reaction : Stir at 25°C for 2–4 hours.

  • Self-Validation Checkpoint :

    • TLC : Observe the disappearance of the thiol spot and the appearance of a less polar product spot.

    • 19F NMR (Crude) : A diagnostic sharp singlet at -40 to -45 ppm confirms the formation of the S-CF3 bond (distinct from the reagent's peak at ~ -40 ppm, requiring careful baseline comparison).

Protocol B: Nucleophilic Fluoromethylation of Phenols (FMTMA Chloride)

Causality of Design: DMF is selected as a polar aprotic solvent to strip the hydration shell from the phenolate nucleophile, maximizing its reactivity to overcome the high SN2 barrier imposed by the α -fluorine atom[9].

  • Preparation : Dissolve the phenol substrate (1.0 equiv) in anhydrous DMF (0.5 M) in a pressure-rated reaction vial.

  • Activation : Add Cs2CO3 (1.5 equiv) and stir for 15 minutes to generate the phenolate.

  • Reagent Addition : Add (Fluoromethyl)trimethylammonium chloride (1.5 equiv) in one portion.

  • Reaction : Seal the vial and heat to 90°C for 12 hours.

  • Self-Validation Checkpoint :

    • Physical Indicator : Carefully venting the cooled vial will release a distinct "fishy" odor, and holding moistened pH paper over the headspace will show high basicity, confirming the departure of the trimethylamine (NMe3) leaving group.

    • 19F NMR (Crude) : A diagnostic doublet (due to 1H-19F geminal coupling, J ≈ 55 Hz) will appear around -210 to -220 ppm , confirming successful -CH2F transfer.

ExperimentalWorkflow Start Substrate Preparation (Nucleophile / Alkene) Decision Target Fluorination Start->Decision PathCF3 Togni's Reagent II MeCN/DCM, rt to 60°C Add Cu-catalyst or Base Decision->PathCF3 -CF3 Transfer PathCH2F FMTMA Chloride DMF/DMSO, 80-120°C Add Strong Base (K2CO3) Decision->PathCH2F -CH2F Transfer Monitor Reaction Monitoring (19F NMR & TLC) PathCF3->Monitor PathCH2F->Monitor Isolate Quench & Purification (Silica Gel Chromatography) Monitor->Isolate

Figure 2: Comparative experimental workflow for electrophilic vs. nucleophilic fluorination.

References

  • Charpentier J.; Früh N.; Togni A. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews 2015, 115 (2), 650–682.[Link]

  • Fiederling N.; Haller J.; Schramm H. "Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors." Organic Process Research & Development 2013, 17 (3), 318–319.[Link]

  • Togni Reagent II - Wikipedia. Wikimedia Foundation.[Link]

  • Trapp, P. C. et al. "Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents." Angewandte Chemie International Edition 2025, 64, e202420540.[Link]

Sources

Comparative

Beyond PZT: A Cost-Benefit Analysis of (Fluoromethyl)trimethylammonium Chloride in the Synthesis of Giant-Piezoelectric Molecular Perovskites

As a Senior Application Scientist navigating the transition from rigid, toxic inorganic ceramics to next-generation flexible electronics, the selection of precursor materials is the most critical variable in experimental...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the transition from rigid, toxic inorganic ceramics to next-generation flexible electronics, the selection of precursor materials is the most critical variable in experimental design. For decades, Lead Zirconate Titanate (PZT) has dominated the piezoelectric landscape. However, the emergence of organic-inorganic hybrid perovskites has fundamentally disrupted this paradigm.

At the forefront of this shift is (Fluoromethyl)trimethylammonium chloride (TMFM chloride, CAS 98181-86-3)[1]. This highly specialized fluorinated precursor is the linchpin for synthesizing the solid-solution molecular perovskite (TMFM)x​(TMCM)1−x​CdCl3​ , a material that achieves a staggering piezoelectric coefficient ( d33​ ) of ~1540 pC/N[2][3].

This guide provides an objective cost-benefit analysis of utilizing TMFM chloride in advanced synthesis, detailing the mechanistic causality behind its performance, comparing it against industry alternatives, and providing a field-proven, self-validating experimental protocol.

Mechanistic Causality: The "Why" Behind TMFM Chloride

To understand the value of TMFM chloride ( C4​H11​ClFN )[4], we must examine the baseline material: pure TMCM-CdCl 3​ (where TMCM is trimethylchloromethyl ammonium). While pure TMCM-CdCl 3​ yields a respectable d33​ of ~220 pC/N[2][5], it lacks the structural flexibility required for giant piezoelectricity.

The Fluorine Advantage: By substituting a fraction of the TMCM chloride precursors with TMFM chloride, we introduce a highly electronegative, sterically smaller fluorine atom into the organic A-site of the perovskite lattice[3]. This specific atomic substitution is not arbitrary; it thermodynamically softens the lattice and induces a Morphotropic Phase Boundary (MPB) between the monoclinic and hexagonal phases[3][5].

Because the free-energy profile at this MPB is nearly flat, external mechanical stress easily drives phase switching[5]. This stress-driven molecular rotation and atomic displacement amplify the piezoelectric output by a factor of seven, catapulting the d33​ from 220 pC/N to 1540 pC/N[2][5].

MPB_Mechanism TMCM TMCM-CdCl3 (Base Matrix) MPB Morphotropic Phase Boundary (Flattened Energy Profile) TMCM->MPB Provides Structural Framework TMFM TMFM Chloride (Fluorine Substitution) TMFM->MPB Induces Lattice Softening HighD33 Giant Piezoelectric Output (d33 = 1540 pC/N) MPB->HighD33 Stress-Driven Phase Switching

Structural mechanism of TMFM-induced phase boundary enhancing piezoelectricity.

Cost-Benefit Analysis: TMFM vs. Industry Standards

While TMFM chloride enables unprecedented performance, its utilization requires balancing precursor costs and environmental stability against the target application's requirements.

The Benefits
  • Unrivaled Piezoelectric Output: The d33​ of 1540 pC/N rivals or exceeds that of commercial PZT ceramics (400–600 pC/N), making it exceptionally valuable for high-sensitivity medical ultrasound transducers and wireless microelectronics[2][6].

  • Low-Energy Processing: Unlike PZT, which requires energy-intensive high-temperature sintering (>1000 °C), TMFM-based perovskites are synthesized via room-temperature solution processing[7].

  • Mechanical Flexibility: As molecular composites, these materials are inherently less brittle than oxide ceramics, allowing integration into flexible, wearable self-powered generators[6].

The Costs & Limitations
  • Precursor Economics: TMFM chloride requires specialized fluorination pathways during its synthesis, making it significantly more expensive to procure than its chlorinated counterpart (TMCM chloride)[8].

  • Toxicity & Stability: Although it eliminates the severe lead (Pb) toxicity associated with PZT, the presence of Cadmium ( Cd2+ ) still necessitates careful handling and disposal[7]. Additionally, halide perovskites are sensitive to moisture and require rigorous encapsulation for long-term device stability[7].

Quantitative Comparison Table
Material SystemPiezoelectric Coefficient ( d33​ )Processing TemperatureMechanical FlexibilityPrimary Drawback
(TMFM)x​(TMCM)1−x​CdCl3​ ~1540 pC/N < 100 °C High High precursor cost, Cd toxicity
TMCM−CdCl3​ ~220 pC/N< 100 °CHighModerate piezoelectric output
PZT (Ceramic)400 - 600 pC/N> 1000 °CRigid / BrittleSevere Lead (Pb) toxicity
PVDF (Polymer)~30 pC/N< 200 °CVery HighLow energy conversion efficiency
Self-Validating Experimental Protocol: Synthesis of (TMFM)x​(TMCM)1−x​CdCl3​

To ensure scientific integrity, the following protocol for synthesizing the solid-solution single crystals is designed as a self-validating system . Each phase of the workflow contains an observable checkpoint to confirm thermodynamic alignment before proceeding.

Step 1: Stoichiometric Precursor Preparation

  • Action: Weigh TMFM chloride, TMCM chloride, and Cadmium Chloride ( CdCl2​ ) in the precise molar ratios required to hit the MPB composition (typically x≈0.26 )[6].

  • Causality: Deviating from this exact stoichiometry will push the crystal out of the MPB region, collapsing the d33​ back to baseline levels.

Step 2: Solvent Integration (Thermodynamic Control)

  • Action: Dissolve the precursors in a mixed solvent system of Methanol and Deionized Water (typically 1:1 v/v) under continuous magnetic stirring at 300K.

  • Causality: Methanol ensures the complete solvation of the organic cations (TMFM + and TMCM + ), while water ensures the dissociation of the inorganic CdCl2​ .

  • Self-Validation Checkpoint: The solution must remain perfectly transparent. If the solution exhibits premature turbidity, it indicates kinetic precipitation rather than thermodynamic dissolution. The system self-invalidates: you must increase the methanol fraction to suppress rapid nucleation.

Step 3: Controlled Slow Evaporation

  • Action: Filter the clear solution through a 0.22 µm PTFE syringe filter into a crystallization dish. Cover with parafilm, puncture 3-5 small holes, and leave undisturbed in a dark, temperature-controlled environment (300K).

  • Causality: Slow evaporation ensures that crystal growth is governed by thermodynamics rather than kinetics, minimizing defect density and preventing the formation of parasitic secondary phases.

Step 4: Phase & Performance Validation

  • Action: Harvest the transparent, block-like crystals after 7-14 days. Validate the phase purity using Powder X-Ray Diffraction (PXRD) and measure the piezoelectric charge coefficient using a Berlincourt d33​ meter[3].

  • Self-Validation Checkpoint: A measured d33​ below 1000 pC/N immediately indicates that the MPB was not successfully trapped, likely due to moisture contamination during evaporation.

Synthesis S1 Precursor Mixing TMFM-Cl + TMCM-Cl + CdCl2 S2 Solvent Integration Methanol/H2O (Thermodynamic Control) S1->S2 S3 Slow Evaporation 300K, Controlled Humidity S2->S3 S4 Crystal Harvesting (TMFM)x(TMCM)1-xCdCl3 S3->S4 S5 Validation Berlincourt d33 Meter S4->S5

Self-validating solution-processed synthesis workflow for molecular perovskites.

Sources

Validation

A Senior Application Scientist's Guide to the Kinetics of Electrophilic Fluoromethylation: A Comparative Analysis of (Fluoromethyl)trimethylammonium chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agricultural chemistry, the introduction of the fluoromethyl (CH₂F) group into bioactive molecules is a well-establ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the introduction of the fluoromethyl (CH₂F) group into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The choice of the fluoromethylating agent is critical and dictates the reaction's efficiency, substrate scope, and scalability. This guide provides an in-depth technical comparison of (Fluoromethyl)trimethylammonium chloride as an electrophilic fluoromethylating agent against other common alternatives. While direct head-to-head kinetic data for (Fluoromethyl)trimethylammonium chloride is not extensively available in the current literature, this guide will provide a robust comparative framework based on established principles of physical organic chemistry, mechanistic understanding, and available data for analogous reagents.

The Landscape of Electrophilic Fluoromethylating Agents

Electrophilic fluoromethylation involves the transfer of a "CH₂F⁺" synthon to a nucleophile. The reactivity of the reagent is fundamentally governed by the stability of the leaving group and the electrophilicity of the methylene carbon. A variety of reagents have been developed, each with its own characteristic reactivity profile.[1][2]

(Fluoromethyl)trimethylammonium chloride belongs to the class of quaternary ammonium salts. In this reagent, the trimethylamine group acts as the leaving group upon nucleophilic attack on the fluoromethyl moiety. The positively charged nitrogen atom enhances the electrophilicity of the fluoromethyl carbon, making it susceptible to attack by nucleophiles.[3]

A qualitative comparison with other classes of electrophilic fluoromethylating agents is presented below:

Reagent ClassExample(s)Leaving GroupExpected ReactivityKey Characteristics
Quaternary Ammonium Salts (Fluoromethyl)trimethylammonium chlorideTrimethylamineModerate to HighPotentially high reactivity due to the charged leaving group. Stability and ease of handling are key advantages.[3]
Sulfonium Salts S-(Fluoromethyl)diphenylsulfonium tetrafluoroborateDiphenyl sulfideHighHighly reactive and effective for a broad range of nucleophiles. Can be moisture-sensitive.[1]
Iodonium Salts (Fluoromethyl)phenyliodonium triflatePhenyl iodideVery HighExtremely reactive, often used for less reactive nucleophiles. Can be thermally unstable.[4]
Fluoromethyl Sulfonates Fluoromethyl tosylate, Fluoromethyl triflateTosylate, TriflateHigh to Very HighExcellent leaving groups lead to high reactivity. Can be sensitive to moisture and require careful handling.[5]
N-F Reagents N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor® derivative)Triethylenediamine derivativeModerateGenerally stable and easy to handle, but the fluoromethyl variants are less common than their fluorinating counterparts.[6][7]

The expected reactivity of (Fluoromethyl)trimethylammonium chloride is predicated on the principle that a neutral amine is a good leaving group, particularly when protonated or in a quaternary state, which prevents re-addition. The reactivity is anticipated to be tunable by modifying the substituents on the nitrogen atom.

Mechanistic Insights into Electrophilic Fluoromethylation

The fluoromethylation of a nucleophile (Nu⁻) by (Fluoromethyl)trimethylammonium chloride is expected to proceed primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(F)---N(CH₃)₃]‡ Nu->TS Nucleophilic Attack FMeNMe3 [F-CH₂-N(CH₃)₃]⁺ FMeNMe3->TS Product Nu-CH₂F TS->Product LeavingGroup N(CH₃)₃ TS->LeavingGroup Leaving Group Departure

Caption: Proposed Sₙ2 mechanism for fluoromethylation.

The rate of this reaction will be dependent on the concentration of both the nucleophile and the fluoromethylating agent, following second-order kinetics: Rate = k[Nucleophile][(Fluoromethyl)trimethylammonium chloride] .

Experimental Protocol: Kinetic Analysis of Fluoromethylation

To quantitatively assess the performance of (Fluoromethyl)trimethylammonium chloride and compare it to other reagents, a standardized kinetic study is essential. The following protocol outlines a method using in situ reaction monitoring by ¹⁹F NMR spectroscopy.

Materials and Instrumentation
  • (Fluoromethyl)trimethylammonium chloride

  • Alternative fluoromethylating agent (e.g., S-(Fluoromethyl)diphenylsulfonium tetrafluoroborate)

  • Nucleophile (e.g., sodium phenoxide)

  • Internal standard (e.g., fluorobenzene)

  • Anhydrous solvent (e.g., acetonitrile-d₃)

  • NMR spectrometer equipped with a fluorine probe

  • Thermostatted reaction block

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium phenoxide in acetonitrile-d₃).

    • Prepare a stock solution of the internal standard (e.g., 0.1 M fluorobenzene in acetonitrile-d₃).

  • Reaction Setup:

    • In a clean, dry NMR tube, add a precise volume of the nucleophile stock solution.

    • Add a precise volume of the internal standard stock solution.

    • Equilibrate the NMR tube to the desired reaction temperature (e.g., 25 °C) in the NMR spectrometer.

  • Initiation of the Reaction and Data Acquisition:

    • Prepare a solution of the fluoromethylating agent (e.g., 0.1 M (Fluoromethyl)trimethylammonium chloride in acetonitrile-d₃).

    • Rapidly inject a precise volume of the fluoromethylating agent solution into the NMR tube.

    • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Integrate the signals corresponding to the starting fluoromethylating agent and the fluoromethylated product relative to the internal standard in each spectrum.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the concentration of the fluoromethylating agent versus time.

    • Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k).

Experimental Workflow Diagram

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis Prep_Nucleophile Prepare Nucleophile Stock Solution Mix Mix Nucleophile & Standard in NMR Tube Prep_Nucleophile->Mix Prep_Standard Prepare Internal Standard Stock Solution Prep_Standard->Mix Prep_Reagent Prepare Fluoromethylating Agent Solution Inject Inject Fluoromethylating Agent Prep_Reagent->Inject Equilibrate Equilibrate Temperature in NMR Spectrometer Mix->Equilibrate Equilibrate->Inject Acquire Acquire 19F NMR Spectra over Time Inject->Acquire Integrate Integrate Signals vs. Internal Standard Acquire->Integrate Calculate Calculate Concentrations Integrate->Calculate Plot Plot [Reagent] vs. Time Calculate->Plot Fit Fit Data to Rate Law & Determine k Plot->Fit

Caption: Workflow for kinetic analysis of fluoromethylation.

Comparative Performance and Field-Proven Insights

While awaiting direct experimental kinetic data for (Fluoromethyl)trimethylammonium chloride, we can infer its performance based on chemical principles:

  • Reactivity: The reactivity is expected to be substantial due to the pre-formed positive charge on the nitrogen, which makes the trimethylamine moiety a good, neutral leaving group. Compared to sulfonium and iodonium salts, its reactivity might be slightly lower due to the lower polarizability of the N-C bond compared to S-C and I-C bonds. However, it is likely to be more reactive than neutral reagents where a negative charge develops on the leaving group in the transition state.

  • Selectivity: For substrates with multiple nucleophilic sites, the selectivity will be governed by the Hard-Soft Acid-Base (HSAB) principle. The "CH₂F⁺" synthon is a relatively hard electrophile and will preferentially react with harder nucleophiles (e.g., oxygen over sulfur).

  • Practicality: Quaternary ammonium salts are often crystalline, non-volatile solids that are easier and safer to handle than some of the more reactive sulfonium or iodonium salts, which can be less stable. Their solubility in a range of organic solvents is also an advantage.

Conclusion and Future Outlook

(Fluoromethyl)trimethylammonium chloride represents a promising, potentially user-friendly reagent for electrophilic fluoromethylation. Its performance is anticipated to be competitive with other established reagents, offering a balance of reactivity and stability. The detailed kinetic analysis protocol provided in this guide serves as a template for the direct, quantitative comparison of this and other novel fluoromethylating agents.

The future of fluoromethylation chemistry lies in the development of reagents that are not only highly efficient and selective but also economically viable and environmentally benign. Further studies on ammonium-based fluoromethylating agents, including detailed kinetic profiling, will be crucial in defining their role in the synthetic chemist's toolkit for the construction of next-generation fluorinated molecules.

References

  • C. F. P. de Matos, A. C. de A. Lima, and R. O. M. A. de Souza, "Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts," Beilstein Journal of Organic Chemistry, vol. 4, no. 21, 2008. [Link]

  • M. Reichel, et al., "Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry," Angewandte Chemie International Edition, vol. 59, no. 31, pp. 12268-12281, 2020. [Link]

  • T. Umemoto, "Electrophilic Perfluoroalkylating Agents," Chemical Reviews, vol. 96, no. 5, pp. 1757-1778, 1996. [Link]

  • M. Reichel, et al., "Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry," Angewandte Chemie, 2020. [Link]

  • S. M. El-Emam, et al., "Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents," Chemistry – A European Journal, 2025. [Link]

  • A. A. G. Dora, et al., "Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents," Current Organic Chemistry, vol. 18, no. 12, pp. 1516-1543, 2014. [Link]

  • J. H. Kim, et al., "Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate," RSC Advances, vol. 11, no. 11, pp. 6345-6351, 2021. [Link]

  • S. P. Vincent, "Electrophilic Fluorination with N–F Reagents," in Fluorine in Organic Chemistry, 2005, pp. 163-195. [Link]

  • J. A. Loo, "Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions," Chemical Reviews, vol. 114, no. 21, pp. 10481-10568, 2014. [Link]

  • F. Juliá-Hernández, et al., "Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C-H alkylation reactions: solid-state surrogates for gaseous olefins," Chemical Science, vol. 10, no. 18, pp. 4914-4922, 2019. [Link]

  • S. D. Lahham, et al., "Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine," ACS Central Science, vol. 9, no. 5, pp. 917-925, 2023. [Link]

  • A. S. Nair, et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," Processes, vol. 10, no. 10, p. 2054, 2022. [Link]

  • L. J. Gooßen, "Di- and Trifluoromethyl(thiol)ations," [Online]. [Link]

  • T. Furuya, et al., "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system," Beilstein Journal of Organic Chemistry, vol. 17, pp. 417-424, 2021. [Link]

  • M. Schär, et al., "Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions," Molecules, vol. 27, no. 15, p. 4683, 2022. [Link]

  • M. Hu, et al., "The synthesis of N-Trifluoromethyl hydroxylamine from (trifluoromethyl)trimethylsilane," Journal of Fluorine Chemistry, vol. 278, p. 110356, 2024. [Link]

  • A. Laurent, et al., "Synthesis and specific reactivity of some trifluoromethyl compounds," Journal of Fluorine Chemistry, vol. 58, no. 2-3, pp. 221-222, 1992. [Link]

  • J. J. Molloy, et al., "Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF₃⁺, CF₃•, and CF₃⁻ Reactivity," Journal of the American Chemical Society, vol. 143, no. 21, pp. 8148-8157, 2021. [Link]

Sources

Comparative

Advantages of (Fluoromethyl)trimethylammonium chloride over traditional methods

Advantages of (Fluoromethyl)trimethylammonium Chloride-Based Molecular Perovskites Over Traditional Piezoelectrics While traditional chemical discussions around fluorinated ammonium salts often focus on small-molecule fu...

Author: BenchChem Technical Support Team. Date: March 2026

Advantages of (Fluoromethyl)trimethylammonium Chloride-Based Molecular Perovskites Over Traditional Piezoelectrics

While traditional chemical discussions around fluorinated ammonium salts often focus on small-molecule functionalization, (Fluoromethyl)trimethylammonium chloride (TMFM-Cl) has recently emerged as a disruptive building block in materials science and biomedical engineering. Specifically, it serves as the critical organic A-site cation precursor in the synthesis of giant-piezoelectric molecular perovskites, namely the (TMFM)x​(TMCM)1−x​CdCl3​ solid solution[1].

For researchers developing wearable biosensors, flexible electronics, and medical ultrasound transducers, this compound offers a revolutionary alternative to traditional piezoceramics like Lead Zirconate Titanate (PZT) and piezoelectric polymers like Polyvinylidene Fluoride (PVDF)[2].

Mechanistic Causality: Engineering the Morphotropic Phase Boundary (MPB)

The fundamental advantage of TMFM-Cl lies in its precise steric and electronegative properties. When TMFM-Cl is alloyed with Trimethylchloromethylammonium chloride (TMCM-Cl) and Cadmium Chloride ( CdCl2​ ), the slight size difference between the fluorine atom in TMFM and the chlorine atom in TMCM induces a structural frustration[3].

At a highly specific stoichiometric ratio ( x≈0.26 ), this frustration creates a Morphotropic Phase Boundary (MPB)—a sensitive thermodynamic state where the material bridges a monoclinic ( Cc ) phase and a hexagonal ( P63​mc ) phase[1].

The Causality of Giant Piezoelectricity: In traditional ceramics like PZT, the MPB allows polarization vectors to rotate freely under mechanical stress, yielding high piezoelectricity. By utilizing the fluorinated TMFM-Cl precursor, scientists successfully engineered the first molecular MPB. This phase-switching mechanism drastically lowers the energy barrier for domain wall motion, achieving a staggering piezoelectric coefficient ( d33​ ) of ~1540 pC/N ()[1][4].

G TMFM TMFM-Cl (Fluorine Substitution) Alloy Alloying (x=0.26) TMFM->Alloy TMCM TMCM-Cl (Chlorine Base) TMCM->Alloy MPB Morphotropic Phase Boundary (Monoclinic ↔ Hexagonal) Alloy->MPB Piezo Giant Piezoelectricity (d33 ~ 1540 pC/N) MPB->Piezo

Fig 1. Mechanistic pathway of TMFM-Cl inducing a morphotropic phase boundary.

Comparative Performance: TMFM-Perovskites vs. Traditional Methods

To objectively evaluate the advantages of TMFM-Cl-derived perovskites, we benchmark them against the industry standards: PZT (ceramic) and PVDF (polymer)[2][5].

Performance Metric(TMFM)0.26(TMCM)0.74CdCl3PZT (Traditional Ceramic)PVDF (Traditional Polymer)
Piezoelectric Coefficient ( d33​ ) ~1540 pC/N 400 - 600 pC/N~30 pC/N
Acoustic Impedance Low (~3-4 MRayl) High (~30 MRayl)Low (~4 MRayl)
Synthesis Temperature Room Temperature (25 °C) High Sintering (>1200 °C)Low (<150 °C)
Mechanical Properties Flexible, Solution-Processable Brittle, RigidHighly Flexible
Biomedical Ultrasound Match Excellent (Matches tissue/water) Poor (Requires matching layers)Good (But low power output)

Field-Proven Insight: TMFM-Cl provides the "best of both worlds." It achieves a d33​ nearly triple that of PZT, ensuring massive signal output for sensors, while maintaining the low acoustic impedance and flexibility of PVDF. This low acoustic impedance closely matches human tissue and water, eliminating the need for complex acoustic matching layers in medical ultrasound and underwater sonar applications[6][7].

Experimental Protocol: Self-Validating Synthesis of (TMFM)0.26​(TMCM)0.74​CdCl3​

Unlike PZT, which requires energy-intensive solid-state sintering and high-voltage poling, TMFM-Cl enables a bottom-up, room-temperature aqueous synthesis[2]. The following protocol is designed as a self-validating system to ensure the correct MPB phase is achieved.

Step-by-Step Methodology:

  • Stoichiometric Preparation: Weigh TMFM-Cl, TMCM-Cl, and CdCl2​ in a precise 0.26 : 0.74 : 1.00 molar ratio.

    • Causality: Strict adherence to the 0.26 TMFM ratio is mandatory to pin the crystallization exactly at the MPB; deviations will result in pure monoclinic or hexagonal phases with vastly inferior piezoelectricity[1].

  • Aqueous Dissolution: Dissolve the precursor mixture in deionized water under continuous magnetic stirring at room temperature until a clear, homogeneous solution is achieved.

  • Micro-Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removing undissolved micro-particulates prevents heterogeneous nucleation, ensuring the high optical quality and structural integrity of the final single crystal.

  • Controlled Evaporation: Transfer the filtrate to a crystallization dish. Partially cover the dish with parafilm (punctured with small holes) and place it in a dark, vibration-free environment at a constant 25 °C.

  • Harvesting: Over 1-2 weeks, slow solvent evaporation will drive the system into supersaturation, yielding centimeter-sized transparent single crystals. Harvest and wash briefly with anhydrous ethanol.

  • System Validation (PFM): To validate the successful formation of the MPB phase, perform Piezoresponse Force Microscopy (PFM). The presence of square-phase hysteretic loops and butterfly-shaped amplitude loops confirms intrinsic ferroelectric domain switching, validating the giant piezoelectricity of the synthesized crystal[6].

G S1 Step 1: Stoichiometric Mixing (TMFM-Cl : TMCM-Cl : CdCl2) S2 Step 2: Aqueous Dissolution (Dissolve in DI Water) S1->S2 S3 Step 3: Micro-Filtration (0.22 µm PTFE filter) S2->S3 S4 Step 4: Slow Evaporation (25 °C, controlled humidity) S3->S4 S5 Step 5: Crystal Harvesting (Yield MPB Perovskite) S4->S5

Fig 2. Room-temperature synthesis workflow for TMFM-based molecular perovskites.

Conclusion

The integration of (Fluoromethyl)trimethylammonium chloride into molecular perovskite frameworks represents a paradigm shift in piezoelectric materials. By exploiting the subtle steric differences between fluorine and chlorine, researchers can engineer a morphotropic phase boundary that delivers unprecedented electromechanical coupling[1]. For drug delivery systems relying on ultrasonic actuation, or implantable biosensors requiring self-powered mechanical energy harvesting, TMFM-Cl-based perovskites vastly outperform traditional ceramics in both performance and processability.

References

  • Title: A molecular perovskite solid solution with piezoelectricity stronger than lead zirconate titanate Source: Science URL: [Link]

  • Title: Phase switching as the origin of large piezoelectric response in organic-inorganic perovskites: A first-principles-study Source: OSTI.gov (US Department of Energy) URL: [Link]

  • Title: Recent advances in flexible piezoelectric composite thin films: Material innovations and performance optimization Source: AIP Publishing URL: [Link]

  • Title: Recyclable Molecular Ferroelectrics to Harvest Mechanical Energy for Sustained Hydrogen Generation Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Validation

Introduction: The Mechanistic Imperative of Isotopic Labeling

Title: Precision Isotope Tracing: A Comparative Guide to De Novo Site-Specific Labeling vs. Late-Stage Exchange in Mechanistic Studies In drug development and physical organic chemistry, elucidating the exact mechanism o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Isotope Tracing: A Comparative Guide to De Novo Site-Specific Labeling vs. Late-Stage Exchange in Mechanistic Studies

In drug development and physical organic chemistry, elucidating the exact mechanism of a reaction or a metabolic pathway is non-negotiable. Isotopic labeling—specifically the substitution of protium with deuterium (²H) or ¹²C with ¹³C—serves as a definitive probe for these investigations. By measuring the Kinetic Isotope Effect (KIE), researchers can identify rate-determining steps, map transition state geometries, and trace atomic fates without altering the molecule's fundamental pharmacology[1]. However, the method of introducing these isotopes dictates the resolution and reliability of the mechanistic data obtained.

Strategic Comparison: De Novo Site-Specific Synthesis vs. Late-Stage Isotope Exchange (HIE)

When designing an isotopic labeling study, chemists face a critical bifurcation: build the labeled molecule from scratch using precision-labeled precursors (De Novo Site-Specific Labeling), or subject the complex, finished molecule to catalytic exchange conditions (Late-Stage Hydrogen Isotope Exchange - HIE)[2].

De Novo Site-Specific Labeling (The Product) This approach utilizes highly enriched, position-specific synthons (e.g., NaBD₄, ¹³CH₃I) to construct the target molecule step-by-step. Causality of Choice: Because the label is introduced at a specific, unambiguous position during synthesis, there is zero risk of "label scrambling." This is mandatory when calculating precise secondary KIEs to differentiate between S_N1 and S_N2 pathways, as even minor isotopic leakage can skew the kH​/kD​ ratio and lead to false mechanistic conclusions[1].

Late-Stage Hydrogen Isotope Exchange (The Alternative) Late-stage HIE employs transition metal catalysts (e.g., Ir, Pd) and a heavy solvent (e.g., D₂O) to exchange acidic or directed protons on a fully elaborated scaffold[2]. Causality of Choice: HIE is favored for rapid ADME (Absorption, Distribution, Metabolism, and Excretion) profiling where global deuteration is sufficient to block metabolic hotspots, bypassing a multi-step de novo synthesis[3]. However, it often suffers from incomplete isotopic enrichment and off-target labeling, complicating precise mechanistic deductions[4].

Table 1: Quantitative Comparison of Labeling Strategies

MetricDe Novo Site-Specific LabelingLate-Stage HIEMechanistic Impact
Isotopic Purity (Enrichment) >99%70% - 95%High purity is required for accurate primary KIE calculations.
Site Selectivity Absolute (Single Position)Variable (Often regional/global)Essential for pinpointing the exact bond broken in the rate-determining step.
Yield of Labeled Target Scaffold-dependent (Often lower overall)40% - 85% (Single step)HIE provides faster access to material for preliminary biological assays.
Risk of Label Loss (In Vivo) Low (If placed on stable carbon)Moderate to High (Exchangeable protons)Label loss confounds mass balance in metabolic tracing[5].

Workflow Diagram: Selecting the Optimal Labeling Strategy

LabelingStrategy Start What is the primary goal of the isotopic study? Goal1 Determine precise KIE (Rate-determining step) Start->Goal1 Goal2 Rapid ADME profiling (Metabolic blocking) Start->Goal2 Path1 Require absolute site selectivity? Goal1->Path1 Path2 Is the target C-H bond catalytically accessible? Goal2->Path2 Product De Novo Site-Specific Synthesis Path1->Product Yes Path2->Product No Alternative Late-Stage Hydrogen Isotope Exchange Path2->Alternative Yes

Decision matrix for selecting between de novo synthesis and late-stage isotopic exchange.

Experimental Protocol: Self-Validating Intermolecular Competition for KIE Determination

To extract a highly accurate primary KIE ( kH​/kD​ ) using a site-specifically deuterated product, an intermolecular competition experiment is scientifically superior to parallel independent rate measurements[1].

Causality: Parallel reactions are highly sensitive to minute variations in temperature, catalyst loading, and stirring efficiency. By placing both the proteo- and deutero-substrates in the same flask, these macroscopic variables are perfectly controlled. The system becomes self-validating: the measured rate difference is purely a quantum mechanical mass effect[1].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize and purify the site-specifically deuterated substrate (Substrate-D) and its exact proteo-analog (Substrate-H). Ensure isotopic purity of Substrate-D is >98% via ¹H-NMR.

  • Standardization: Prepare a 1:1 molar mixture of Substrate-H and Substrate-D. Accurately determine the exact initial molar ratio ( R0​ ) using Quantitative ¹³C-NMR or High-Resolution Mass Spectrometry (HRMS)[6].

  • Reaction Initiation: Dissolve the 1:1 mixture in the target solvent. Add the reagent/catalyst in a sub-stoichiometric amount (e.g., 20 mol%). Rationale: The reagent must be the limiting factor so that Substrate-H and Substrate-D actively compete for the reaction event. If the reagent is in excess, both will react completely, yielding a ratio of 1:1 and destroying the kinetic data.

  • Quenching & Isolation: Allow the reaction to proceed until the limiting reagent is fully consumed (approx. 20% overall substrate conversion). Quench the reaction immediately to prevent reversible exchange. Isolate the unreacted starting material via preparative HPLC.

  • Data Acquisition: Measure the new isotopic ratio ( Rf​ ) of the recovered starting material using HRMS.

  • KIE Calculation: Calculate the KIE using the non-competitive conversion equation: KIE = ln(1 - F) / ln[(1 - F) * (R_f / R_0)], where F is the fractional conversion of the total substrate pool.

Analytical Modalities: HRMS vs. Quantitative NMR

Validating the mechanism requires robust analytical detection of the isotopes. Both platforms offer distinct advantages depending on the structural complexity of the labeled intermediate.

Table 2: Analytical Modalities for Isotope Tracing

ModalityResolution / PrecisionStructural SpecificityBest Use Case
High-Resolution Mass Spectrometry (HRMS) Extremely High (Detects 0.001 Da shifts)Low (Provides global mass isotopologues)Intermolecular competition KIEs, trace metabolite identification[6].
Quantitative ¹³C / ²H NMR Moderate (Requires higher concentrations)Extremely High (Positional isotopomers)Intramolecular KIEs, structural elucidation of rearranged intermediates[5].

Mechanistic Pathway Diagram: Tracing the CYP450 Kinetic Isotope Effect

When a drug fails due to rapid metabolism, isotopic labeling can confirm if a specific C-H bond cleavage is the rate-determining step in Cytochrome P450 (CYP450) mediated degradation.

CYP450_Mechanism Drug Drug Molecule (C-H Bond) CYP CYP450[FeO]3+ Active Species Drug->CYP Binds DrugD Deuterated Drug (C-D Bond) DrugD->CYP Binds TS_H Transition State Fast C-H Cleavage (Low Activation Energy) CYP->TS_H k_H TS_D Transition State Slow C-D Cleavage (High Activation Energy) CYP->TS_D k_D Metabolite Hydroxylated Metabolite (Rapid Clearance) TS_H->Metabolite Stable Metabolic Stability (Prolonged Half-Life) TS_D->Stable KIE = k_H / k_D > 6

CYP450 metabolic pathway demonstrating how a primary deuterium KIE enhances drug stability.

Conclusion

While late-stage hydrogen isotope exchange offers a rapid, pragmatic route for early-stage ADME profiling, it lacks the surgical precision required for rigorous mechanistic elucidation. De novo site-specific isotopic labeling remains the gold standard. By integrating highly enriched precursors with self-validating intermolecular competition protocols and HRMS analysis, researchers can extract unambiguous Kinetic Isotope Effects, definitively mapping transition states and optimizing drug stability.

References

  • [3] Title: Isotopic Labeling Services for Drug Discovery Source: ResolveMass Laboratories Inc. URL: [Link]

  • [1] Title: Kinetic isotope effect Source: Wikipedia URL: [Link]

  • [5] Title: Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies Source: NIH PubMed Central (PMC) URL: [Link]

  • [2] Title: Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids Source: ACS Publications URL: [Link]

  • [4] Title: Site-Selective and Late-Stage Deuteration Source: ChemRxiv URL: [Link]

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Comparative

Introduction: The Intersection of Reactivity and Safety in Fluorination

A Comparative Guide to the Toxicity and Hazard Profiles of Fluoromethylating Agents In late-stage drug discovery and agrochemical development, the incorporation of fluoromethyl groups (–CF₃, –CHF₂, –CH₂F) is a highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Toxicity and Hazard Profiles of Fluoromethylating Agents

In late-stage drug discovery and agrochemical development, the incorporation of fluoromethyl groups (–CF₃, –CHF₂, –CH₂F) is a highly privileged strategy to modulate lipophilicity, metabolic stability, and binding affinity. However, the selection of a fluoromethylating agent cannot be dictated by synthetic yield alone. As a Senior Application Scientist, I approach reagent selection as a strict balance between electrophilic/nucleophilic efficiency and intrinsic hazard.

Fluoromethylating agents are inherently high-energy molecules. Their toxicity profiles extend beyond acute biological toxicity (e.g., LD₅₀) to encompass severe process safety hazards, including autocatalytic thermal runaway, explosive decomposition, and the generation of highly toxic gaseous byproducts[1],[2]. This guide objectively compares the toxicity and hazard profiles of the three dominant classes of fluoromethylating agents—nucleophilic, electrophilic, and radical—providing actionable, self-validating protocols for their safe implementation.

Mechanistic Toxicity Profiles by Reagent Class

Nucleophilic Agents: Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane (TMSCF₃) is the most ubiquitous nucleophilic trifluoromethylating agent. While it is a liquid at room temperature (bp 54–55 °C) and relatively easy to handle, its hazard profile is defined by its flammability, volatility, and sensitivity to moisture[3].

  • Acute Toxicity: TMSCF₃ is classified under GHS as highly flammable (H225) and causes severe skin, eye, and respiratory irritation (H315, H319, H335)[4].

  • Mechanistic Hazard: The primary danger of TMSCF₃ lies in its activation kinetics. The reaction with initiators (e.g., KOH or fluoride sources) is intensely exothermic[5]. Furthermore, poorly controlled anionic chain processes can lead to uncontrolled exothermic events and the generation of superstoichiometric amounts of volatile, highly toxic perfluoroalkenes ( Cn​F2n​ )[2]. Unintended hydrolysis also rapidly generates corrosive hydrogen fluoride (HF) gas[3].

Electrophilic Agents: Togni and Umemoto Reagents

Electrophilic agents reverse the polarity of the trifluoromethyl group, enabling the functionalization of nucleophiles.

  • Togni Reagents (Hypervalent Iodine): Togni Reagent I and II rely on a hypervalent iodine(III) center. While highly reactive, the thermodynamically unstable iodine-CF₃ bond makes them high-energy compounds prone to explosive decomposition under heat, friction, or striking[6],[1]. Recent thermal hazard assessments reveal that Togni Reagent II has a TD24​ (the temperature at which the time to maximum rate under adiabatic conditions is 24 hours) in the dangerously low range of 10–30 °C, posing a high risk for autocatalytic thermal runaway[7]. Exothermic decomposition releases massive energy (>1000 J/g)[7].

  • Umemoto Reagents (Dibenzothiophenium Salts): In contrast, Umemoto reagents utilize a sulfur-based leaving group. These compounds are generally odorless, non-flammable, and exhibit significantly higher thermal stability (stable up to 80–89 °C)[8]. While they still cause skin and eye irritation, they bypass the explosive hazards associated with hypervalent iodine[9],[8].

Radical and Gaseous Agents: Trifluoroiodomethane (CF₃I)

Gaseous agents like CF₃I and Chlorodifluoromethane are utilized for radical fluoromethylation.

  • Toxicity: CF₃I is a moderate inhalation hazard that can cause central nervous system (CNS) depression and dizziness[10]. More critically, it possesses alkylating potential and is classified as a Category 2 Germ Cell Mutagen[10].

  • Environmental Hazard: While CF₃I has a lower global warming potential than older freons, its high volatility necessitates specialized pressurized equipment to prevent environmental release and acute inhalation exposure[10].

Mechanistic Toxicity Pathways

Tox_Pathways Agent Fluoromethylating Agents (High-Energy Precursors) TMSCF3 TMSCF3 (Nucleophilic) Agent->TMSCF3 Togni Togni Reagents (Electrophilic) Agent->Togni CF3I CF3I (Radical/Gas) Agent->CF3I HF Hydrolysis & Chain Kinetics -> HF Gas & Toxic Perfluoroalkenes TMSCF3->HF Moisture / Base Explosion Reductive Elimination -> Autocatalytic Thermal Runaway Togni->Explosion Thermal Stress (>30°C) CNS Inhalation & Alkylation -> CNS Depression & Mutagenicity CF3I->CNS Exposure

Caption: Mechanistic toxicity and degradation pathways of distinct classes of fluoromethylating agents.

Quantitative Toxicity and Hazard Summary

Agent ClassRepresentative ReagentGHS Hazard ClassificationsThermal StabilityPrimary Process Hazard
Nucleophilic TMSCF₃ (Ruppert-Prakash)H225, H315, H319, H335Stable at RT (bp 54 °C)Flammability; Exothermic activation; HF generation[3],[5]
Electrophilic Togni Reagent IIH315, H319, H335, Expl. TD24​ ~ 10–30 °CAutocatalytic exothermic decomposition (>1000 J/g)[7]
Electrophilic Umemoto ReagentH315, H319Stable up to 80 °CPhotochemical/thermal degradation[8]
Radical CF₃IMutagenic (Cat 2), InhalationGas at RT (bp -22 °C)CNS depression; Pressurized gas hazards[10]

Experimental Protocols for Safety Validation

To ensure scientific integrity, toxicity and hazard profiles must be empirically validated before scale-up. The following protocols represent self-validating systems designed to quantify the specific hazards of fluoromethylating agents.

Protocol 1: Thermal Hazard Assessment of Electrophilic Agents (Togni Reagents)

Causality: Hypervalent iodine compounds undergo autocatalytic decomposition[7]. Standard Differential Scanning Calorimetry (DSC) only provides the onset temperature under dynamic heating, which dangerously underestimates isothermal hazards. Accelerating Rate Calorimetry (ARC) operates under adiabatic conditions, preventing heat loss to the environment. If the self-heating rate exceeds 0.02 °C/min, the system self-validates the onset of a thermal runaway, dictating the Maximum Safe Storage Temperature (MSST).

  • Sample Preparation: Weigh 2.0 g of Togni Reagent II into a Hastelloy crucible. Note: Hastelloy is strictly required; standard stainless steel or aluminum can induce catalytic decomposition, artificially lowering the onset temperature and invalidating the data.

  • Dynamic DSC Screening: Run a preliminary DSC scan from 20 °C to 300 °C at a heating rate of 4 °C/min to identify the initial exothermic onset (typically around 120 °C for Togni II)[6].

  • Adiabatic ARC Testing: Place the Hastelloy crucible into the ARC. Utilize a "Heat-Wait-Search" methodology starting at 40 °C below the DSC onset temperature.

  • Kinetic Validation: Track the self-heating rate ( dT/dt ). Once dT/dt exceeds 0.02 °C/min, the system shifts to purely adiabatic mode.

  • Data Output: Calculate the TD24​ based on the adiabatic temperature rise. For Togni II, limit storage and reaction temperatures to at least 10 °C below the calculated TD24​ [7].

ARC_Workflow Start Sample Prep (Hastelloy Crucible) DSC DSC Screening (Identify Onset Temp) Start->DSC Thermal Stress ARC ARC Adiabatic Testing (Track Self-Heating) DSC->ARC Exotherm > 50 J/g Calc Determine TD24 & Max Safe Storage ARC->Calc dT/dt > 0.02 °C/min

Caption: Experimental workflow for adiabatic thermal hazard assessment of electrophilic agents.

Protocol 2: In Situ ¹⁹F NMR Monitoring for Nucleophilic Exothermicity

Causality: The activation of TMSCF₃ by initiators is highly exothermic and can generate volatile, toxic perfluoroalkenes if the chain kinetics are poorly controlled[2]. By conducting the reaction in a sealed NMR tube equipped with a J. Young valve, we create a self-validating closed system. The integration of the intermediate CF₃ anion equivalent against an internal standard directly correlates with the exothermicity observed at the macro scale, while safely containing toxic off-gassing.

  • Anhydrous Setup: Dry an NMR tube equipped with a J. Young valve overnight. Causality: TMSCF₃ is highly moisture sensitive; trace water initiates uncontrolled hydrolysis, generating toxic HF gas and compromising kinetic data[3].

  • Reagent Loading: Inside an argon-filled glovebox, add 0.5 M TMSCF₃ and 0.3 M of the target substrate in anhydrous THF into the NMR tube. Add 0.1 M fluorobenzene as an internal quantitative standard.

  • Initiator Addition: Inject a catalytic amount of initiator (e.g., 0.05 M TBAT or KOH)[5],[2]. Immediately seal the J. Young valve to contain potential volatile perfluoroalkenes.

  • Real-Time Acquisition: Transfer to the NMR spectrometer and acquire ¹⁹F NMR spectra (376 MHz) every 30 seconds.

  • Safety Validation: Monitor the chemical shifts for perfluoroalkene byproducts (typically between -60 and -80 ppm). If the rate of byproduct formation outpaces product formation, the reaction conditions are deemed unsafe for macro-scale batch processing due to the risk of toxic gas overpressurization[2].

Conclusion

The safe application of fluoromethylating agents requires a rigorous understanding of their underlying physical chemistry. Nucleophilic agents like TMSCF₃ demand strict anhydrous conditions and controlled dosing to prevent HF and perfluoroalkene generation. Electrophilic agents present a dichotomy: while Togni reagents offer unparalleled reactivity, their hypervalent iodine backbone introduces severe explosive hazards that mandate adiabatic calorimetric screening. Umemoto reagents provide a thermally stable, albeit less universally reactive, alternative. Ultimately, the integration of in situ kinetic monitoring and process safety calorimetry is non-negotiable for translating these powerful reagents from the bench to the pilot plant.

Sources

Validation

Case studies comparing industrial applications of fluoromethylating agents

Industrial Applications of Fluoromethylating Agents: A Comparative Guide for Scale-Up and Drug Development Introduction Fluoromethylation—specifically the introduction of trifluoromethyl (-CF3) and difluoromethyl (-CF2H)...

Author: BenchChem Technical Support Team. Date: March 2026

Industrial Applications of Fluoromethylating Agents: A Comparative Guide for Scale-Up and Drug Development

Introduction Fluoromethylation—specifically the introduction of trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups—is a cornerstone of modern pharmaceutical design, drastically improving the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I evaluate fluoromethylating agents not merely on their benchtop yields, but on their thermodynamic stability, atom economy, and downstream scalability. The transition from discovery to pilot-scale manufacturing requires reagents that minimize hazardous byproducts and maximize process efficiency.

This guide provides an objective, data-driven comparison of industry-standard and next-generation fluoromethylating agents, detailing the causality behind experimental choices and providing self-validating protocols for scale-up.

Comparative Analysis of Industrial Fluoromethylating Agents

  • Ruppert-Prakash Reagent (TMSCF3): The traditional workhorse for nucleophilic trifluoromethylation.

    • Causality & Application: Requires an initiator (typically a fluoride or alkoxide source) to form a hypervalent silicate intermediate, which then transfers the CF3 anion. While highly effective for carbonyls and imines, the generation of volatile fluorosilane byproducts can complicate downstream processing and off-gas scrubbing at the multi-kilogram scale.

  • 2nd Generation Umemoto's Reagents: S-(trifluoromethyl)dibenzothiophenium salts.

    • Causality & Application: The first-generation reagents were hampered by the stoichiometric generation of dibenzothiophene waste. The development of 2,8-difluoro- and 2,3,7,8-tetrafluoro derivatives solved this E-factor problem. The fluorine substitutions increase thermal stability and allow for one-pot preparation and quantitative recycling of the sulfide waste, drastically reducing environmental costs for industrial applications 1.

  • Trifluoromethyl Thianthrenium Triflate (TT-CF3+OTf-): A multimodal breakthrough reagent.

    • Causality & Application: Synthesized in a single step from thianthrene and triflic anhydride, this reagent exhibits formal CF3+, CF3•, and CF3- reactivity depending on the activation mode. The thianthrene leaving group stabilizes the sulfonium center, making it a highly stable, non-hygroscopic solid ideal for late-stage functionalization of complex APIs 2.

  • Trifluoroacetic Anhydride (TFAA) / Pyridine N-Oxide: The scalable radical approach.

    • Causality & Application: TFAA is an exceptionally cheap CF3 source, but its high oxidation potential historically required harsh conditions. By using pyridine N-oxide as a sacrificial redox auxiliary, the reduction potential is lowered, allowing for mild photochemical decarboxylation within the electrochemical window of standard ruthenium photocatalysts. This enables operationally simple, 100g+ scale continuous-flow radical trifluoromethylation 3.

  • [(bpy)Cu(O2CCF2SO2F)2]: A novel cross-coupling reagent.

    • Causality & Application: Designed specifically for halogenated hydrocarbons, this reagent overcomes the hygroscopicity issues of previous copper-based agents. It is synthesized from cost-effective starting materials and demonstrates broad functional group compatibility, making it highly attractive for pilot-scale cross-coupling 4.

Reagent Selection Logic

ReagentLogic Start Target CF3 Functionalization Nuc Nucleophilic Addition (Carbonyls, Imines) Start->Nuc Elec Electrophilic Addition (Arenes, Enolates) Start->Elec Rad Radical Addition (Alkenes, Heteroarenes) Start->Rad TMSCF3 Ruppert-Prakash (TMSCF3) + Activator Nuc->TMSCF3 TTCF3 TT-CF3+ OTf- (Multimodal Reagent) Nuc->TTCF3 Umpolung Umemoto 2,8-Difluoro-Umemoto (Recyclable) Elec->Umemoto Elec->TTCF3 Direct TFAA TFAA + Pyridine N-Oxide (Flow Chemistry) Rad->TFAA Rad->TTCF3 Photoredox

Caption: Logical selection matrix for industrial trifluoromethylating agents based on substrate reactivity.

Quantitative Performance Comparison

ReagentPrimary Reactivity ModeIndustrial Cost ProfileAtom Economy & Waste ManagementBenchmark Yield (Scale)
TMSCF3 Nucleophilic (CF3-)LowModerate (Generates volatile TMS-F gas)85-95% (Multi-kg)
2,8-Difluoro-Umemoto Electrophilic (CF3+)ModerateHigh (Waste is 100% recyclable via extraction)78-88% (Pilot)
TT-CF3+OTf- Multimodal (CF3+, CF3•, CF3-)ModerateModerate (Stoichiometric thianthrene byproduct)80-90% (Gram-scale)
TFAA / Pyridine N-Oxide Radical (CF3•)Very LowHigh (CO2 and volatile organic byproducts)71% (100g Flow)
[(bpy)Cu(O2CCF2SO2F)2] Cross-CouplingLowHigh (Non-hygroscopic, stable copper waste)82-92% (Gram-scale)

Case Studies & Self-Validating Experimental Protocols

Case Study 1: Scalable Photoredox Radical Trifluoromethylation in Continuous Flow

Batch photochemical reactions often fail at scale due to the Beer-Lambert law; light penetration drops exponentially, leading to over-irradiation at the reactor walls and unreacted substrate in the center. Continuous-flow microreactors solve this by maintaining a high surface-area-to-volume ratio, ensuring uniform photon flux 5.

FlowWorkflow FeedA Feed A: Substrate + Ru Cat. Mixer T-Mixer (Homogenization) FeedA->Mixer FeedB Feed B: TFAA + Pyridine N-oxide FeedB->Mixer Reactor Photochemical Flow Reactor (Visible Light) Mixer->Reactor Inline In-line FTIR (Self-Validation) Reactor->Inline Collection Product Collection Inline->Collection

Caption: Continuous-flow photochemical workflow for radical trifluoromethylation using TFAA.

Protocol 1: Self-Validating Flow Trifluoromethylation

  • Solution Preparation: Prepare Feed A containing the heteroarene substrate (1.0 M) and Ru(bpy)3Cl2 photocatalyst (1 mol%) in acetonitrile. Prepare Feed B containing TFAA (2.0 M) and Pyridine N-oxide (2.0 M) in acetonitrile.

  • Flow Initialization: Pump Feed A and Feed B at equal flow rates (e.g., 1.0 mL/min) into a PEEK T-mixer to ensure rapid homogenization before entering the transparent fluoropolymer tubing of the photoreactor.

  • Self-Validating Steady-State Monitoring: Causality & Trust: Flow systems require precise equilibration. Route the reactor effluent through an in-line FTIR flow cell. Monitor the disappearance of the TFAA carbonyl stretch (1800 cm⁻¹) and the appearance of the product C-F stretch (~1150 cm⁻¹). The system is self-validated and ready for collection only when the peak area variance remains <2% over a 5-minute window.

  • Photochemical Reaction: Irradiate the flow reactor with 450 nm blue LEDs. The Pyridine N-oxide acts as a redox auxiliary, enabling the reductive decarboxylation of TFAA to generate the CF3 radical.

  • Downstream Processing: Collect the validated steady-state effluent, quench with aqueous NaHCO3 to neutralize residual acid, and extract the organic layer for crystallization.

Case Study 2: Late-Stage Electrophilic Trifluoromethylation using TT-CF3+OTf-

For late-stage functionalization of complex APIs, harsh conditions must be avoided. TT-CF3+OTf- provides a mild, highly selective electrophilic CF3+ source.

Protocol 2: Self-Validating Electrophilic Addition

  • Reagent Activation: Dissolve the target arene or enolate substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

  • Substrate Addition: Add TT-CF3+OTf- (1.2 equiv) portion-wise. Causality: The thianthrene leaving group stabilizes the reagent, preventing the rapid exothermic decomposition seen with earlier generation sulfonium salts, allowing for controlled, portion-wise addition.

  • Self-Validating Reaction Monitoring: Causality & Trust: The transfer of the CF3 group from TT-CF3+ stoichiometrically releases neutral thianthrene (TT). To self-validate the reaction progress, take 10 µL aliquots and analyze via quantitative HPLC (UV detection at 254 nm). The reaction is deemed complete when the molar concentration of released thianthrene precisely matches the theoretical yield of the CF3-adduct. This internal stoichiometric validator eliminates the need for complex NMR tracking during the reaction.

  • Product Isolation: Wash the reaction mixture with water. The thianthrene byproduct is highly lipophilic and can be easily separated from polar API products via standard silica gel chromatography or selective crystallization.

Conclusion

The selection of a fluoromethylating agent at the industrial scale is an exercise in balancing reactivity with process engineering constraints. While TMSCF3 remains a staple for nucleophilic additions, the advent of recyclable Umemoto reagents, multimodal thianthrenium salts, and flow-optimized TFAA methodologies has fundamentally expanded the toolkit for drug development professionals. By implementing self-validating protocols, scientists can ensure robust, scalable, and environmentally conscious fluorination workflows.

References

  • Umemoto, T. et al. "Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts." The Journal of Organic Chemistry, ACS Publications, 2017. URL: 1

  • "Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity." Journal of the American Chemical Society, ACS Publications, 2021. URL: 2

  • "A scalable and operationally simple radical trifluoromethylation." Nature Communications, 2015. URL: 3

  • "A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing." Industrial & Engineering Chemistry Research, ACS Publications, 2019. URL: 5

  • "Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent." PMC, 2024. URL: 4

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (Fluoromethyl)trimethylammonium chloride

The core principle of this guide is to treat (Fluoromethyl)trimethylammonium chloride with a high degree of caution, assuming it possesses hazards typical of its chemical class, which include the potential for skin and e...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat (Fluoromethyl)trimethylammonium chloride with a high degree of caution, assuming it possesses hazards typical of its chemical class, which include the potential for skin and eye irritation, and possible respiratory effects.

Hazard Assessment: Understanding the Risks

(Fluoromethyl)trimethylammonium chloride is a quaternary ammonium compound. This class of chemicals is known to have irritant and corrosive properties, particularly at high concentrations.[1] Repeated exposure can lead to severe burns, dermatitis, and ocular damage.[1] Therefore, a thorough risk assessment is the first and most critical step before beginning any work.

Assumed Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Serious Eye Damage: Poses a risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]

Core Personal Protective Equipment (PPE) Requirements

The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for employees working with hazardous chemicals.[5][6][7] The following PPE is considered the minimum for handling (Fluoromethyl)trimethylammonium chloride.

PPE CategoryRecommendation
Hand Protection Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact or handling of concentrated solutions, consider double-gloving.[8][9]
Eye & Face Protection Chemical safety goggles that provide a seal around the eyes are mandatory.[10][11] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8][11]
Body Protection A buttoned, long-sleeved laboratory coat must be worn to protect the skin and clothing.[11][12] For larger quantities, a chemically resistant apron is advised.[9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10][12] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][10]
Step-by-Step Handling Protocol

This protocol outlines a standard procedure for weighing and dissolving a solid sample of (Fluoromethyl)trimethylammonium chloride.

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[13]

    • Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.) within the fume hood.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wear the appropriate gloves (e.g., nitrile).

  • Handling the Compound:

    • Carefully open the container of (Fluoromethyl)trimethylammonium chloride inside the fume hood.

    • Using a clean spatula, weigh the desired amount of the compound onto a weigh boat.

    • Transfer the solid to a beaker containing the appropriate solvent.

    • Securely close the container of (Fluoromethyl)trimethylammonium chloride.

  • Dissolution and Use:

    • Place the beaker on a stir plate within the fume hood and add a stir bar.

    • Allow the compound to dissolve completely before proceeding with your experiment.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Remove gloves and dispose of them in the designated hazardous waste container.

    • Remove your lab coat and hang it in the designated area.

    • Wash your hands thoroughly with soap and water.[2][14]

Spill and Emergency Procedures
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[15][16]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the laboratory immediately and alert your supervisor or safety officer.

    • Prevent entry to the area.

    • Follow your institution's emergency response procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][14]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]

Disposal Plan

All waste containing (Fluoromethyl)trimethylammonium chloride, including contaminated gloves, weigh boats, and excess solutions, must be disposed of as hazardous waste.[17]

  • Collect all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[15][17]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[2]

Safe Handling Workflow

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling (in Fume Hood) cluster_decon Decontamination & Doffing prep_area Clean & Prepare Fume Hood check_safety Verify Eyewash & Shower Access prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials don_coat Lab Coat gather_materials->don_coat don_goggles Safety Goggles don_coat->don_goggles don_gloves Nitrile/Neoprene Gloves don_goggles->don_gloves open_container Open Chemical Container don_gloves->open_container weigh Weigh Compound open_container->weigh transfer Transfer to Solvent weigh->transfer close_container Close Container transfer->close_container clean_area Clean Work Area close_container->clean_area dispose_gloves Dispose of Gloves in Hazardous Waste clean_area->dispose_gloves remove_coat Remove Lab Coat dispose_gloves->remove_coat wash_hands Wash Hands Thoroughly remove_coat->wash_hands

Caption: A step-by-step workflow for the safe handling of (Fluoromethyl)trimethylammonium chloride.

References

  • Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, July 15).
  • Quaternary Ammonium Compounds in Cleaning Products - Mount Sinai.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • Laboratory Safety Guidance - OSHA.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET (SDS).
  • Personal Protection for the Applicator and Worker Module.
  • Personal Protective Equipment: Chemical Handling - OSHA Safety Training for Agriculture. (2016, April 14).
  • Fisher Scientific Chemicals - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Merck. (2025, November 28).
  • Essential Personal Protective Equipment (PPE) for Handling Quantacure QTX - Benchchem.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER - Medline.
  • Material Safety Data Sheet - Kao Chemicals. (2021, March 2).
  • Conforms to the requirements of the United States Hazard Communication regulation 29 CFR 1910.1200 - Identification of the substance/mixture and of the company/undertaking.
  • SAFETY DATA SHEET. (2015, April 7).
  • 7 - SAFETY DATA SHEET. (2011, March 24).
  • Safety Data Sheet - Merck Millipore.

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